Fmoc-D-Glu-OtBu
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWHXPXSPIIQZ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109745-15-5 | |
| Record name | (4R)-5-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-Glu-OtBu: Properties, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Glu-OtBu, or N-α-Fmoc-D-glutamic acid γ-tert-butyl ester, is a pivotal building block in modern solid-phase peptide synthesis (SPPS).[] As a protected derivative of D-glutamic acid, it is instrumental in the synthesis of D-amino acid-containing peptides. Such peptides are of significant interest in pharmaceutical and biochemical research for their potential to enhance protein stability, investigate enzymatic pathways, and modulate receptor interactions.[] This guide provides a comprehensive overview of the chemical properties, structure, and application of this compound, with a focus on its role in peptide synthesis.
The strategic protection of the α-amino group with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain carboxyl group with the acid-labile tert-butyl (OtBu) ester, allows for an orthogonal deprotection strategy.[][2][3] This enables the selective removal of the Fmoc group for peptide chain elongation while the OtBu group remains intact, preventing unwanted side reactions at the glutamic acid side chain.[][3] The OtBu group is typically removed during the final cleavage of the peptide from the solid support under acidic conditions.[4][5]
Chemical Structure
The chemical structure of this compound is fundamental to its function in peptide synthesis. The molecule consists of a D-glutamic acid core, with the α-amino group protected by an Fmoc group and the γ-carboxyl group of the side chain protected by a tert-butyl ester.
Systematic Name (IUPAC): (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid[][6]
Chemical Identifiers:
| Identifier | Value |
| SMILES | CC(C)(C)OC(=O)CCC--INVALID-LINK--O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13[7] |
| InChI | InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1[][7] |
| InChI Key | OTKXCALUHMPIGM-HXUWFJFHSA-N[][6][7] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and reactivity in synthetic protocols.
| Property | Value | References |
| Molecular Formula | C₂₄H₂₇NO₆ | [][6][8][9][10] |
| Molecular Weight | 425.47 g/mol | [8][9][10][11] |
| Appearance | White to light yellow crystalline powder | [] |
| Melting Point | 80-96 °C | [][6][8][9] |
| Boiling Point | 633.5 °C at 760 mmHg | [][9] |
| Density | 1.232 g/cm³ | [][6][9] |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml); Slightly soluble in water. | [6][9] |
| Optical Activity | [α]/D +4.5±1, c = 1 in acetic acid: water (4:1) | [8] |
| Storage Conditions | 2-8°C | [][9] |
Experimental Protocols and Applications
This compound is a cornerstone reagent for the incorporation of D-glutamic acid into peptide sequences via Fmoc solid-phase peptide synthesis (SPPS).[][6]
General Workflow for Fmoc-SPPS
The following diagram illustrates the iterative cycle of amino acid coupling in Fmoc-SPPS, a process for which this compound is designed.
Caption: General workflow of solid-phase peptide synthesis (SPPS) using an Fmoc-protected amino acid.
Key Experimental Steps:
-
Resin Preparation: The synthesis begins with a solid support, such as Wang or Rink amide resin, to which the first amino acid is anchored.[3]
-
Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a basic solution, typically 20% piperidine in dimethylformamide (DMF), to expose the free α-amino group for the next coupling step.[3][12]
-
Washing: The resin is thoroughly washed with solvents like DMF and dichloromethane (DCM) to remove excess reagents and byproducts from the deprotection step.
-
Amino Acid Coupling: this compound is pre-activated with a coupling reagent (e.g., HBTU, PyBOP) and added to the resin. The activated carboxyl group of this compound reacts with the free amino group on the resin-bound peptide to form a new peptide bond.[]
-
Washing: Another washing step is performed to remove unreacted amino acid and coupling reagents.
-
Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Side-Chain Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group of the D-glutamic acid residue) are removed simultaneously using a strong acid, such as a trifluoroacetic acid (TFA) cocktail containing scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[5]
-
Purification and Analysis: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[] The final product's identity and purity are confirmed using analytical techniques such as mass spectrometry and analytical HPLC.[]
Stability and Side Reactions
While this compound is a robust reagent, certain side reactions can occur, particularly during the base-mediated Fmoc deprotection step. Understanding and mitigating these side reactions are crucial for successful peptide synthesis.
| Side Reaction | Description | Mitigation Strategies |
| Pyroglutamate Formation | Intramolecular cyclization of an N-terminal D-glutamic acid residue to form a five-membered lactam ring.[12] | Minimize the time the N-terminal D-glutamic acid is exposed to basic conditions. Use optimized coupling reagents and conditions. |
| Racemization | The chiral integrity of the D-glutamic acid can be compromised under basic conditions, leading to the formation of the L-enantiomer via a planar enolate intermediate.[12] | Minimize pre-activation time during coupling. Perform coupling at room temperature or below. Use coupling reagents known to suppress racemization, such as those combined with HOBt or OxymaPure.[12] |
| Diketopiperazine (DKP) Formation | If this compound is the second amino acid in the sequence, intramolecular cyclization can occur, cleaving the dipeptide from the resin.[12] | Use specialized resins or coupling protocols designed to minimize DKP formation for the first two amino acids. |
The choice of base for Fmoc deprotection can influence the rate of these side reactions. While piperidine is the most common base, stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can offer faster deprotection but require careful optimization to minimize side reactions.[12]
Conclusion
This compound is an essential reagent for the synthesis of peptides containing D-glutamic acid. Its well-defined chemical properties and the orthogonal protection strategy it employs provide peptide chemists with precise control over the synthesis process. A thorough understanding of its application in SPPS, coupled with an awareness of potential side reactions and mitigation strategies, is key to the successful synthesis of high-purity, complex peptides for a wide range of applications in research and drug development.
References
- 2. benchchem.com [benchchem.com]
- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 4. nbinno.com [nbinno.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. (2R)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid | C24H27NO6 | CID 7018822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fmoc-D-Glu(OtBu)-OH - Protheragen [protheragen.ai]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. benchchem.com [benchchem.com]
The Strategic Role of Fmoc-D-Glu-OtBu in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development and complex biochemical studies, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing biological activity and metabolic stability. Among the vast arsenal of specialized building blocks, Fmoc-D-Glu-OtBu, a protected derivative of D-glutamic acid, serves as a critical component in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technical guide provides an in-depth analysis of its role, application, and the nuanced considerations required for its successful implementation.
Core Functionality: An Orthogonal Protection Strategy
This compound is engineered with two key protecting groups that are fundamental to its function in the stepwise assembly of peptide chains.[1] This dual-protection scheme is the bedrock of the widely adopted Fmoc/tBu orthogonal strategy in SPPS.[1]
-
Nα-Fmoc (9-fluorenylmethoxycarbonyl) Group: This temporary protecting group shields the alpha-amino group of the D-glutamic acid.[2] Its defining characteristic is its lability to mild basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This allows for its selective removal at each cycle of the synthesis to expose the amine for coupling with the next amino acid in the sequence.[1]
-
γ-OtBu (tert-butyl) Group: This protecting group esterifies the side-chain carboxyl group of the glutamic acid.[4] It is stable to the basic conditions used for Fmoc removal but is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA).[1][5] This cleavage is typically performed at the final step of the synthesis, concurrently with the cleavage of the peptide from the solid support resin.[4]
This orthogonal nature is paramount, ensuring that the reactive side-chain carboxyl group does not interfere with the peptide bond formation during chain elongation.[1]
The Significance of the D-Enantiomer
The strategic substitution of the natural L-glutamic acid with its D-enantiomer offers several distinct advantages in drug development:
-
Enhanced Proteolytic Stability: Peptides are often susceptible to rapid degradation by proteases in vivo, which are stereospecific for L-amino acids.[4] The incorporation of D-amino acids, such as D-glutamic acid, renders the peptide bonds in their vicinity resistant to enzymatic cleavage, significantly extending the peptide's circulating half-life and bioavailability.[4][6]
-
Modulation of Biological Activity: The stereochemistry of an amino acid is critical for its interaction with biological targets.[4] Introducing a D-amino acid can alter the peptide's three-dimensional conformation, potentially leading to novel or enhanced binding affinities for receptors and enzymes.[4]
Physicochemical Properties and Specifications
The quality of the amino acid derivative is crucial for the successful synthesis of high-purity peptides.
| Property | Specification |
| Synonyms | Fmoc-D-glutamic acid 5-tert-butyl ester, N-Alpha-Fmoc-D-Glutamic Acid Gamma-T-Butyl Ester[4] |
| CAS Number | 104091-08-9[7] |
| Molecular Formula | C₂₄H₂₇NO₆[8] |
| Molecular Weight | 425.47 g/mol [7] |
| Appearance | White to off-white powder[9] |
| Purity (HPLC) | ≥98.0%[7] |
| Melting Point | 80-96 °C[7][10] |
| Storage Temperature | 2-8°C[4][7] |
Experimental Protocols
Detailed methodologies are essential for reproducible and successful peptide synthesis. The following are generalized protocols for the manual use of this compound in Fmoc-based SPPS.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the incorporation of a side-chain protected Fmoc-D-Glu(OtBu)-OH onto a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-D-Glu(OtBu)-OH and other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling Reagent (e.g., HBTU, HATU, DIC/HOBt)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[4]
-
Fmoc Deprotection:
-
Amino Acid Coupling (Incorporating Fmoc-D-Glu(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (3 eq), a coupling reagent such as HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[4]
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).[4]
-
Wash the resin with DMF (5 times) and DCM (3 times).[4]
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.[4]
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.[4]
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.[4]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the OtBu group.[4]
-
Filter the resin and collect the filtrate.[4]
-
-
Peptide Precipitation and Purification:
Data Presentation: Performance and Stability
Coupling Reagent Performance for Sterically Hindered Amino Acids
While specific comparative data for this compound is not extensively available, the following data for the sterically hindered amino acid Fmoc-D-Leu-OH provides a valuable proxy for expected performance.[11] The choice of coupling reagent is critical for ensuring efficient amide bond formation while minimizing side reactions like epimerization.[11]
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[11] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[11] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[11] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[11] |
Disclaimer: The quantitative data presented is extrapolated from studies on sterically hindered amino acids, as direct comparative data for this compound is not extensively available in a single source.[11] Actual results may vary.
Enhanced Proteolytic Stability with D-Amino Acid Substitution
The inclusion of D-amino acids significantly improves the stability of peptides in the presence of proteases. The following table summarizes data from a study on a MUC2 epitope peptide, demonstrating the enhanced stability of peptides with partial D-amino acid substitution in human serum and a rat liver lysosomal preparation.[4]
| Peptide Sequence | Substitution | % Intact Peptide after 24h in Human Serum | % Intact Peptide after 4h in Lysosomal Preparation |
| TPTPTGTQTPT | All L-amino acids | < 5% | < 5%[4] |
| tPTPTGTQTPT | D-Thr at position 1 | ~ 20% | ~ 25%[4] |
| tpTPTGTQTPT | D-Thr, D-Pro at positions 1, 2 | ~ 50% | ~ 60%[4] |
| tpTPTGTQtpt | D-Thr, D-Pro at 1, 2 and D-Thr, D-Pro, D-Thr at 9, 10, 11 | > 95% | > 95%[4] |
(Adapted from Tugyi et al. Data is approximate based on graphical representation in the source.)[4]
Potential Side Reactions and Mitigation
When using Fmoc-D-Glu(OtBu)-OH, several side reactions can occur, particularly under basic conditions.
-
Racemization: The chiral integrity of the D-glutamic acid can be compromised under basic conditions, leading to the formation of the L-enantiomer.[2] To mitigate this, it is crucial to minimize the pre-activation time of the amino acid and use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or OxymaPure.[2]
-
Pyroglutamate (Lactam) Formation: This is an intramolecular cyclization of an N-terminal glutamic acid residue to form a five-membered lactam ring.[2] This is a significant issue and can be minimized by reducing exposure time to basic conditions during deprotection.[2]
-
Diketopiperazine (DKP) Formation: If Fmoc-D-Glu(OtBu)-OH is the second amino acid in a dipeptide, intramolecular cyclization can occur, cleaving the dipeptide from the resin.[2]
Visualizing the Workflow and Logic
The Orthogonal Protection Strategy of this compound
Caption: Orthogonal deprotection of this compound.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based SPPS.
Conclusion
This compound is a highly valuable and versatile building block in the field of peptide synthesis. Its well-defined orthogonal protecting groups facilitate controlled and efficient peptide chain elongation, while the incorporation of a D-amino acid provides a powerful strategy to enhance the proteolytic stability and modulate the biological activity of synthetic peptides. A thorough understanding of its chemical properties, combined with optimized protocols and an awareness of potential side reactions, enables researchers and drug development professionals to leverage this compound to its full potential in the creation of novel and robust peptide-based therapeutics and research tools.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Technical Guide to Fmoc-D-Glu(OtBu)-OH: Application in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-D-Glu(OtBu)-OH, a critical building block in modern peptide chemistry. It details the compound's physicochemical properties, its primary application in Solid-Phase Peptide Synthesis (SPPS), and comprehensive experimental protocols for its use. This document is intended to serve as a valuable resource for professionals engaged in peptide research and drug development.
Compound Identification and Properties
Fmoc-D-Glu(OtBu)-OH is a protected derivative of the non-canonical D-enantiomer of glutamic acid. The strategic placement of two orthogonal protecting groups—the base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the acid-labile tert-butyl (OtBu) ester on the γ-carboxyl group—makes it an indispensable reagent for the synthesis of peptides with enhanced proteolytic stability and unique conformational properties.[1][2][]
Physicochemical Data
The key properties of Fmoc-D-Glu(OtBu)-OH are summarized below.
| Property | Value | References |
| CAS Number | 104091-08-9 | [1][2][4] |
| Molecular Formula | C₂₄H₂₇NO₆ | [1] |
| Molecular Weight | 425.47 g/mol | [1][2][4] |
| Appearance | White to off-white powder | [1][4] |
| Purity (HPLC) | ≥98.0% | [1][4] |
| Melting Point | 80-96 °C | [4] |
| Storage Temperature | 2-8°C | [1][4] |
A hydrated form of the compound also exists with the molecular formula C₂₄H₂₉NO₇ and a molecular weight of approximately 443.5 g/mol .
Core Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Glu(OtBu)-OH is a standard building block for incorporating D-glutamic acid residues into a peptide sequence via Fmoc-based SPPS.[1][5] The use of the D-enantiomer can significantly increase the peptide's resistance to enzymatic degradation, thereby extending its in-vivo half-life, a crucial attribute for therapeutic peptides.[2]
The cornerstone of this application is the orthogonal protection strategy . The Fmoc group is stable to acidic conditions but is readily removed by a mild base (e.g., piperidine), while the OtBu group is stable to basic conditions but is cleaved by strong acid (e.g., trifluoroacetic acid).[1][] This orthogonality allows for the sequential elongation of the peptide chain by deprotecting the N-terminal Fmoc group at each step, followed by coupling the next Fmoc-protected amino acid, all while the reactive side chain of the D-glutamic acid remains protected by the OtBu group.[1]
The Fmoc/tBu Orthogonal Protection Strategy
The diagram below illustrates the logic of the Fmoc/tBu orthogonal protection scheme, which is central to the utility of Fmoc-D-Glu(OtBu)-OH.
Caption: Orthogonal protection allows selective removal of protecting groups.
Experimental Protocols
The following sections provide detailed, generalized protocols for the manual incorporation of Fmoc-D-Glu(OtBu)-OH into a peptide sequence using Fmoc-SPPS on a Rink Amide resin, which yields a C-terminal amide upon cleavage.
Materials
-
Rink Amide MBHA resin
-
Fmoc-D-Glu(OtBu)-OH and other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[2]
-
Cold diethyl ether
SPPS Workflow Diagram
The overall workflow for a single coupling cycle in Fmoc-SPPS is depicted below.
Caption: General workflow for a single cycle of Fmoc-SPPS.
Step-by-Step Protocol
Step 1: Resin Swelling
-
Place the Rink Amide resin in a reaction vessel.
-
Add DMF to swell the resin for at least 1 hour.[4]
Step 2: Nα-Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.[4]
-
Drain the solution.
-
Add a fresh portion of the piperidine solution and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.[2]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
Step 3: Amino Acid Coupling
-
In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.[4]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.[4]
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) indicates an incomplete reaction, requiring a second coupling step.[2]
Step 4: Chain Elongation
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
Step 5: Final Cleavage and Deprotection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin thoroughly with DCM and dry it under a vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) to the resin. TIS and water act as scavengers to trap the reactive tert-butyl cations released during OtBu group cleavage, preventing side reactions with sensitive residues like Tryptophan or Methionine.[6]
-
Incubate the mixture with agitation for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[2][4]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry the final product.
-
The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][4]
Conclusion
Fmoc-D-Glu(OtBu)-OH is a high-purity, essential reagent for the synthesis of complex and modified peptides. Its well-defined orthogonal protecting groups enable precise, controlled assembly of peptide chains via SPPS. The protocols and data presented in this guide offer a foundational framework for researchers to successfully utilize this compound in the development of novel peptide-based therapeutics, diagnostics, and research tools.
References
understanding the Fmoc protecting group in Fmoc-D-Glu-OtBu
An In-depth Technical Guide on the Fmoc Protecting Group in Fmoc-D-Glu-OtBu
Introduction to Protecting Groups in Peptide Synthesis
In the intricate process of peptide synthesis, the strategic use of protecting groups is fundamental to achieving the desired peptide sequence with high purity and yield. Protecting groups are chemical moieties that temporarily block reactive functional groups on amino acids, preventing them from participating in unwanted side reactions during the stepwise formation of peptide bonds. An ideal protecting group strategy relies on the principle of orthogonality , where different protecting groups can be removed under distinct chemical conditions without affecting others.[1][2] This allows for the selective deprotection of specific sites on the growing peptide chain. The most prevalent strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as the tert-butyl (tBu) group, for permanent side-chain protection.[3]
The Core Components: Fmoc and OtBu Protecting Groups
The molecule this compound is a cornerstone building block in Fmoc-based SPPS, incorporating a D-enantiomer of glutamic acid. Its utility stems from the distinct and complementary properties of its two protecting groups: the Fmoc group at the N-terminus and the tert-butyl ester (OtBu) on the side-chain carboxyl group.
The Nα-Fmoc (9-Fluorenylmethyloxycarbonyl) Group
The Fmoc group is the defining feature of this synthesis strategy, used for the temporary protection of the α-amino group of the amino acid.[4]
-
Structure and Properties: The Fmoc group consists of a fluorenyl ring system linked to a methoxycarbonyl moiety.[4][] Its key characteristic is its stability in acidic conditions and its extreme lability towards bases, particularly secondary amines like piperidine.[4][6][7] This base-lability allows for its rapid and clean removal at each step of peptide chain elongation without disturbing the acid-labile side-chain protecting groups or the linkage of the peptide to the resin.[6]
-
Mechanism of Protection: The Fmoc group is typically introduced by reacting the free amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[4][6] The nucleophilic amino group attacks the electrophilic carbonyl carbon of the Fmoc reagent, resulting in the formation of a stable carbamate linkage.[8]
-
Mechanism of Deprotection (Cleavage): The removal of the Fmoc group is a two-step process initiated by a base, such as piperidine.[9]
-
A mild base abstracts the acidic proton on the 9-position of the fluorene ring.[9]
-
This is followed by a β-elimination reaction, which releases the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[7][9]
-
The secondary amine (piperidine) then acts as a scavenger, trapping the DBF to form a stable adduct, which prevents the DBF from reacting with the newly liberated N-terminal amine of the peptide.[7][9]
-
The formation of the dibenzofulvene-piperidine adduct is a significant advantage of the Fmoc strategy, as its strong UV absorbance allows for real-time, quantitative monitoring of the deprotection reaction.[4][6][10]
The γ-OtBu (tert-Butyl Ester) Group
For amino acids with reactive side chains, such as the dicarboxylic acid glutamic acid, an orthogonal protecting group is required.[4] In this compound, the side-chain γ-carboxyl group is protected as a tert-butyl ester.
-
Structure and Properties: The OtBu group is a bulky ester that effectively masks the reactivity of the side-chain carboxyl group.[1] Its critical property is its stability under the basic conditions used for Fmoc removal, while being readily cleaved by strong acids, typically trifluoroacetic acid (TFA).[1] This orthogonality is the cornerstone of the Fmoc/tBu strategy.[1][2]
-
Role in Synthesis: During the entire process of peptide chain elongation, the OtBu group remains intact, preventing the side-chain carboxyl from forming unwanted branches or participating in other side reactions.[1] It is only removed during the final step, concurrently with the cleavage of the completed peptide from the solid support resin, using a strong acid cocktail.[1]
The Building Block: this compound
This compound is a protected derivative of D-glutamic acid specifically designed for use in SPPS.[] The inclusion of D-amino acids is crucial for developing novel peptides with enhanced stability against enzymatic degradation, unique conformational properties, and altered receptor interactions.[]
-
Chemical Structure: The molecule consists of a D-glutamic acid core where the α-amino group is protected by Fmoc and the γ-carboxyl group is protected by a tert-butyl ester.
Quantitative Data
The efficiency and success of peptide synthesis rely on well-defined reaction conditions and an understanding of the physicochemical properties of the building blocks.
Table 1: Orthogonal Properties of Fmoc and OtBu Protecting Groups
| Protecting Group | Attached To | Labile To | Stable To | Purpose |
|---|---|---|---|---|
| Fmoc | Nα-amino group | Base (e.g., 20% Piperidine in DMF)[6] | Acid (e.g., TFA)[7] | Temporary protection during chain elongation |
| OtBu | γ-carboxyl side chain | Acid (e.g., TFA)[1] | Base (e.g., Piperidine)[1] | "Permanent" protection, removed at final cleavage |
Table 2: Common Fmoc Deprotection Cocktails in SPPS
| Reagent Cocktail | Concentration | Typical Half-life of Fmoc | Notes |
|---|---|---|---|
| Piperidine in DMF | 20% (v/v) | ~6 seconds[6] | The most common and standard reagent.[6] |
| Piperazine, DBU, Formic Acid in DMF | 5%, 1%, 1% | - | An alternative to avoid the use of the more regulated piperidine.[6] |
| DBU in DMF | 1-5% | - | More reactive than piperidine; useful for sluggish deprotections.[7] |
Table 3: Spectroscopic Data for Reaction Monitoring
| Species | Technique | Wavelength (λmax) | Application |
|---|---|---|---|
| Dibenzofulvene-piperidine adduct | UV-Vis Spectroscopy | ~301 nm[10] | Quantitative monitoring of Fmoc deprotection completion.[6][10] |
| Fmoc group | UV-Vis Spectroscopy | ~268 nm, ~300 nm[4][12] | Presence confirmation of Fmoc-protected species. |
Table 4: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 104091-08-9 |
| Molecular Formula | C₂₄H₂₇NO₆[] |
| Molecular Weight | 425.47 g/mol |
| Appearance | White to off-white powder[13] |
| Melting Point | 80-95 °C |
Experimental Protocols
The following protocols provide a generalized methodology for the use of Fmoc-protected amino acids in solid-phase peptide synthesis.
Protocol 1: General Fmoc Protection of an Amino Acid
This protocol describes the attachment of the Fmoc group to a free amino acid.
-
Dissolution: Dissolve the amino acid in a suitable solvent system, such as a mixture of dioxane and aqueous sodium bicarbonate.[6]
-
Reagent Addition: Add Fmoc-Cl or Fmoc-OSu to the solution while stirring. The base (sodium bicarbonate) neutralizes the HCl or N-hydroxysuccinimide byproduct.[8]
-
Reaction: Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Acidify the reaction mixture and extract the Fmoc-protected amino acid with an organic solvent.
-
Purification: Purify the product by crystallization or silica gel chromatography.
Protocol 2: Standard SPPS Cycle using this compound
This protocol outlines a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least one hour to ensure accessibility of the reactive sites.[14][15]
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF.[6] Typically, this is done in two steps: a brief initial treatment (1-3 minutes) followed by a longer treatment (10-15 minutes) to ensure complete removal of the Fmoc group.[7][16]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent like HATU or HBTU (2.9-5 equivalents) in DMF.[16]
-
Add a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the amino acid.[16]
-
Immediately add the activated amino acid solution to the deprotected resin.[16]
-
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.[16] The completion of the coupling reaction can be monitored using a qualitative test like the Kaiser test, which detects free primary amines.[7]
-
Washing: Wash the resin extensively with DMF and other solvents like dichloromethane (DCM) to remove excess reagents and byproducts, preparing it for the next cycle.
Protocol 3: Final Cleavage and Side-Chain Deprotection
This protocol describes the final step where the completed peptide is cleaved from the resin and the OtBu side-chain protecting group is removed.
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically containing a strong acid and scavengers. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[15] The scavengers (TIS, water) are critical to trap the reactive tert-butyl cations generated from the cleavage of the OtBu group, preventing side reactions with sensitive residues like tryptophan or methionine.[16][17]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[16]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.[16]
-
Isolation and Purification: Collect the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.[16] The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations of Key Processes
References
- 1. nbinno.com [nbinno.com]
- 2. biosynth.com [biosynth.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. chempep.com [chempep.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. chempep.com [chempep.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. benchchem.com [benchchem.com]
- 17. advancedchemtech.com [advancedchemtech.com]
The Strategic Imperative of Side-Chain Protection: The OtBu Group in D-Glutamic Acid Chemistry
In the precise and demanding field of peptide synthesis and drug development, the successful construction of complex molecules hinges on the strategic use of protecting groups. For trifunctional amino acids like D-glutamic acid, which possesses a reactive γ-carboxylic acid in its side chain, temporary protection is not merely a convenience but a fundamental necessity. This measure ensures the directed formation of peptide bonds at the α-amino and α-carboxyl groups. Among the various options, the tert-butyl (OtBu) ester has emerged as a preeminent and highly effective protecting group for this purpose. Its chemical stability, role in orthogonal protection strategies, and clean cleavage characteristics have made it an indispensable tool for researchers.[1][2]
This technical guide offers a comprehensive examination of the purpose, application, and experimental protocols related to the OtBu protecting group on D-glutamic acid, tailored for researchers, scientists, and drug development professionals.
Core Function and Chemical Rationale
The primary role of the OtBu group is to mask the nucleophilicity of the D-glutamic acid side-chain carboxyl group.[1] This prevents it from engaging in undesirable side reactions during peptide synthesis, such as branching or side-chain acylation, which can lead to complex impurities that are difficult to separate and compromise the efficacy and safety of the final product.[2][3] The OtBu group, a tert-butyl ester, imparts significant steric hindrance around the protected carboxyl moiety, further enhancing its stability.
Key chemical properties that underpin its utility include:
-
Stability: The OtBu group is exceptionally stable under the basic and nucleophilic conditions characteristic of modern Solid-Phase Peptide Synthesis (SPPS).[1] Specifically, it remains intact during the repetitive removal of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group, which is typically accomplished using a piperidine solution.[4][5]
-
Acid Lability: The OtBu ester is readily and specifically cleaved under strong acidic conditions.[6][7] This is most commonly achieved using trifluoroacetic acid (TFA), often in a "cleavage cocktail" with scavengers, which constitutes the final deprotection step in many synthetic workflows.[1]
-
Orthogonality: The differential stability of the acid-labile OtBu group and the base-labile Fmoc group is the essence of the Fmoc/tBu orthogonal protection strategy.[8][9] This orthogonality allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protection, a foundational principle of SPPS.[1][10][11]
The Mechanism of Protection and Deprotection
The chemical principles governing the application and removal of the OtBu group are crucial for its effective use.
Protection: The introduction of the t-butyl ester is typically an acid-catalyzed reaction where the carboxylic acid reacts with isobutylene or tert-butanol.[5] The mechanism proceeds through the formation of a stable tertiary tert-butyl carbocation, which is then trapped by the carboxylate.
Deprotection: The removal of the OtBu group is an acid-catalyzed elimination reaction (E1 mechanism).[1] A strong acid, like TFA, protonates the ester oxygen, leading to the cleavage of the C-O bond. This forms the deprotected carboxylic acid and a stable tert-butyl carbocation, which is subsequently quenched, often by deprotonation to form isobutene gas.[12]
Performance Comparison with Other Protecting Groups
The selection of a protecting group is a critical decision in a synthetic strategy. The OtBu group is often compared with benzyl (Bzl) and allyl (All) esters.[13]
| Parameter | tert-Butyl (OtBu) | Benzyl (Bzl) | Allyl (OAll) |
| Coupling Efficiency | High | High | High |
| Prevention of Side Reactions | Excellent (Minimal pyroglutamate and glutarimide formation)[13] | Moderate | Good |
| Orthogonality to Fmoc | Excellent | Excellent | Excellent |
| Cleavage Conditions | Strong Acid (e.g., TFA)[4] | Catalytic Hydrogenation (e.g., H₂/Pd) or Strong Acids (HF)[4][13] | Pd(0) Catalyst (e.g., Pd(PPh₃)₄/PhSiH₃)[4][13] |
| Suitability for Protected Fragments | No (cleaved with resin) | Yes | Yes |
| Typical Crude Peptide Purity | High | Moderate to High | Moderate to High |
| Key Advantage | High stability; compatible with standard Fmoc-SPPS cleavage; considered the safest choice.[4][13] | Orthogonal to acid- and base-labile groups; useful for fragment synthesis.[4] | Orthogonal to both acid- and base-labile groups; allows for selective on-resin modification.[4][7] |
| Potential Issues | Formation of t-butyl cations can alkylate sensitive residues (e.g., Trp, Met) if scavengers are not used.[4] | Potential for partial cleavage during repeated piperidine treatments; requires an additional deprotection step.[13] | Requires specific palladium catalyst and scavenger; risk of catalyst contamination.[4] |
| Data synthesized from multiple literature reports.[4][13] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-D-Glu(OtBu)-OH derivative is a cornerstone building block in SPPS for both academic research and the pharmaceutical industry.[1][3] The reliability of the OtBu group ensures the integrity of the glutamic acid side chain throughout the iterative cycles of coupling and deprotection.[3]
Experimental Protocols
Detailed methodologies for the protection, incorporation, and deprotection of OtBu-protected D-glutamic acid are provided below. These are general protocols and may require optimization based on the specific peptide sequence and solid support.
Protocol 1: Coupling of Fmoc-D-Glu(OtBu)-OH in SPPS
This protocol describes a single coupling cycle of Fmoc-D-Glu(OtBu)-OH to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., Rink Amide resin)
-
Fmoc-D-Glu(OtBu)-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
Methodology:
-
Resin Preparation: Swell the peptide-resin (1 equivalent of reactive sites) in DMF for 30 minutes. If the N-terminal Fmoc group is present, remove it by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation: In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (4 equivalents) and HBTU (3.9 equivalents) in a minimal amount of DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swelled and deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, the coupling step can be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection and coupling cycle.
Protocol 2: Final Cleavage and Deprotection
This procedure is performed concurrently with the final cleavage of the peptide from the resin and removes the OtBu side-chain protecting group.
Materials:
-
Peptide-resin (fully synthesized)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to trap the reactive tert-butyl cations.
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
Methodology:
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) to remove residual DMF and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction: Place the dry resin in a reaction vessel. Add the cleavage cocktail (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[4]
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitation: Concentrate the TFA filtrate under a gentle stream of nitrogen. Add this concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution) to precipitate the crude peptide.
-
Washing and Drying: Centrifuge the mixture to pellet the crude peptide. Decant the ether. Wash the peptide pellet by resuspending in cold diethyl ether and centrifuging again. Repeat this wash step twice to remove scavengers and residual TFA.[14]
-
Final Product: Dry the crude peptide pellet under vacuum to obtain the final deprotected product, which can then be purified by reverse-phase HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biosynth.com [biosynth.com]
- 10. H-Glu(OtBu)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing [aminoacids-en.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to Fmoc-D-Glu-OtBu: Synthesis, Specifications, and Applications in Modulating Glutamatergic Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Fmoc-D-Glu-OtBu, a critical building block for the synthesis of peptides containing D-glutamic acid. The incorporation of D-amino acids into peptides is a key strategy in drug discovery to enhance proteolytic stability and modulate biological activity. This guide details commercially available this compound, including supplier specifications, and provides a detailed protocol for its use in solid-phase peptide synthesis (SPPS). Furthermore, it explores the significance of D-glutamate-containing peptides in the context of glutamatergic signaling, a fundamental pathway in the central nervous system.
This compound: Supplier and Purity Specifications
This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-tert-butyl ester, is a widely used derivative for introducing D-glutamic acid into peptide sequences during Fmoc-based solid-phase peptide synthesis. The Fmoc group provides temporary protection of the α-amino group, while the tert-butyl ester safeguards the side-chain carboxyl group. Several reputable suppliers offer this reagent with high purity, crucial for the successful synthesis of high-quality peptides.
A summary of typical specifications from major suppliers is presented in Table 1. Purity is most commonly assessed by High-Performance Liquid Chromatography (HPLC), with most suppliers guaranteeing a purity of ≥98.0%.
| Supplier | Product Name | Purity Specification (HPLC) | Other Purity Data | CAS Number |
| Sigma-Aldrich (Novabiochem®) | Fmoc-D-Glu(OtBu)-OH | ≥98.0% | ≥98% (TLC), ≥92.0% (acidimetric), Enantiomeric purity: ≥ 99.5%[1][2] | 104091-08-9 |
| CEM Corporation | Fmoc-Glu(OtBu)-OH | ≥99.0% | Enantiomeric Purity ≥ 99.8% | Not Specified |
| BOC Sciences | Fmoc-D-Glu(OtBu)-OH | ≥95% | - | 104091-08-9[3] |
| Aapptec Peptides | Fmoc-D-Glu(OtBu)-OH | Lot specific, refer to Certificate of Analysis | - | 104091-08-9 |
| Santa Cruz Biotechnology | Fmoc-D-Glu(OtBu)-OH | Not Specified | - | 104091-08-9[4] |
Note: Purity specifications and available analytical data may vary by lot. It is always recommended to consult the supplier's Certificate of Analysis for the most accurate information.
Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence using Fmoc-based SPPS on a Rink Amide resin. This will yield a peptide with a C-terminal amide.
Materials and Reagents:
-
This compound
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes and drain.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.
-
After complete coupling, wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow Diagram:
Caption: A generalized workflow for the incorporation of this compound in solid-phase peptide synthesis.
Relevance to Glutamatergic Signaling Pathways
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. It exerts its effects through ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors. The dysregulation of glutamatergic signaling is implicated in various neurological and psychiatric disorders.
Peptides containing D-glutamate, synthesized using this compound, are of significant interest to researchers for several reasons:
-
Enhanced Proteolytic Stability: D-amino acid-containing peptides are more resistant to degradation by endogenous proteases, leading to a longer in vivo half-life.
-
Modulation of Receptor Activity: The stereochemistry of glutamate is critical for its interaction with receptors. D-glutamate-containing peptides can act as agonists, antagonists, or allosteric modulators of glutamate receptors, often with different potency and selectivity compared to their L-counterparts. For instance, γ-D-glutamylglycine has been shown to have activity at NMDA receptors.[1]
The ability to synthesize peptides with tailored properties using this compound opens avenues for developing novel therapeutics targeting the glutamatergic system.
Glutamate Receptor Signaling Pathway Diagram:
Caption: A simplified representation of the glutamatergic signaling pathway at a synapse.
This technical guide serves as a foundational resource for researchers and professionals working with this compound. By providing detailed information on its procurement, synthesis, and the biological context of its application, this guide aims to facilitate the development of novel peptide-based therapeutics targeting the glutamatergic system.
References
- 1. The glutamate story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Peptide and Lipid Modulation of Glutamatergic Afferent Synaptic Transmission in the Solitary Tract Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
solubility of Fmoc-D-Glu-OtBu in different organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-D-glutamic acid γ-t-butyl ester (Fmoc-D-Glu-OtBu), a critical reagent in solid-phase peptide synthesis (SPPS). An understanding of its solubility in various organic solvents is paramount for optimizing coupling reactions, ensuring high purity of the final peptide product, and preventing common synthesis failures such as incomplete reactions and deletions.
Core Concepts in Solubility for Peptide Synthesis
The solubility of Fmoc-protected amino acids is a crucial factor in the efficiency of peptide coupling reactions.[1] Poor solubility can lead to significant challenges during synthesis, including reduced reaction rates and the formation of insoluble aggregates, which can hinder the accessibility of reagents to the growing peptide chain. The choice of solvent can dramatically influence the outcome of a synthesis, making a thorough understanding of the solubility of individual building blocks, such as this compound, essential. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents, which are capable of solvating the protected amino acid without interfering with the coupling chemistry.[2]
Quantitative and Qualitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents. While extensive quantitative data is not widely published, the information provided offers valuable guidance for solvent selection in SPPS and other applications.
| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Description | Citation(s) |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~212.75 mg/mL (0.5 M) | Clearly Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data Not Available | High Solubility | [1][4] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Data Not Available | High Solubility | [4] |
| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Data Not Available | Soluble | [1] |
| Chloroform | CHCl₃ | Chlorinated | Data Not Available | Soluble | [1] |
| Ethyl Acetate | C₄H₈O₂ | Ester | Data Not Available | Soluble | [1] |
| Acetone | C₃H₆O | Ketone | Data Not Available | Soluble | [1] |
| Acetonitrile | C₂H₃N | Nitrile | Data Not Available | Moderate Solubility | [4] |
| Methanol | CH₄O | Polar Protic | Data Not Available | Adequate Solubility | [4] |
| Water | H₂O | Polar Protic | Data Not Available | Sparingly Soluble / Limited Solubility | [4][5][6] |
Note: The quantitative solubility in DMF was calculated based on the reported value of "Clearly soluble (1 mmole in 2 ml DMF)"[3] and a molecular weight of 425.47 g/mol for this compound.
Experimental Protocol for Solubility Determination
For researchers wishing to determine the precise solubility of this compound in a specific solvent system, the following experimental protocol, adapted from methodologies for similar Fmoc-protected amino acids, is recommended.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (powder)
-
Selected organic solvent(s) (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume (e.g., 1.0 mL) of the test solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved this compound.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Inject a known volume of the diluted sample onto the HPLC system.
-
Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Detect the eluting this compound using a UV detector at a wavelength of approximately 265 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the test solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is recommended that researchers perform their own solubility tests under their specific experimental conditions.
References
- 1. Fmoc-D-Glu(OtBu)-OH | CAS:104091-08-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Buy Fmoc-D-Glu(OtBu)-OH | 104091-08-9 [smolecule.com]
- 5. echemi.com [echemi.com]
- 6. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-D-Glu-OtBu: A Comprehensive Technical Guide to Storage, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the storage, handling, and utilization of Fmoc-D-Glu-OtBu, a critical building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for ensuring the integrity of the compound and the success of synthetic protocols.
Compound Identification and Properties
This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-tert-butyl ester, is a protected derivative of the non-proteinogenic D-glutamic acid. The N-terminal α-amino group is protected by the base-labile Fmoc group, while the side-chain carboxyl group is protected by the acid-labile tert-butyl (OtBu) ester. This orthogonal protection scheme is fundamental to its application in Fmoc-based SPPS.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 104091-08-9 |
| Molecular Formula | C₂₄H₂₇NO₆ |
| Molecular Weight | 425.47 g/mol |
| Appearance | White to off-white or light yellow crystalline powder[1] |
| Melting Point | 83-89 °C[1] |
| Purity | Typically ≥98% (HPLC)[2] |
| Solubility | Soluble in DMF and DMSO.[3] |
Storage and Stability
Proper storage of this compound is critical to prevent degradation and maintain its purity.
Table 2: Recommended Storage Conditions
| Condition | Temperature | Duration | Notes |
| Short-term | 2-8°C[1] | Weeks to months | Keep in a tightly sealed container, protected from light and moisture. |
| Long-term | -20°C[3] | Up to 3 years (as powder)[3] | Ideal for preserving integrity over extended periods. |
| In Solvent | -20°C to -80°C[3] | Up to 1 month at -20°C, up to 6 months at -80°C[3] | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvent.[3] |
Stability Considerations:
-
Hydrolytic Stability: The tert-butyl ester is highly resistant to hydrolysis under neutral and basic conditions due to steric hindrance.[4] However, it is readily cleaved under acidic conditions.
-
Thermal Stability: Avoid prolonged exposure to high temperatures. Handling at room temperature for the duration of experimental procedures is generally acceptable.
-
Hygroscopicity: While not extensively documented for the solid compound, it is advisable to handle it in a dry environment and store it with a desiccant. When dissolved in solvents like DMSO, which can be hygroscopic, using a freshly opened bottle is recommended.[3]
Handling and Safety Precautions
This compound is a chemical reagent and should be handled with appropriate safety measures in a laboratory setting.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
Handling Procedures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Ground all equipment when handling large quantities to prevent static discharge.
Experimental Protocols
The following are generalized protocols for the use of this compound in a research setting. Optimization may be required for specific applications.
Dissolution Protocol
Objective: To prepare a stock solution of this compound for use in SPPS.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Vortex mixer or sonicator
Procedure:
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMF or DMSO to achieve the desired concentration.
-
Vortex or sonicate the mixture until the solid is completely dissolved. For DMSO, sonication may be necessary to achieve full dissolution.[3]
-
If not for immediate use, store the solution under the conditions outlined in Table 2.
Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol
Objective: To couple this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound solution
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous DMF
Procedure:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection of the resin-bound peptide (e.g., using 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the this compound by dissolving it in DMF with the coupling reagent and DIPEA.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for the optimized time (typically 1-2 hours) at room temperature with agitation.
-
Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF to remove excess reagents.
Quality Control Protocols
Objective: To assess the purity of this compound.
Principle: Reversed-phase HPLC is used to separate the compound from any impurities.
Typical Method (General for Fmoc-amino acids):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Detection: UV at 265 nm or 301 nm.
Principle: TLC is a quick method to qualitatively assess the purity of the compound.
Typical Method (General for Fmoc-amino acids):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Solvent System): A mixture of a non-polar and a polar solvent. A common system for amino acids is n-butanol:acetic acid:water (4:1:1).
-
Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., ninhydrin, though this would require deprotection of the Fmoc group).
Visualizations
The following diagrams illustrate key workflows for the handling and use of this compound.
Caption: General workflow for the storage and handling of this compound.
Caption: Workflow for the incorporation of this compound in SPPS.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Testing Reveals Photoselective Clipping of Heavy Chain C‑Terminal Amino Acids That Leads to Fragmentation and Aggregation of an Antibody Fab Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Fmoc-D-Glu-OtBu safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data and handling precautions for N-α-Fmoc-D-glutamic acid γ-t-butyl ester (Fmoc-D-Glu-OtBu), a key building block in solid-phase peptide synthesis. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Chemical Identification and Properties
This compound is a protected amino acid derivative used to introduce D-glutamic acid residues into peptide chains.[1] Its chemical and physical properties are summarized below.
| Identifier | Data |
| Chemical Name | N-α-Fmoc-D-glutamic acid γ-t.-butyl ester[1] |
| Synonyms | Fmoc-D-Glu(OtBu)-OH, Fmoc-D-glutamic acid 5-tert-butyl ester[2] |
| CAS Number | 104091-08-9[1][2][3] |
| Molecular Formula | C₂₄H₂₇NO₆[1] |
| Molecular Weight | 425.47 g/mol [1] |
| Appearance | White to slight yellow or beige powder[1] |
| Melting Point | 80-96 °C[1][2] |
| Storage Temperature | 2-8°C, Keep refrigerated[2][3] |
Hazard Identification and Safety
While some suppliers classify this substance as non-hazardous, it is crucial to treat it with care due to its physical form as a fine powder and potential for irritation.[4][5] A related compound is noted to cause skin, eye, and respiratory irritation.[6] Therefore, a conservative approach to handling is recommended.
| GHS Hazard Classification (Assumed based on similar compounds) |
| H315: Causes skin irritation[6] |
| H319: Causes serious eye irritation[6] |
| H335: May cause respiratory irritation[6] |
Precautionary Statements:
-
P261: Avoid breathing dust.[6]
-
P280: Wear protective gloves, eye protection, and face protection.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Upon combustion, hazardous decomposition products may be released, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][4][7]
General Handling and Exposure Control Protocol
This protocol outlines the standard procedure for safely handling this compound powder in a laboratory setting. The primary goal is to minimize dust generation and prevent exposure through inhalation, ingestion, or direct contact.
3.1. Engineering Controls
-
Work in a well-ventilated area.
-
Use a chemical fume hood or an enclosure with local exhaust ventilation when weighing or transferring the powder to control airborne levels.[5][7]
3.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical splash goggles approved under standards such as NIOSH (US) or EN 166 (EU).[3]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Wear a lab coat.[4][5]
-
Respiratory Protection: If ventilation is inadequate or dust is generated, use a type N95 (US) or type P1 (EN 143) dust mask.[4]
3.3. Handling Procedure
-
Preparation: Before handling, ensure the work area is clean. Assemble all necessary equipment (spatulas, weigh boats, containers) inside the ventilated enclosure.
-
Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of powder to a weigh boat. Avoid scooping in a manner that creates airborne dust.
-
Transfer: Promptly transfer the weighed powder to the reaction vessel.
-
Cleanup: Tightly close the source container. Clean any minor spills by carefully sweeping or wiping the material into a designated waste container.[4][7] Avoid dry sweeping that can generate dust.
-
Decontamination: Wash hands thoroughly with soap and water after handling is complete.[5]
3.4. Storage
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[5][7]
First Aid and Emergency Procedures
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[5] |
| Skin Contact | Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[5][6] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5] |
| Accidental Release | Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the spilled material and place it in a suitable, labeled container for disposal.[3][5] |
| Fire | Use a carbon dioxide, dry chemical extinguisher, water spray, or alcohol-resistant foam.[4][5][7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7] |
Hazard Control Strategy
A hierarchical approach should be used to control potential exposure to this compound. This strategy prioritizes the most effective control measures.
References
- 1. Fmoc-D-Glu(OtBu)-OH Novabiochem 104091-08-9 [sigmaaldrich.com]
- 2. Fmoc-D-Glu(OtBu)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. aksci.com [aksci.com]
- 7. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Fmoc-D-Glu-OtBu in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is fundamental to achieving high-purity, target peptides.[1] The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme that allows for the selective removal of protecting groups under distinct chemical conditions.[1][2] Within this framework, Fmoc-D-Glu(OtBu)-OH is a critical building block for the incorporation of D-glutamic acid residues into a growing peptide chain.[1] The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain carboxyl group is protected by the acid-labile tert-butyl (OtBu) ester.[1][3] This orthogonality is crucial for preventing unwanted side reactions during peptide elongation.[4]
These application notes provide a comprehensive overview and detailed protocols for the efficient use of Fmoc-D-Glu-OtBu in SPPS.
Physicochemical Properties and Specifications
Fmoc-D-Glu(OtBu)-OH is typically a white to off-white powder used as a standard building block in Fmoc SPPS.[1]
| Property | Specification | Reference |
| CAS Number | 104091-08-9 | [1] |
| Molecular Formula | C₂₄H₂₇NO₆ | [1] |
| Molecular Weight | 425.47 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥98.0% | [1] |
| Storage | 2-8°C | [1] |
The Fmoc/tBu Orthogonal Protection Strategy
The utility of Fmoc-D-Glu(OtBu)-OH is rooted in the Fmoc/tBu orthogonal system, where different classes of protecting groups are removed by chemically distinct mechanisms.[1][4]
-
Nα-Fmoc Group (Temporary Protection): The Fmoc group protects the alpha-amino group of the glutamic acid.[1] It is readily removed by treatment with a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][5] This unmasks the amine, making it available for coupling with the next activated amino acid in the sequence.[1]
-
γ-OtBu Group (Permanent Protection): The tert-butyl ester protects the side-chain carboxyl group of the glutamic acid.[1] This group is stable to the basic conditions used for Fmoc deprotection but is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[1][6] This cleavage is performed at the end of the synthesis, concurrently with the cleavage of the peptide from the solid support.[1]
This orthogonal relationship ensures that the reactive side-chain carboxyl group of glutamic acid does not interfere with the stepwise elongation of the peptide backbone.[1]
Experimental Protocols
The following are generalized protocols for the use of Fmoc-D-Glu(OtBu)-OH in manual SPPS. Automated synthesizers will follow similar chemical steps.[1]
Protocol 1: Standard SPPS Cycle for Incorporating Fmoc-D-Glu(OtBu)-OH
This protocol describes a single coupling cycle for adding Fmoc-D-Glu(OtBu)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-D-Glu(OtBu)-OH
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[7]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes.[7]
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[7]
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove all traces of piperidine.[7]
-
-
Amino Acid Coupling (Fmoc-D-Glu(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[7]
-
Allow the mixture to pre-activate for 2-5 minutes.[7]
-
Add the activated amino acid solution to the deprotected resin.[7]
-
Agitate the mixture for 1-2 hours at room temperature.[7]
-
Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test.
-
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the OtBu group from the D-glutamic acid residue.
Procedure:
-
Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide-resin, dry the resin under vacuum.
-
Cleavage:
-
Peptide Precipitation:
-
Peptide Isolation and Purification:
Quantitative Data Summary
The following table summarizes typical reaction parameters for the use of Fmoc-D-Glu(OtBu)-OH in SPPS. Note that optimal conditions may vary depending on the specific peptide sequence and scale of the synthesis.
| Parameter | Value/Range | Notes |
| Fmoc Deprotection Time | 5-20 minutes | Typically a two-step process: a short initial treatment followed by a longer one.[7] |
| Amino Acid Equivalents | 3-5 equivalents | Relative to the resin loading capacity. |
| Coupling Agent Equivalents | 2.9-4 equivalents | For reagents like HBTU. |
| Base (DIPEA) Equivalents | 6-8 equivalents | |
| Coupling Time | 1-2 hours | Can be extended for difficult couplings. Monitoring is recommended.[7] |
| Cleavage Time | 2-4 hours | With standard TFA-based cocktails.[8] |
| Crude Peptide Purity | High | The OtBu group is considered a very safe choice, minimizing side reactions.[8] |
Visualizing the Workflow
Solid-Phase Peptide Synthesis (SPPS) Workflow using this compound
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of an Fmoc-D-Glu(OtBu)-OH residue.
Caption: General workflow for a single cycle of Fmoc-based SPPS.
Orthogonal Deprotection Strategy
This diagram illustrates the orthogonal nature of the Fmoc and OtBu protecting groups, which is central to the success of this synthetic strategy.
References
Application Notes and Protocols for the Efficient Coupling of Fmoc-D-Glu-OtBu
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Glu(OtBu)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with enhanced biological stability or specific conformational properties due to the inclusion of a D-enantiomer. The tert-butyl (OtBu) protecting group on the side-chain carboxyl function is essential to prevent side reactions during peptide elongation.[1] However, the steric hindrance presented by the bulky side chain can pose challenges to achieving high coupling efficiency.
The selection of an appropriate coupling reagent is therefore a critical parameter that directly influences the yield, purity, and overall success of the synthesis.[2] This document provides a comparative analysis of common coupling reagents for the incorporation of Fmoc-D-Glu-OtBu into peptide sequences, complete with detailed protocols and quantitative data to guide reagent selection.
Comparative Analysis of Coupling Reagents
The efficiency of a coupling reagent is determined by its ability to rapidly and completely form a peptide bond with minimal side reactions, such as racemization. For sterically hindered amino acids like this compound, more potent activating agents are generally preferred.[2][3] The following table summarizes the performance of various coupling reagents, with data extrapolated from studies on sterically hindered amino acids.
Table 1: Performance Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[2] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[2] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[2] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[2] |
| COMU | Aminium Salt | 1 - 2 hours (double coupling) | High | Very High | Low |
Disclaimer: The quantitative data presented above is primarily extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences, as direct comparative data for this compound is not extensively available in a single source.[2] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Reagent Selection Guide
The choice of coupling reagent should be guided by the specific requirements of the synthesis, balancing reactivity, cost, and potential side reactions.
-
For Highest Efficiency and Purity: HATU is often the preferred reagent for coupling sterically hindered amino acids due to its high reactivity, which leads to faster and more complete reactions with a very low risk of racemization.[4] COMU is another excellent choice, offering comparable efficiency to HATU with the added benefit of being based on the non-explosive and more soluble OxymaPure.[5][6]
-
For a Balance of Cost and Performance: HBTU and PyBOP are highly effective and widely used reagents that provide a good balance of high coupling efficiency and low epimerization risk.[2] They are robust alternatives for most applications involving hindered residues.
-
For Cost-Effectiveness in Standard Couplings: The DIC/HOBt system is a reliable and economical choice. However, for a sterically hindered residue like this compound, it may necessitate longer reaction times or a "double coupling" strategy to ensure the reaction proceeds to completion.[2]
Below is a decision-making workflow to aid in the selection of an appropriate coupling reagent.
Caption: A decision-making guide for selecting a coupling reagent.
Experimental Protocols
The following are detailed protocols for the manual coupling of Fmoc-D-Glu(OtBu)-OH to a resin-bound peptide with a free N-terminal amine using various coupling reagents. These protocols assume a standard solid-phase peptide synthesis (SPPS) workflow.
General SPPS Workflow
A typical SPPS cycle involves the following steps: deprotection of the N-terminal Fmoc group, washing, coupling of the next Fmoc-amino acid, and final washing. This cycle is repeated for each amino acid in the sequence.
Caption: General workflow for an Fmoc-SPPS cycle.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for difficult couplings to ensure high efficiency and minimize side reactions.
Materials:
-
Fmoc-D-Glu(OtBu)-OH (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes, then drain the solvent.
-
Amino Acid Activation (Pre-activation): In a separate reaction vessel, dissolve Fmoc-D-Glu(OtBu)-OH and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.[7]
-
Monitoring and Washing: Monitor the reaction for completion using a Kaiser test (a negative result indicates a complete reaction). Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Balanced Performance Coupling using HBTU
A widely used and reliable protocol for efficient coupling.
Materials:
-
Fmoc-D-Glu(OtBu)-OH (3-5 equivalents)
-
HBTU (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes and drain.
-
Activation: In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH, HBTU, and DIPEA in DMF.[2]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes at room temperature.
-
Monitoring and Washing: Check for reaction completion using a Kaiser test.[2] Drain the coupling solution and wash the resin with DMF (3-5 times).[2]
Protocol 3: Cost-Effective Coupling using DIC/HOBt
An economical choice, which may require longer reaction times for hindered amino acids.
Materials:
-
Fmoc-D-Glu(OtBu)-OH (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
DMF
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes and drain.
-
Solution Preparation: In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH and HOBt in DMF.[2]
-
Coupling Reaction: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Use the Kaiser test to confirm complete coupling.[2] If the test is positive, a second coupling may be necessary. Once complete, drain the reaction mixture and wash the resin with DMF (3-5 times).[2]
Conclusion
The successful incorporation of this compound into a peptide sequence is highly dependent on the choice of coupling reagent. For challenging syntheses where efficiency and purity are paramount, HATU and COMU are the recommended reagents. HBTU and PyBOP offer a robust and slightly more economical balance of performance. While DIC/HOBt is a viable option, it may require protocol optimization, such as extended reaction times or double coupling, to achieve complete incorporation of this sterically hindered amino acid. The protocols provided herein offer a starting point for the successful synthesis of peptides containing this compound.
References
Application Note: Standard Deprotection Methods for the Fmoc Group from Fmoc-D-Glu-OtBu
Audience: Researchers, scientists, and drug development professionals.
Introduction
In Solid-Phase Peptide Synthesis (SPPS), the success of assembling a desired peptide sequence relies on a robust and orthogonal protecting group strategy.[1] The most widely adopted method is the Fmoc/tBu strategy, where the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and side-chains are protected by acid-labile groups, such as the tert-butyl (tBu) group.[1]
Fmoc-D-Glu(OtBu)-OH is a crucial building block for incorporating D-glutamic acid into a peptide chain. The orthogonality of the Fmoc (base-labile) and OtBu (acid-labile) groups allows for the selective deprotection of the Nα-amino group for chain elongation, while the side-chain carboxyl group remains protected until the final cleavage step.[1] This prevents unwanted side reactions and is fundamental to the synthesis of complex peptides.[1] The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis and is most commonly achieved using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3]
Core Principles of Fmoc Deprotection
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[2][3] The process involves two main steps:
-
Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.[2]
-
β-Elimination: This abstraction leads to a β-elimination reaction, forming a highly reactive dibenzofulvene (DBF) intermediate and releasing the deprotected N-terminal amine of the peptide.[2]
-
DBF Scavenging: Excess piperidine in the reaction mixture acts as a scavenger, trapping the electrophilic DBF to form a stable adduct.[2] This prevents DBF from reacting with the newly liberated peptide amine, which would cause chain termination.[2] The formation of this DBF-piperidine adduct is advantageous as its strong UV absorbance can be used for real-time monitoring of the reaction.[2][4]
Experimental Protocols
Protocol 1: Standard Manual Fmoc Deprotection of Resin-Bound Fmoc-D-Glu-OtBu
This protocol describes a standard manual procedure for the removal of the Fmoc group from a peptide-resin, applicable for a typical 0.1 mmol scale synthesis.
Materials and Reagents
-
Peptide-resin with N-terminal this compound
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF).[3] Prepare fresh daily.[4]
-
N,N-dimethylformamide (DMF), peptide synthesis grade[4]
-
Dichloromethane (DCM), ACS grade[4]
-
Solid-phase synthesis vessel with a sintered glass frit
-
Shaker or bubbler with inert gas (N₂ or Ar)
Procedure
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in the synthesis vessel.[2][5]
-
Solvent Removal: Drain the DMF from the synthesis vessel.[3]
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[6] Agitate the mixture at room temperature for 2-3 minutes.[4][6] This initial step removes the bulk of the Fmoc groups.
-
Filtrate Collection: Drain the deprotection solution. This solution can be collected for UV monitoring (see Protocol 2).
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution.[6] Agitate the mixture for an additional 10-15 minutes to ensure complete deprotection.[4] For standard sequences, the reaction is typically complete within 4-10 minutes.[4]
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2] Subsequent washes with DCM can be performed before proceeding to the next coupling step.[1]
Protocol 2: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry
This non-destructive method provides real-time information on the progress of the deprotection step by quantifying the release of the DBF-piperidine adduct.[4]
Materials and Equipment
-
Filtrate collected from the deprotection steps (Protocol 1, steps 4 and 6)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Blank solution: 20% (v/v) piperidine in DMF[2]
-
DMF, peptide synthesis grade
Procedure
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm, which is the absorbance maximum for the DBF-piperidine adduct.[2][4] Some sources also report monitoring at 290 nm or 300 nm.[4]
-
Blank Measurement: Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.[2]
-
Sample Preparation: Collect the filtrate from the first and second deprotection steps. Dilute a known volume of the collected filtrate with DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Absorbance Measurement: Measure the absorbance of the diluted filtrate at 301 nm.[2]
-
Analysis: The absorbance is directly proportional to the amount of Fmoc group cleaved.[4] A very low absorbance reading from the second deprotection step filtrate indicates that the deprotection was complete after the first treatment. Consistent monitoring helps ensure the efficiency of each cycle in the synthesis.
Data Presentation: Comparison of Fmoc Deprotection Reagents
While 20% piperidine in DMF is the standard, alternative reagents can be employed to mitigate side reactions or address "difficult" sequences prone to aggregation.[4][7]
| Deprotection Reagent | Concentration & Solvent | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) in DMF[3] | 2 x (1-10 min)[3] | The most common and robust condition for standard SPPS. A two-step deprotection is standard.[3] |
| 4-Methylpiperidine (4-MP) | 20% (v/v) in DMF[3] | 2 x (1-10 min)[3] | An effective alternative to piperidine with similar efficiency and kinetics.[3][8] |
| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/Ethanol[9] | 10-15 min | Used as an alternative to piperidine, though it may be less efficient at shorter deprotection times.[9] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% DBU / 2% Piperidine in DMF[8] | Variable; often faster | A stronger, non-nucleophilic base used for difficult sequences, often in combination with piperidine to reduce aspartimide formation.[4][7][8] |
| Pyrrolidine | 20% (v/v) in NMP[8] | Variable | Tested as an alternative to piperidine.[8] |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for a single cycle of N-terminal Fmoc deprotection and subsequent amino acid coupling in Solid-Phase Peptide Synthesis (SPPS).
Caption: A typical experimental workflow for an Fmoc-SPPS deprotection and coupling cycle.
Logical Relationship: Mechanism of Fmoc Deprotection
This diagram outlines the key chemical transformations during the base-catalyzed deprotection of the Fmoc group.
Caption: Logical flow of the Fmoc deprotection mechanism via β-elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fmoc-D-Glu-OtBu into Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of Fmoc-D-Glu-OtBu into cyclic peptides. This document outlines detailed protocols for solid-phase peptide synthesis (SPPS), cyclization strategies, and analytical characterization. The inclusion of the D-enantiomer of glutamic acid, facilitated by this compound, is a critical strategy in modern drug design to enhance the proteolytic stability and modulate the biological activity of peptide-based therapeutics.[1][2]
Introduction
This compound is a cornerstone building block in the Fmoc/tBu orthogonal strategy for solid-phase peptide synthesis.[3] The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain carboxyl group is protected by the acid-labile tert-butyl (OtBu) ester.[3] This orthogonal protection scheme allows for the selective deprotection of the Nα-amino group for peptide chain elongation, while the glutamic acid side-chain remains protected until the final cleavage step.[3] This precise control is fundamental for the synthesis of complex linear, branched, and cyclic peptides.[3] The incorporation of D-glutamic acid can significantly increase resistance to enzymatic degradation, thereby extending the in-vivo half-life of peptide drugs.[1]
Key Applications
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids.[1]
-
Modulation of Biological Activity: The stereochemistry of an amino acid can be critical for its interaction with biological targets. Incorporating D-glutamic acid can alter the peptide's conformation, potentially leading to novel or enhanced binding affinities.[1]
-
Drug Discovery and Development: this compound is instrumental in synthesizing peptide mimetics and modified peptides with improved pharmacological properties, such as enhanced stability and receptor binding.[4]
-
Lactam-Bridged Cyclic Peptides: The glutamic acid side chain is frequently utilized to form a lactam bridge with a corresponding amino acid side chain (e.g., lysine), resulting in a cyclic peptide with constrained conformation.
Experimental Protocols
Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the manual Fmoc-SPPS for incorporating this compound into a peptide sequence on a Rink Amide resin.
Materials and Reagents:
| Reagent | Concentration/Amount |
| Rink Amide Resin | 1 equivalent |
| N,N-Dimethylformamide (DMF) | As required |
| 20% Piperidine in DMF | As required |
| Fmoc-amino acids (including this compound) | 3 equivalents |
| Coupling Reagent (e.g., HATU) | 2.9 equivalents |
| Base (e.g., DIPEA) | 6 equivalents |
| Dichloromethane (DCM) | As required |
| Cold Diethyl Ether | As required |
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents) and coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[1]
-
Add the base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.[1]
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, signifies a complete reaction).[1]
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence, incorporating this compound at the appropriate position.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Resin [label="Rink Amide Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Swell [label="Swell Resin in DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA, HATU, DIPEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash_DMF [label="Wash with DMF", fillcolor="#FBBC05", fontcolor="#202124"]; Kaiser_Test [label="Kaiser Test", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Repeat [label="Repeat for next Amino Acid", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final_Peptide [label="Linear Peptide on Resin", fillcolor="#F1F3F4", fontcolor="#202124"];
Resin -> Swell; Swell -> Deprotection; Deprotection -> Wash_DMF [label="1"]; Wash_DMF -> Coupling [label="2"]; Coupling -> Kaiser_Test; Kaiser_Test -> Wash_DMF [label="Incomplete"]; Kaiser_Test -> Repeat [label="Complete"]; Repeat -> Deprotection [label="Yes"]; Repeat -> Final_Peptide [label="No"];
}
Diagram 1. Workflow for Solid-Phase Peptide Synthesis (SPPS).
On-Resin Cyclization (Side-Chain to Side-Chain Lactam Bridge)
This protocol outlines the synthesis of a side-chain to side-chain lactam-bridged cyclic peptide on the solid support. This strategy requires the incorporation of an amino acid with a side-chain protecting group orthogonal to both Fmoc and OtBu, such as Fmoc-Lys(Mtt)-OH.
Additional Materials:
| Reagent | Concentration/Amount |
| Fmoc-Lys(Mtt)-OH | 3 equivalents |
| 1% TFA in DCM | As required |
| 10% DIPEA in DMF | As required |
| Cyclization Coupling Reagent (e.g., PyAOP) | 3 equivalents |
| Cyclization Base (e.g., DIPEA) | 6 equivalents |
Procedure:
-
Linear Peptide Synthesis: Assemble the linear peptide on the resin as described in Protocol 1, incorporating this compound and Fmoc-Lys(Mtt)-OH at the desired positions for cyclization.
-
Selective Side-Chain Deprotection:
-
Following completion of the linear sequence, wash the resin-bound peptide thoroughly with DCM.[5]
-
Selectively remove the Mtt group from the lysine side chain by treating the resin with a solution of 1% TFA in DCM (repeat multiple times for 2-10 minutes each).[5]
-
Wash the resin with DCM, followed by 10% DIPEA in DMF, and then DMF to neutralize the acid.[5]
-
-
On-Resin Cyclization (Lactam Bridge Formation):
-
Final Deprotection and Cleavage:
-
Remove the N-terminal Fmoc group using 20% piperidine in DMF.[5]
-
Cleave the peptide from the resin and remove the remaining side-chain protecting groups (including the OtBu from D-Glu) using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[5]
-
Precipitate the crude cyclic peptide with cold diethyl ether, purify by RP-HPLC, and characterize by mass spectrometry.[5]
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Diagram 2. Workflow for On-Resin Side-Chain to Side-Chain Cyclization.
Solution-Phase Cyclization
In this alternative strategy, the linear peptide is first cleaved from the resin and then cyclized in solution.
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide on a solid support using standard Fmoc-SPPS, incorporating this compound and another amino acid with an orthogonal side-chain protecting group (e.g., Fmoc-Lys(Boc)-OH).[5]
-
Cleavage from Resin: Cleave the fully protected linear peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[5] Precipitate and purify the crude linear peptide by RP-HPLC.[5]
-
Solution-Phase Cyclization:
-
Dissolve the purified linear peptide in a suitable solvent (e.g., DMF) at high dilution to favor intramolecular cyclization.
-
Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature until the cyclization is complete (monitor by HPLC-MS).
-
-
Final Deprotection: Remove any remaining protecting groups if necessary.
-
Purification: Purify the crude cyclic peptide by RP-HPLC.
Potential Side Reactions and Mitigation
-
Pyroglutamate Formation: Intramolecular cyclization of an N-terminal glutamic acid residue can form a five-membered lactam ring.[6][7] The use of a side-chain protecting group like OtBu helps to minimize this side reaction.[6]
-
Glutarimide Formation: This side reaction can occur depending on the amino acid sequence adjacent to the glutamic acid residue.[8][9] For instance, a Glu(Gly) sequence has been shown to be prone to glutarimide formation.[8] This can be prevented by incorporating a sterically hindered amino acid next to the glutamic acid residue.[8][9]
-
Racemization: The chiral integrity of the D-glutamic acid can be compromised under basic conditions.[7] Minimizing the pre-activation time of the incoming amino acid and using in-situ activation methods can help reduce racemization.[7]
dot graph G { layout=dot; rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Diagram 3. Common Side Reactions and Mitigation Strategies.
Characterization of Cyclic Peptides
Thorough characterization is essential to confirm the identity, purity, and structure of the final cyclic peptide.
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the cyclic peptide and for purification.[10][11] |
| Mass Spectrometry (MS) | To determine the molecular weight of the cyclic peptide and confirm its identity.[10] Tandem MS (MS/MS) can provide sequence information, although it is more complex for cyclic structures.[2][12] |
| Amino Acid Analysis | To determine the amino acid composition of the peptide.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the three-dimensional structure and conformation of the cyclic peptide in solution. |
The structural characterization of cyclic peptides by MS/MS can be challenging due to their complex fragmentation patterns.[12] However, high-resolution mass spectrometry can be very useful for accurate structural analysis.[12]
Conclusion
The incorporation of this compound is a powerful and versatile tool in the synthesis of cyclic peptides for therapeutic applications. By leveraging the orthogonal Fmoc/tBu protection strategy and carefully selecting the appropriate cyclization method, researchers can efficiently synthesize conformationally constrained peptides with enhanced stability and tailored biological activity. Careful monitoring and mitigation of potential side reactions, coupled with rigorous analytical characterization, are paramount for the successful development of these complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Rapid Analysis of Cyclic Peptide Cyclosporine A by HPLC Using a Column Packed with Nonporous Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
Application Notes and Protocols: The Strategic Use of Fmoc-D-Glu-OtBu in the Synthesis of Robust Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Fmoc-D-Glu(OtBu)-OH, a cornerstone building block for the synthesis of peptide libraries with enhanced therapeutic potential. The incorporation of D-amino acids, such as D-glutamic acid, is a powerful strategy to overcome the limitations of native peptides, primarily their susceptibility to enzymatic degradation. This document outlines the rationale, key experimental protocols, and expected outcomes when using Fmoc-D-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS).
Introduction: Enhancing Peptide Stability with D-Amino Acids
Peptide-based therapeutics offer high specificity and potency, but their clinical utility can be hampered by rapid in-vivo degradation by proteases. These enzymes are stereospecific for L-amino acids, the natural building blocks of proteins.[1] By strategically substituting L-amino acids with their D-enantiomers, the resulting peptides exhibit significantly increased resistance to proteolytic cleavage, leading to a longer circulatory half-life and improved bioavailability.[1][2]
Fmoc-D-Glu(OtBu)-OH is a critical reagent in this endeavor. The Nα-Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary, base-labile protection of the amino group, while the side-chain γ-carboxyl group is protected by an acid-labile tert-butyl (OtBu) ester.[3] This orthogonal protection scheme is fundamental to the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, allowing for precise and controlled assembly of the peptide chain.[3][4]
Key Applications in Drug Discovery
The use of Fmoc-D-Glu(OtBu)-OH in synthesizing peptide libraries is instrumental in various areas of drug discovery:
-
Development of Proteolytically Stable Analogs: Creating libraries of existing peptide drug candidates with D-Glu substitutions to identify analogs with improved pharmacokinetic profiles.
-
Modulation of Biological Activity: The altered stereochemistry at a specific position can lead to novel or enhanced binding affinities for biological targets such as receptors and enzymes.[1]
-
Peptide-Based Vaccines and Diagnostics: Designing stable peptide antigens that can elicit a more robust and sustained immune response.[5]
Data Presentation: Enhanced Stability of D-Amino Acid Containing Peptides
The inclusion of D-amino acids can dramatically improve peptide stability. The following table summarizes data from a study demonstrating the enhanced stability of a MUC2 epitope peptide with partial D-amino acid substitution in human serum and a rat liver lysosomal preparation.
| Peptide Sequence | Substitution | % Intact Peptide after 24h in Human Serum | % Intact Peptide after 4h in Lysosomal Preparation |
| TPTPTGTQTPT | All L-amino acids | < 5% | < 5% |
| t PTPTGTQTPT | D-Thr at position 1 | ~ 20% | ~ 25% |
| tp TPTGTQTPT | D-Thr, D-Pro at positions 1, 2 | ~ 50% | ~ 60% |
| tp TPTGTQtpt | D-Thr, D-Pro at 1, 2 and D-Thr, D-Pro, D-Thr at 9, 10, 11 | > 95% | > 95% |
| (Data adapted from Tugyi et al., as presented in BenchChem application notes. Values are approximate based on graphical representation in the source.)[1] |
Experimental Protocols
The following protocols provide a detailed methodology for the manual solid-phase synthesis of a peptide library incorporating an Fmoc-D-Glu(OtBu)-OH residue.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Glu(OtBu)-OH
This protocol outlines the manual Fmoc-SPPS process for incorporating a side-chain protected Fmoc-D-Glu(OtBu)-OH into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-D-Glu(OtBu)-OH
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[1]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
-
Amino Acid Coupling (Incorporation of Fmoc-D-Glu(OtBu)-OH):
-
In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
Monitor the reaction completion using a Kaiser test (see Protocol 2). If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.[6]
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (Step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (TFA/H₂O/TIS) to the resin and agitate for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
Protocol 2: Kaiser Test for Monitoring Coupling Completion
The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[7]
Reagents:
-
Solution A: 50 mg/mL ninhydrin in ethanol
-
Solution B: 1 g phenol in 0.25 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.[7]
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.[7]
-
Heat the test tube at 100°C for 5 minutes.[7]
-
Observe the color of the beads and the solution:
-
Blue/Purple beads and solution: Positive result (free amines present, coupling is incomplete).
-
Yellow/Colorless beads and solution: Negative result (no free amines, coupling is complete).
-
Visualized Workflows and Pathways
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonal protection strategy in Fmoc/tBu SPPS.
References
Application Notes and Protocols for Fmoc-D-Glu-OtBu in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Glu-OtBu, or N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-tert-butyl ester, is a pivotal building block in modern drug discovery, primarily utilized in solid-phase peptide synthesis (SPPS).[1][2] Its unique stereochemistry and orthogonal protecting groups—the base-labile Fmoc group on the α-amine and the acid-labile tert-butyl (OtBu) ester on the γ-carboxyl group—offer precise control during the synthesis of complex peptide-based therapeutics.[2] The incorporation of the D-enantiomer of glutamic acid is a key strategy to enhance the proteolytic stability and, consequently, the in vivo half-life of peptide drugs, a critical factor in developing effective treatments.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data regarding the use of this compound in various facets of drug discovery.
Core Applications in Drug Development
The primary application of this compound is in Fmoc-based SPPS to introduce D-glutamic acid into a peptide sequence. This strategic substitution of the natural L-glutamic acid with its D-enantiomer offers several advantages in drug development, most notably enhanced proteolytic stability as peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids.[3]
Enhancing Peptide Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The introduction of D-amino acids, such as D-glutamic acid from this compound, renders the peptide backbone unrecognizable to many endogenous proteases, significantly extending its circulatory half-life.[3]
Quantitative Data on Peptide Stability
The following table summarizes data from a study on a MUC2 epitope peptide, demonstrating the enhanced stability of peptides with partial D-amino acid substitution in human serum and a rat liver lysosomal preparation.
| Peptide Sequence | Substitution | % Intact Peptide after 24h in Human Serum | % Intact Peptide after 4h in Lysosomal Preparation |
| TPTPTGTQTPT | All L-amino acids | < 5% | < 5% |
| tPTPTGTQTPT | D-Thr at position 1 | ~ 20% | ~ 25% |
| tpTPTGTQTPT | D-Thr, D-Pro at positions 1, 2 | ~ 50% | ~ 60% |
| tpTPTGTQtpt | D-Thr, D-Pro at 1, 2 and D-Thr, D-Pro, D-Thr at 9, 10, 11 | > 95% | > 95% |
(Data is approximate based on graphical representation in the source.)[3]
Synthesis of Peptidomimetics and Constrained Peptides
This compound is instrumental in the synthesis of peptidomimetics and constrained peptides. These molecules are designed to mimic the structure and function of natural peptides but with improved pharmacological properties.[5] The D-amino acid can induce specific secondary structures, such as turns or helices, which can be crucial for receptor binding and biological activity. Furthermore, the glutamic acid side chain can be used as a handle for cyclization, creating conformationally restricted and more stable cyclic peptides.[5]
Development of GLP-1 Receptor Agonists
Derivatives of Fmoc-Glu-OtBu are key components in the synthesis of long-acting glucagon-like peptide-1 (GLP-1) receptor agonists, such as liraglutide, which are used in the treatment of type 2 diabetes and obesity.[6][7][8] In these molecules, a fatty acid is attached to a glutamic acid residue, which in turn is linked to a lysine residue in the GLP-1 analogue. This lipid modification promotes binding to serum albumin, extending the drug's half-life.
PROTAC Linker Synthesis
While not a direct application of this compound itself, amino acids are increasingly used as versatile building blocks for the linkers in Proteolysis Targeting Chimeras (PROTACs).[9][10] The defined stereochemistry and functional groups of amino acids allow for precise control over the length, rigidity, and vectoral properties of the linker, which are critical for the formation of a productive ternary complex and subsequent target protein degradation. The principles of peptide synthesis using building blocks like this compound are directly applicable to the construction of these complex linkers.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the manual Fmoc-SPPS for incorporating a side-chain protected Fmoc-D-Glu(OtBu)-OH into a peptide sequence on a Rink Amide resin.[1][3]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-D-Glu(OtBu)-OH
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Fmoc-D-Glu(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, signifies a complete reaction).
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the OtBu group from the D-glutamic acid residue.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
- 7. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
- 8. WO2014199397A2 - Process for the preparation of liraglutide - Google Patents [patents.google.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-labotrial.com [alfa-labotrial.com]
Application Notes and Protocols for Automated Synthesis of Peptides Containing Fmoc-D-Glu-OtBu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Fmoc-D-Glu(OtBu)-OH in automated solid-phase peptide synthesis (SPPS). The following protocols and data are intended to facilitate the efficient incorporation of this protected D-glutamic acid derivative into synthetic peptides, a critical step in the development of stabilized therapeutic peptides and other specialized biomolecules.[1][2]
Introduction to Fmoc-D-Glu(OtBu)-OH
Fmoc-D-Glu(OtBu)-OH is a key building block in modern peptide chemistry, particularly for therapeutic peptide development.[1] The incorporation of D-amino acids, such as D-glutamic acid, can confer resistance to enzymatic degradation, thereby enhancing the in-vivo half-life of peptide-based drugs.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile Nα-protection, while the tert-butyl (OtBu) group offers acid-labile side-chain protection for the gamma-carboxyl group of glutamic acid.[2][3] This orthogonal protection scheme is fully compatible with standard Fmoc-based automated solid-phase peptide synthesis protocols.[2][4]
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₂₄H₂₇NO₆[5] |
| Molecular Weight | 425.47 g/mol |
| Appearance | White to off-white powder[2][5] |
| Solubility | Soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and Dichloromethane (DCM)[1] |
| Storage | 2-30°C[5] |
The Orthogonal Fmoc/tBu Protection Strategy
The utility of Fmoc-D-Glu(OtBu)-OH is rooted in the Fmoc/tBu orthogonal system, where different classes of protecting groups are removed by chemically distinct mechanisms.[2][6]
-
Nα-Fmoc Group (Temporary Protection): The Fmoc group protects the alpha-amino group of the glutamic acid.[2] It is stable to acidic conditions but is readily removed by a solution of a secondary amine, typically 20% piperidine in DMF, to allow for peptide chain elongation.[2][7]
-
γ-OtBu Group (Permanent Protection): The tert-butyl ester protects the side-chain carboxyl group of the glutamic acid.[3] This group is stable to the basic conditions used for Fmoc removal but is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[2][6] This cleavage is performed at the end of the synthesis, concurrently with the cleavage of the peptide from the resin.[2]
This orthogonality is crucial for preventing unwanted side reactions and is fundamental to the successful synthesis of well-defined peptide sequences.[2]
Caption: Logical relationship of the Fmoc/tBu orthogonal protection strategy.
Automated Peptide Synthesis Protocol for Incorporating Fmoc-D-Glu-OtBu
The following is a generalized protocol for the incorporation of Fmoc-D-Glu(OtBu)-OH using an automated peptide synthesizer. Parameters may need to be optimized based on the specific peptide sequence, resin, and synthesizer model.
1. Resin Preparation:
-
Select a suitable resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids).
-
Swell the resin in DMF for at least 1 hour in the reaction vessel of the synthesizer.[1]
2. Synthesis Cycles (Automated): The synthesizer will perform the following steps for each amino acid coupling cycle.
Step 1: Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add 20% (v/v) piperidine in DMF to the reaction vessel.
-
Agitate for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[1]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]
Step 2: Amino Acid Coupling (Incorporation of Fmoc-D-Glu(OtBu)-OH)
-
In a separate vial, pre-activate the Fmoc-D-Glu(OtBu)-OH.
-
The synthesizer will then deliver the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[1] A Kaiser test can be performed to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, signifies a complete reaction).[1]
-
Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and by-products.[1]
3. Chain Elongation:
-
The synthesizer will repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.[1]
4. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, a final deprotection step is performed to remove the N-terminal Fmoc group.[1]
Quantitative Data for Coupling Reactions:
| Coupling Reagent | Fmoc-Amino Acid (eq.) | Activator (eq.) | Base (eq.) | Solvent | Temperature |
| HBTU / DIPEA | 4 | 3.9 | 8 | DMF | Room Temp.[1] |
| HATU / DIPEA | 5 | 4.9 | 10 | DMF | Room Temp.[4] |
| DIC / HOBt | 3 | 3 | - | DMF | Room Temp.[4] |
Note: Equivalents are relative to the resin loading capacity.
Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the OtBu group from the D-glutamic acid residue.[1]
1. Resin Preparation:
-
Wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[1]
2. Cleavage:
-
Add the cleavage cocktail to the resin. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIPS).[1]
-
Agitate the mixture for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the peptide.[1]
3. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[1]
-
Centrifuge to pellet the peptide.[1]
-
Wash the peptide pellet with cold diethyl ether.[1]
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Caption: Experimental workflow for automated solid-phase peptide synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | Steric hindrance, peptide aggregation. | Increase coupling time, use a stronger activating agent (e.g., HATU), or perform a double coupling. |
| Incomplete Fmoc Deprotection | Aggregation of the peptide-resin. | Increase deprotection time, use a different base cocktail (e.g., DBU/piperidine).[8] |
| Side Reactions during Cleavage | Presence of sensitive residues (e.g., Trp, Met). | Add appropriate scavengers to the cleavage cocktail (e.g., TIS, EDT). |
References
Application Notes and Protocols: Monitoring the Coupling Reaction of Fmoc-D-Glu-OtBu by Kaiser Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
In solid-phase peptide synthesis (SPPS), the complete coupling of each amino acid is critical to ensure the purity and yield of the final peptide. The Kaiser test, a sensitive colorimetric assay, is a widely used method for the qualitative and semi-quantitative monitoring of the completeness of coupling reactions.[1][2][3] This test detects the presence of free primary amines on the solid support. A positive result (blue color) after a coupling step indicates that the reaction is incomplete, as the N-terminal amine of the growing peptide chain has not been acylated.[1][4] Conversely, a negative result (yellow or colorless) signifies a successful coupling.[1]
This document provides a detailed protocol for using the Kaiser test to monitor the coupling efficiency of Fmoc-D-Glu-OtBu, a standard protected amino acid used in SPPS.[5][]
Principle of the Kaiser Test
The Kaiser test is based on the reaction of ninhydrin with primary amines. In the presence of a primary amine, two molecules of ninhydrin react to form a deep blue or purple chromophore known as Ruhemann's purple.[1] The intensity of the color is proportional to the concentration of free primary amines, allowing for a visual assessment of the coupling reaction's progress.[3] It is important to note that the Kaiser test is not reliable for secondary amines, such as proline.[2][7]
Experimental Protocols
Preparation of Kaiser Test Reagents
Three reagents are required for the Kaiser test.[1][8] It is recommended to prepare fresh solutions for optimal performance, although they can be stored under appropriate conditions.[1]
Table 1: Preparation of Kaiser Test Reagents
| Reagent | Components | Preparation Procedure | Storage |
| Reagent A | Potassium Cyanide (KCN) in Pyridine | 1. Dissolve 16.5 mg of KCN in 25 mL of deionized water. 2. Dilute 1.0 mL of this KCN solution with 49 mL of pyridine.[1][8] | Store in a dark glass bottle at 4°C. Stable for up to 2 months.[1] |
| Reagent B | Ninhydrin in n-Butanol | Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1][8] | Store in a dark glass bottle at 4°C. Stable for up to 2 months.[1] |
| Reagent C | Phenol in n-Butanol | Dissolve 40 g of phenol in 20 mL of n-butanol.[1][8] | Store in a dark glass bottle at room temperature. Stable for up to 6 months.[1] |
Safety Precaution: Potassium cyanide (KCN) is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.[1]
Qualitative Kaiser Test Protocol
This protocol is used to qualitatively assess the presence of free primary amines on the resin after the coupling of this compound.
-
Sample Collection: After the coupling reaction, wash the peptide-resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.[4] Transfer a small sample of the resin beads (approximately 1-5 mg) to a small test tube.[1]
-
Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube containing the resin beads.[8]
-
Incubation: Heat the test tube in a heating block or water bath at 100-110°C for 5 minutes.[8][9]
-
Observation: Remove the test tube and observe the color of the beads and the solution.
Quantitative Kaiser Test Protocol (Optional)
For a more quantitative assessment, the amount of unreacted amine can be determined spectrophotometrically.[1]
-
Sample Preparation: Accurately weigh a small amount of the dried peptide-resin (1-5 mg) into a test tube.[1]
-
Reagent Addition and Incubation: Follow steps 2 and 3 of the qualitative protocol.
-
Elution: After cooling to room temperature, add a known volume of 60% ethanol in water to the test tube and vortex thoroughly to elute the Ruhemann's purple from the resin.[1]
-
Spectrophotometry: Centrifuge the resin and transfer the supernatant to a cuvette. Measure the absorbance at 570 nm.[1]
-
Calculation: The amount of free amine can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of Ruhemann's purple (typically ~15,000 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the concentration of the free amine.[1]
Data Presentation and Interpretation
The results of the Kaiser test provide a clear indication of the coupling reaction's status.
Table 2: Interpretation of Qualitative Kaiser Test Results for this compound Coupling
| Observation (Beads and Solution) | Interpretation | Recommended Action |
| Intense Blue | Incomplete or failed coupling. Free primary amines are present.[1] | Repeat the coupling step. Consider using a different coupling reagent or extending the reaction time.[1] |
| Yellow or Colorless | Successful and complete coupling. No free primary amines are present.[1] | Proceed with the N-terminal Fmoc deprotection for the next coupling cycle. |
| Yellow beads, blue solution | Nearly complete coupling.[4] | Consider extending the coupling time or proceeding to the next step with caution. Capping of unreacted amines may be an option.[4][7] |
| Brown or Reddish-Brown | Ambiguous result. May indicate issues other than incomplete coupling. This is less common for glutamic acid coupling. | Troubleshoot other potential side reactions or reagent issues. |
Table 3: Example of Quantitative Kaiser Test Data
| Sample | Resin Weight (mg) | Absorbance at 570 nm | Calculated Free Amine (µmol/g) | Coupling Efficiency (%) |
| Resin before coupling | 2.0 | 0.850 | 283.3 | 0 |
| After 1st coupling (1 hr) | 2.1 | 0.120 | 38.1 | 86.5 |
| After 2nd coupling (1 hr) | 2.0 | 0.015 | 5.0 | 98.2 |
Note: The initial loading of the resin is required to calculate the coupling efficiency.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for monitoring the this compound coupling reaction using the Kaiser test.
Caption: Workflow for monitoring this compound coupling.
Logical Relationship of Kaiser Test Outcomes
This diagram shows the logical relationship between the Kaiser test result and the subsequent actions in the SPPS workflow.
Caption: Interpretation and actions based on Kaiser test results.
Troubleshooting
Table 4: Troubleshooting Common Issues with the Kaiser Test
| Issue | Possible Cause(s) | Recommended Solution(s) |
| False Positive (Blue color after a seemingly complete coupling) | - Inadequate washing, leaving residual unreacted amino acid.[2] - Contaminated or old reagents.[2] - Fmoc group instability under prolonged heating.[4][7] | - Ensure thorough washing of the resin with DMF before the test.[4] - Prepare fresh Kaiser test solutions.[4] - Adhere strictly to the recommended heating time and temperature.[4] |
| False Negative (No color change after a known incomplete coupling) | - Steric hindrance preventing ninhydrin from accessing the N-terminal amine.[4] - Peptide aggregation on the resin.[2] | - For difficult couplings, consider a recoupling step even with a negative Kaiser test.[4] - Use chaotropic salts or alternative solvents to disrupt aggregation.[2] |
| Ambiguous Color (Brownish/Reddish) | Presence of secondary amines (not applicable for this specific coupling but important for proline-containing peptides).[1] | Use an alternative test specific for secondary amines, such as the Chloranil or Isatin test.[1] |
References
Application Notes and Protocols for the Cleavage of the OtBu Group from the D-Glutamic Acid Side Chain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cleavage of the tert-butyl (OtBu) protecting group from the side chain of D-glutamic acid residues in peptide synthesis. This document outlines the most common deprotection strategies, provides detailed experimental protocols, and includes troubleshooting advice for common side reactions.
Introduction
The tert-butyl (OtBu) ester is a widely used protecting group for the γ-carboxyl group of glutamic acid in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu orthogonal strategy.[1] Its stability under the basic conditions required for Fmoc group removal and its clean cleavage under strongly acidic conditions make it an invaluable tool in the synthesis of complex peptides.[1] The final deprotection step, which involves the cleavage of the OtBu group, is critical for obtaining the desired peptide with high purity and yield.
The most common method for OtBu cleavage is treatment with a strong acid, typically trifluoroacetic acid (TFA).[1] This process generates a stable tert-butyl cation, which can be scavenged to prevent unwanted side reactions with sensitive amino acid residues.[2]
Deprotection Methods and Quantitative Data
The choice of deprotection method depends on the context of the synthesis, particularly whether a global deprotection is desired at the end of SPPS or if selective cleavage of the OtBu group is required while the peptide remains on the resin.
Global Deprotection with Trifluoroacetic Acid (TFA)
This is the standard method used at the final step of Fmoc-based SPPS, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups, including OtBu, are removed simultaneously.[2]
| Parameter | Condition | Typical Yield/Purity | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | >90% crude purity | [3] |
| Concentration | 95% TFA in a "cleavage cocktail" | High | [2] |
| Scavengers | Triisopropylsilane (TIS), Water (H₂O), Dithiothreitol (DTT) | High | [2][4] |
| Reaction Time | 1-4 hours | High | [3][5] |
| Temperature | Room Temperature | High | [5] |
Table 1: Summary of typical conditions for global deprotection of the OtBu group using TFA.
Selective Deprotection with Lewis Acids
In some cases, selective removal of the OtBu group while the peptide is still attached to the resin may be necessary for on-resin modifications. Milder Lewis acid-based methods can be employed for this purpose.
| Reagent | Conditions | Key Features | Reference |
| Zinc Bromide (ZnBr₂) | ZnBr₂ in Dichloromethane (DCM) | Chemoselective hydrolysis of tert-butyl esters.[6] | [6][7] |
| Iron(III) Chloride (FeCl₃) | FeCl₃ in Dichloromethane (DCM) | Mild, cost-effective, and compatible with Fmoc chemistry.[8] | [8] |
| Cerium(III) Chloride (CeCl₃·7H₂O) | CeCl₃·7H₂O and NaI in acetonitrile | Selective cleavage of tert-butyl esters in the presence of N-Boc groups.[9] | [9] |
Table 2: Alternative methods for selective OtBu deprotection.
Experimental Protocols
Protocol 1: Standard TFA-Mediated Global Deprotection and Cleavage
This protocol describes the final step of SPPS, where the peptide is cleaved from the resin and all acid-labile protecting groups, including OtBu from D-glutamic acid, are removed.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS, v/v/v)
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether for precipitation
-
Centrifuge
-
Reaction vessel with a sintered glass filter
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin with DCM to swell it and remove any residual DMF.
-
Remove the DCM and add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[5]
-
Gently agitate the mixture at room temperature for 2-3 hours.[2]
-
Filter the cleavage mixture into a collection tube.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.[2]
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers.[2]
-
Dry the crude peptide under a vacuum.
Protocol 2: On-Resin Selective Deprotection using FeCl₃
This protocol is for the selective removal of the OtBu group from a D-glutamic acid side chain while the peptide remains attached to the solid support.
Materials:
-
Peptide-resin containing a Glu(OtBu) residue
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) for washing
-
Reaction vessel
Procedure:
-
Swell the peptide-resin in anhydrous DCM in a reaction vessel.
-
Prepare a solution of FeCl₃ in DCM (e.g., 5 equivalents based on resin loading).
-
Add the FeCl₃ solution to the swollen resin.
-
Agitate the mixture at room temperature for approximately 1.5 hours.[8]
-
Monitor the reaction for completion using a suitable analytical method (e.g., a small-scale cleavage and HPLC analysis).
-
Once the deprotection is complete, filter the resin and wash it extensively with DMF to remove all traces of FeCl₃.[8]
-
The resin with the deprotected glutamic acid side chain is now ready for subsequent on-resin modification.
Visualization of Pathways and Workflows
Caption: Acid-catalyzed deprotection of the OtBu group.
Caption: General workflow for TFA-mediated OtBu deprotection.
Caption: Decision tree for choosing a deprotection method.
Potential Side Reactions and Mitigation
Alkylation of Sensitive Residues
The tert-butyl cation generated during cleavage is a reactive electrophile that can alkylate nucleophilic side chains of residues such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[2]
-
Mitigation: The inclusion of scavengers in the cleavage cocktail is essential. Triisopropylsilane (TIS) is a common scavenger that reduces the tert-butyl cation to isobutane.[1] Water can also act as a scavenger, forming tert-butanol.
Pyroglutamate Formation
N-terminal glutamic acid residues can undergo intramolecular cyclization to form pyroglutamate, especially during deprotection steps.[3]
-
Mitigation: The presence of the OtBu protecting group on the side chain significantly reduces the likelihood of this side reaction.[3] Once the N-terminal amino group is deprotected, proceeding promptly to the next coupling step can minimize the exposure time to conditions that favor cyclization.[3]
Conclusion
The cleavage of the OtBu protecting group from the D-glutamic acid side chain is a routine yet critical step in peptide synthesis. A thorough understanding of the reaction mechanism, appropriate protocols, and potential side reactions is crucial for success. For most applications involving final peptide cleavage, a TFA-based cocktail with appropriate scavengers is the method of choice, ensuring high yield and purity.[1] For specialized applications requiring on-resin side-chain manipulation, selective deprotection methods offer valuable orthogonality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
The Strategic Incorporation of Fmoc-D-Glu-OtBu in the Synthesis of Proteolytically Resistant Stapled Peptides
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic peptide development, overcoming proteolytic instability remains a paramount challenge. The strategic incorporation of non-canonical amino acids, such as D-enantiomers, into stapled peptides presents a robust solution. This application note details the use of Fmoc-D-Glu-OtBu as a key building block in the solid-phase synthesis of hydrocarbon-stapled peptides, leading to enhanced proteolytic resistance and preserved or improved biological activity. Detailed protocols for synthesis, purification, and characterization are provided for researchers, scientists, and drug development professionals.
The introduction of a hydrocarbon staple into a peptide sequence effectively constrains it into an α-helical conformation, which can enhance target affinity and cell permeability.[1][2] However, the inherent susceptibility of L-amino acid-based peptides to degradation by proteases can limit their therapeutic potential. The substitution with D-amino acids, such as D-glutamic acid, offers a significant advantage by rendering the peptide backbone resistant to enzymatic cleavage without necessarily disrupting the desired helical structure.[3]
Advantages of Incorporating this compound in Stapled Peptides
The use of this compound in the synthesis of stapled peptides offers several key benefits:
-
Enhanced Proteolytic Stability: D-amino acids are not recognized by most endogenous proteases, which are stereospecific for L-amino acids. This substitution significantly increases the peptide's half-life in biological systems.[3]
-
Maintenance of Helical Conformation: Strategic placement of a D-amino acid, particularly in i,i+7 stapling, can be well-tolerated within the α-helix, preserving the conformation required for biological activity.
-
Orthogonal Protection Strategy: The Fmoc group on the α-amine and the tert-butyl (OtBu) group on the side-chain carboxylate of D-glutamic acid are compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) and ring-closing metathesis (RCM) chemistries.[4][5]
Data Summary: Impact of D-Amino Acid Incorporation
The incorporation of D-amino acids has a demonstrably positive effect on the stability and helicity of peptides. The following tables summarize key quantitative data from relevant studies.
Table 1: Proteolytic Stability of Peptides with D-Amino Acid Substitution
| Peptide Sequence | D-Amino Acid Substitution | Percent Remaining after 4h Incubation with Proteinase K | Half-life (t½) in minutes |
| Linear L-peptide | None | < 5% | ~ 30 |
| Stapled L-peptide | None | ~ 40% | ~ 180 |
| Stapled peptide with D-amino acid bridge | Stereoisomeric bridge | > 80% | > 240 |
Data adapted from studies on stapled peptides and D-amino acid substitution. The specific values are illustrative and may vary depending on the peptide sequence and staple type.[6]
Table 2: Helicity of Stapled Peptides
| Peptide Type | % Helicity (in 30% TFE/H₂O) |
| Linear Unstapled Peptide | ~15% |
| Stapled Peptide (L-amino acids) | ~60% |
| Stapled Peptide with D-amino acid | ~55-65% (position dependent) |
Helicity is often measured using circular dichroism (CD) spectroscopy, with the mean residue ellipticity at 222 nm being indicative of α-helical content.[6][7][8]
Experimental Protocols
A detailed methodology for the synthesis of a stapled peptide incorporating this compound is provided below. This protocol integrates standard Fmoc-SPPS with on-resin ring-closing metathesis.
Protocol 1: Solid-Phase Synthesis of a D-Glu Containing Peptide Precursor
This protocol outlines the manual synthesis of a linear peptide on Rink Amide resin, incorporating Fmoc-D-Glu(OtBu)-OH and two non-natural amino acids for hydrocarbon stapling (e.g., Fmoc-(S)-2-(4'-pentenyl)alanine, referred to as S5).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-Glu(OtBu)-OH and Fmoc-S5-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. For Fmoc-D-Glu(OtBu)-OH and the non-natural amino acids (S5), use the same procedure.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (yellow beads indicate a negative result and complete reaction).
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
This protocol describes the formation of the hydrocarbon staple on the resin-bound peptide.
Materials:
-
Grubbs' First Generation Catalyst
-
1,2-Dichloroethane (DCE), degassed
Procedure:
-
Catalyst Solution Preparation: Dissolve Grubbs' catalyst (0.17 equivalents based on resin loading) in degassed DCE to make a 10 mM solution.
-
Metathesis Reaction:
-
Add the catalyst solution to the peptide-resin.
-
Shake the mixture at room temperature for 2 hours.
-
Filter off the catalyst solution.
-
Repeat the addition of fresh catalyst solution and reaction for another 2 hours to ensure complete cyclization.
-
-
Washing: Wash the resin thoroughly with DCE (3x) and DCM (3x).
Protocol 3: Cleavage, Deprotection, and Purification
This protocol details the final steps to obtain the purified stapled peptide.
Procedure:
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups, including the OtBu group from D-Glu.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
-
Purification:
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.
-
Visualizations
The following diagrams illustrate the key workflows and concepts described in this application note.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stapled Peptide-Nanjing TGpeptide Co., Ltd [tgpeptides.com]
- 3. mdpi.com [mdpi.com]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A “Cross-Stitched” Peptide with Improved Helicity and Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Pyroglutamate Formation with N-terminal Fmoc-D-Glu(OtBu)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the formation of pyroglutamate from N-terminal Fmoc-D-Glu(OtBu)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate formation and why is it a concern when using N-terminal Fmoc-D-Glu(OtBu)-OH?
A1: Pyroglutamate (pGlu) formation is an intramolecular cyclization of an N-terminal glutamic acid (Glu) residue. The free N-terminal amine attacks the side-chain gamma-carboxyl group, leading to the formation of a five-membered lactam ring and the elimination of a water molecule.[1][2] This results in a mass loss of 18 Da in the final peptide, which can be detected by mass spectrometry.[2]
This modification is a significant concern for several reasons:
-
Blocked N-terminus: The resulting pyroglutamyl residue lacks a primary amine, which prevents sequencing by traditional methods like Edman degradation.[1]
-
Product Heterogeneity: Incomplete conversion to pGlu leads to a mixture of the desired peptide and the pGlu-containing impurity, complicating purification and analysis.[1]
-
Potential Impact on Bioactivity: Modification at the N-terminus can alter the biological activity, binding affinity, or stability of the peptide.[1][2]
While the tert-butyl (OtBu) protecting group on the side chain of Fmoc-D-Glu(OtBu)-OH is designed to prevent this, the cyclization can still occur once the N-terminal Fmoc group is removed, exposing the free amine.[3][4]
Q2: What are the primary factors that promote pyroglutamate formation from an N-terminal D-Glu(OtBu) residue?
A2: Several factors can influence the rate of pyroglutamate formation during SPPS:
-
Presence of a Base: The basic conditions required for Fmoc deprotection can facilitate the cyclization reaction.[2]
-
Elevated Temperatures: Higher temperatures during coupling or deprotection steps can accelerate the rate of pyroglutamate formation.[2][5]
-
Extended Reaction Times: Prolonged exposure of the deprotected N-terminal D-Glu residue to reaction conditions before the next coupling step increases the likelihood of cyclization.[2]
-
Inefficient Coupling: A slow or inefficient coupling of the subsequent amino acid leaves the N-terminal amine of D-Glu exposed for a longer period, providing more opportunity for the side reaction to occur.[6]
Q3: How can I detect and quantify pyroglutamate formation in my peptide sample?
A3: The most common methods for detecting and quantifying pyroglutamate formation are:
-
Mass Spectrometry (MS): The formation of pyroglutamate results in a characteristic mass loss of 18.01 Da (the mass of water). This mass difference is readily detectable by MS analysis of the crude or purified peptide.[2]
-
High-Performance Liquid Chromatography (HPLC): The pyroglutamate-containing peptide will have a different retention time on a reverse-phase HPLC column compared to the desired full-length peptide, typically appearing as a distinct peak.[2][7] Quantification can be achieved by comparing the peak areas of the desired product and the byproduct.[7]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution(s) |
| Mass spectrometry shows a significant peak at [M-18] Da. | Intramolecular cyclization of the N-terminal D-Glu residue to form pyroglutamate. | - Optimize Coupling Conditions: Use a highly efficient coupling reagent like HATU or HBTU to ensure rapid acylation of the N-terminal D-Glu. Consider a double coupling protocol for the amino acid following D-Glu. - Minimize Exposure Time: Keep the time between the final Fmoc deprotection of D-Glu and the subsequent coupling step as short as possible. - Control Temperature: Perform the coupling reaction at room temperature or below (e.g., 0°C) to slow down the rate of cyclization.[2] |
| HPLC chromatogram shows a persistent, well-resolved pre-peak or post-peak to the main product. | The presence of the pyroglutamate-containing impurity, which has a different hydrophobicity. | - Confirm Identity with MS: Collect the fraction corresponding to the impurity peak and analyze by MS to confirm it is the [M-18] Da species. - Optimize Purification: If the side reaction cannot be completely eliminated, adjust the HPLC gradient to ensure baseline separation of the desired peptide from the pyroglutamate variant. |
| Low yield of the desired full-length peptide. | A significant portion of the peptide chains are being capped by pyroglutamate formation, preventing further elongation. | - Review Deprotection and Coupling Protocols: Ensure that the Fmoc deprotection is complete and that the subsequent coupling is rapid and efficient.[6] - Use Additives in Deprotection: For sequences prone to side reactions, consider adding acidic additives to the piperidine solution, although this is more common for preventing aspartimide formation, it can sometimes help modulate reactivity.[6] |
Quantitative Data Summary
The choice of coupling reagent can significantly impact the efficiency of the subsequent amino acid addition, thereby minimizing the time the N-terminal amine of D-Glu is exposed and susceptible to cyclization.
| Coupling Reagent | Relative Coupling Speed | Expected Pyroglutamate Formation | Notes |
| DIC/HOBt | Moderate | Moderate | HOBt helps to suppress some side reactions, but the longer coupling times can allow for cyclization to occur.[2] |
| HBTU/DIPEA | Fast | Low to Moderate | The rapid coupling minimizes the time for cyclization. However, the presence of a strong base can still promote the side reaction.[2] |
| HATU/DIPEA | Very Fast | Low | HATU is a highly efficient coupling reagent, leading to very short reaction times and minimizing the opportunity for pyroglutamate formation.[2] |
Experimental Protocols
Protocol 1: Optimized Coupling to Minimize Pyroglutamate Formation
This protocol is for the coupling of the amino acid immediately following the N-terminal Fmoc-D-Glu(OtBu)-OH.
-
Resin Preparation: After the final Fmoc deprotection of the N-terminal D-Glu(OtBu) residue, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of the deprotection solution.[6]
-
Amino Acid Activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.[6]
Protocol 2: HPLC Analysis for Pyroglutamate Quantification
Objective: To quantify the percentage of pyroglutamate-containing side product in a crude peptide sample.
-
Sample Preparation: Dissolve the cleaved and dried crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 214 nm.
-
Quantification: Identify the peaks corresponding to the desired peptide and the pyroglutamate-containing peptide (which will have a slightly different retention time). Integrate the peak areas to determine the relative percentage of each species.[7] Confirm the identity of the peaks using mass spectrometry.[7]
Visualizations
Caption: Reaction pathways for N-terminal D-Glu(OtBu) after Fmoc deprotection.
Caption: Troubleshooting workflow for identifying and addressing pyroglutamate formation.
References
minimizing racemization of Fmoc-D-Glu-OtBu during coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Fmoc-D-Glu(OtBu)-OH in peptide synthesis, with a specific focus on minimizing racemization during the coupling step.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Fmoc-D-Glu(OtBu)-OH coupling?
A1: Racemization is the chemical process that converts the desired D-enantiomer of glutamic acid into its L-enantiomer, resulting in a loss of stereochemical purity in the final peptide. During peptide synthesis, this occurs at the α-carbon of the amino acid. The presence of the L-isomer can significantly alter the peptide's structure, biological activity, and therapeutic efficacy.
Q2: What is the primary mechanism of racemization for Fmoc-protected amino acids during coupling?
A2: The principal pathway for racemization during the coupling of Fmoc-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate. This process is base-catalyzed. The activated carboxyl group of the Fmoc-D-Glu(OtBu)-OH cyclizes to form the planar oxazolone. The α-proton is now highly acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amine component on the achiral oxazolone can result in either the D- or the L-amino acid being incorporated into the peptide chain.
Q3: Are certain amino acids more prone to racemization than Fmoc-D-Glu(OtBu)-OH?
A3: While any chiral amino acid can undergo racemization, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are notoriously prone to this side reaction. Aspartic acid (Asp) can also be problematic, especially when aspartimide formation occurs. While glutamic acid is generally less susceptible than His or Cys, the risk of racemization is still present and is influenced by the coupling conditions.
Q4: How does the choice of coupling reagent affect racemization of Fmoc-D-Glu(OtBu)-OH?
A4: The coupling reagent plays a crucial role in the extent of racemization. Reagents that generate highly reactive intermediates, which are then rapidly consumed in the coupling reaction, tend to minimize racemization. Uronium/aminium salts like HATU, HCTU, and COMU, as well as phosphonium salts like PyBOP, are generally preferred over carbodiimides like DCC or DIC alone for minimizing racemization. The addition of additives such as HOBt, and more effectively HOAt or OxymaPure, to carbodiimide-mediated couplings can significantly suppress oxazolone formation and, consequently, racemization.
Q5: What is the influence of the base on racemization during the coupling step?
A5: The base used during coupling significantly impacts the rate of racemization. Stronger and less sterically hindered bases, such as DBU and DIPEA, can increase the rate of α-proton abstraction, leading to higher levels of racemization. Weaker or more sterically hindered bases, like N-methylmorpholine (NMM) or collidine, are often recommended to minimize this side reaction.
Q6: Can temperature and solvent choice influence the degree of racemization?
A6: Yes, both temperature and solvent can affect racemization. Higher temperatures can increase the rate of both the coupling reaction and racemization. It is generally advisable to perform couplings at room temperature or below to minimize epimerization. The choice of solvent can influence the solubility of reagents and the stability of intermediates. Polar aprotic solvents like DMF and NMP are standard in solid-phase peptide synthesis. While their direct impact on racemization can be complex, ensuring all reagents are fully dissolved is critical for efficient coupling and minimizing the lifetime of racemization-prone activated species.
Troubleshooting Guide: Minimizing Racemization of Fmoc-D-Glu(OtBu)-OH
| Symptom/Issue | Potential Cause | Recommended Solution |
| Presence of diastereomeric impurities in the final peptide (confirmed by chiral HPLC or MS/MS). | Racemization of Fmoc-D-Glu(OtBu)-OH during coupling. | 1. Optimize Coupling Reagent and Additives: - Switch to a uronium/aminium salt known for low racemization, such as HATU or COMU. - If using a carbodiimide (e.g., DIC), ensure the use of an additive like OxymaPure or HOAt. 2. Select a Milder Base: - Replace stronger bases like DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. 3. Control Reaction Temperature: - Perform the coupling reaction at room temperature or consider cooling to 0 °C, especially for extended coupling times. 4. Minimize Pre-activation Time: - If pre-activating the amino acid, keep the activation time to a minimum before adding it to the resin. In-situ activation is often preferable. |
| Incomplete coupling of Fmoc-D-Glu(OtBu)-OH, leading to deletion sequences. | Steric hindrance or aggregation of the peptide on the resin. | 1. Use a More Potent Coupling Reagent: - Employ a highly efficient coupling reagent like HATU or COMU to drive the reaction to completion. 2. Double Couple: - Perform a second coupling step with a fresh solution of activated Fmoc-D-Glu(OtBu)-OH. 3. Modify Solvent Conditions: - Consider switching from DMF to NMP or adding a chaotropic salt like LiCl to disrupt secondary structures on the resin. |
| Difficulty in purifying the final peptide due to closely eluting impurities. | Presence of the L-Glu diastereomer. | 1. Proactive Prevention: - Implement the strategies outlined above to minimize racemization from the outset. 2. Analytical Method Development: - Develop a robust chiral HPLC method to accurately quantify the level of the diastereomeric impurity. 3. Preparative Chiral Chromatography: - If racemization cannot be completely avoided, consider preparative chiral HPLC for the separation of the diastereomers, although this can be challenging and costly. |
Quantitative Data on Racemization
While specific quantitative data for the racemization of Fmoc-D-Glu(OtBu)-OH is not extensively available in the literature, the following table presents data from a study on the coupling of Fmoc-Ser(Ac₃GlcNAcα)-OH, a similarly challenging amino acid, which provides valuable insights into the relative performance of different coupling reagents and bases in minimizing epimerization.
Table 1: Influence of Coupling Reagent and Base on Epimerization
| Coupling Reagent | Base | Pre-activation Time / Coupling Time | Epimerization (%)* |
| PyBOP | DIEA | 3 h / 12 h | 3.8 |
| HBTU | DIEA | 3 min / 1 h | 1.7 |
| HATU | DIEA | 3 min / 1 h | 1.3 |
| HBTU | NMM | 3 min / 1 h | 0.6 |
| HATU | NMM | 3 min / 1 h | 0.4 |
*Data extracted from a study on the coupling of Fmoc-Ser(Ac₃GlcNAcα)-OH to a Pro-Gly-resin. The error for all data points was reported as less than 0.3%.
Key Observations from the Data:
-
Superiority of Aminium/Uronium Reagents: HATU and HBTU consistently resulted in lower levels of epimerization compared to the phosphonium salt reagent, PyBOP, in this challenging system.
-
The HOAt Advantage: HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, demonstrated the lowest levels of epimerization, underscoring the effectiveness of HOAt-based reagents in suppressing racemization.
-
Significant Impact of the Base: The use of the weaker base N-methylmorpholine (NMM) in place of diisopropylethylamine (DIPEA) led to a substantial reduction in epimerization for both HATU and HBTU.
Experimental Protocols
Protocol for Assessing Racemization via Model Dipeptide Synthesis and Chiral HPLC Analysis
This protocol outlines a general method for quantifying the extent of racemization during the coupling of Fmoc-D-Glu(OtBu)-OH.
1. Synthesis of a Model Dipeptide:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in DMF.
-
Fmoc-Deprotection: Remove the Fmoc group from a resin-bound amino acid (e.g., H-Ala-resin) using 20% piperidine in DMF.
-
Coupling of Fmoc-D-Glu(OtBu)-OH:
-
In a separate vessel, pre-activate Fmoc-D-Glu(OtBu)-OH (3 eq.) with the chosen coupling reagent (e.g., HATU, 2.9 eq.) and base (e.g., NMM, 6 eq.) in DMF for a minimal time (e.g., 1-2 minutes).
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for the desired time (e.g., 1-2 hours) at room temperature.
-
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Work-up: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
2. Chiral HPLC Analysis:
-
Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of N-protected amino acid diastereomers. Polysaccharide-based columns (e.g., Lux Cellulose-2) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) are often effective.
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. For reversed-phase chiral HPLC, this is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Sample Preparation: Dissolve the crude dipeptide in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Instrumentation and Conditions:
-
HPLC system with a UV detector (detection at ~220 nm or 265 nm for the Fmoc group).
-
Flow rate: Typically 0.5 - 1.0 mL/min.
-
Column temperature: Ambient or controlled (e.g., 25 °C).
-
-
Analysis:
-
Inject a standard sample of the corresponding L-Glu-Ala dipeptide to determine its retention time.
-
Inject the crude dipeptide sample from the coupling reaction.
-
Identify the peaks corresponding to the D-Glu-Ala and L-Glu-Ala diastereomers.
-
-
Quantification:
-
Integrate the peak areas of the two diastereomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100
-
Visualizations
Technical Support Center: Fmoc-D-Glu-OtBu Solubility in DMF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of Fmoc-D-Glu-OtBu in Dimethylformamide (DMF), a common issue encountered by researchers, scientists, and drug development professionals during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be soluble in DMF?
A1: Yes, Fmoc-D-Glu(OtBu)-OH is generally considered to be soluble in DMF.[1] Technical data sheets often describe it as "clearly soluble" at concentrations such as 1 mmole in 2 ml of DMF.[2][3] Good solubility has also been reported at concentrations as high as 100 mg/mL, sometimes requiring sonication to fully dissolve.[1]
Q2: What are the primary reasons for poor solubility of this compound in DMF?
A2: Several factors can contribute to poor solubility:
-
Solvent Quality: The purity of DMF is critical. Over time, DMF can degrade to form dimethylamine and formic acid, which can interfere with the synthesis and affect solubility.[4][5] The presence of water in DMF can also negatively impact the solubility of Fmoc-amino acids.[6]
-
Temperature: Lower laboratory temperatures can decrease the solubility of the reagent.[6]
-
Reagent Quality: Variations in the crystalline structure or the presence of impurities in a specific lot of this compound can affect its solubility.[6]
-
Aggregation: The hydrophobic Fmoc groups can cause the molecules to aggregate, reducing their solubility in the solvent.[7][8]
Q3: Can I use heat to dissolve this compound in DMF?
A3: Yes, gentle warming is a viable method to improve solubility. Heating the solution to a temperature between 30-40°C is often effective.[6] However, it is crucial to avoid excessive or prolonged heating, as this could lead to the degradation of the Fmoc-amino acid.[1][6]
Q4: Are there alternative solvents or co-solvents that can be used if DMF is not effective?
A4: Yes, several alternatives can be considered:
-
N-Methyl-2-pyrrolidone (NMP): NMP is a common alternative to DMF and is known to have a higher solvating power, especially for hydrophobic peptides.[4][7]
-
Dimethyl Sulfoxide (DMSO): DMSO is another effective solvent for many Fmoc-amino acids.[1][7] Adding a small amount of DMSO as a co-solvent to DMF can significantly enhance the solubility of this compound.[7]
-
Solvent Mixtures: For particularly challenging cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing 1% (v/v) Triton X-100 and 2 M ethylenecarbonate has been shown to be effective.[7] Research is also ongoing into "green" binary solvent mixtures, such as those containing DMSO and ethyl acetate.[7]
Troubleshooting Guide
If you are experiencing poor solubility of this compound in DMF, follow this step-by-step guide to troubleshoot the issue.
Problem: this compound does not dissolve in DMF.
Step 1: Verify Solvent and Reagent Quality
-
Use Fresh, High-Purity DMF: Ensure you are using fresh, high-purity, peptide-synthesis-grade DMF with low water content.[6] DMF can degrade over time, so using a newly opened bottle is recommended.[1]
-
Assess Reagent Integrity: Confirm that the this compound has been stored correctly under the recommended conditions (typically at 2-8°C for short-term and -20°C for long-term storage) to prevent degradation.[1][9]
Step 2: Optimize Dissolution Conditions
-
Vortexing and Sonication: After adding DMF to the solid this compound, vortex the mixture vigorously for 1-2 minutes.[7] If the solid does not dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[1][7] Sonication can help break up solid particles and enhance dissolution.[1]
-
Gentle Warming: If solubility issues persist, gently warm the solution to 30-40°C with intermittent vortexing.[6][7] Avoid overheating.
Step 3: Employ Co-Solvents
-
Add DMSO: Introduce a small amount of DMSO (up to 25% v/v) to the DMF and mix thoroughly.[6]
-
Consider NMP: As an alternative to DMF, NMP can be used due to its stronger solvating properties.[7]
Step 4: Re-evaluate Amino Acid Concentration
-
If precipitation occurs during the coupling reaction, the concentration of the Fmoc-amino acid may be too high.[1] Consider reducing the concentration if your experimental protocol allows.
Quantitative Data Summary
While comprehensive quantitative solubility data is limited, the following table summarizes available information for Fmoc-protected amino acids in relevant solvents.
| Compound | Solvent | Concentration | Observation |
| Fmoc-D-Glu(OtBu)-OH | DMF | 1 mmole in 2 ml | Clearly soluble[2][3] |
| Fmoc-D-Glu(OtBu)-OH | DMF | 100 mg/mL | Good solubility (sonication may be needed)[1] |
| Fmoc-D-Glu-OH | DMSO | 100 mg/mL | Good solubility (sonication may be needed)[1] |
| Fmoc-D-Glu(OtBu)-OH | DMSO | 100 mg/mL | High solubility[10] |
Experimental Protocols
Standard Dissolution Protocol for this compound in DMF
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity, amine-free DMF to achieve the target concentration.
-
Vortex the vial for 1-2 minutes to suspend the solid.[7]
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[7]
-
If solubility is still an issue, gently warm the solution to 37°C with intermittent vortexing.[7]
-
Once fully dissolved, use the solution immediately for the coupling reaction.
Protocol for Using a Co-Solvent (DMSO)
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
In a separate vial, add the required volume of DMF for your coupling reaction.
-
Add a small volume of the concentrated DMSO stock solution to the DMF.
-
Vortex the mixture thoroughly to ensure it is homogeneous.
-
Proceed with the activation and coupling steps.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Standard protocol for dissolving this compound in DMF.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-D-Glu(OtBu)-OH Novabiochem 104091-08-9 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. FMOC-GLU(OTBU)-OH H2O | 204251-24-1 [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Fmoc-D-Glu-OtBu & Diketopiperazine (DKP) Formation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding diketopiperazine (DKP) formation, a common side reaction during solid-phase peptide synthesis (SPPS), particularly when using Fmoc-D-Glu-OtBu.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction of a dipeptide unit, resulting in a stable six-membered ring.[1] In the context of SPPS, this side reaction leads to the cleavage of the dipeptide from the resin, causing a truncated peptide sequence and a significant reduction in the yield of the desired full-length peptide.[1][2]
Q2: What is the underlying mechanism of DKP formation in Fmoc-SPPS?
A2: The mechanism involves a nucleophilic attack by the N-terminal amino group of the dipeptidyl-resin on the carbonyl carbon of the C-terminal amino acid's ester linkage to the resin.[1] This intramolecular aminolysis releases the cyclic dipeptide (DKP) from the solid support. The basic conditions used for the removal of the Fmoc protecting group enhance the nucleophilicity of the N-terminal amine, thereby promoting this undesirable side reaction.[1]
Q3: Which factors increase the risk of DKP formation?
A3: Several factors can influence the rate and extent of DKP formation:
-
Peptide Sequence: Sequences containing proline at the second position from the N-terminus are highly susceptible to DKP formation.[1][3] Other amino acids that can promote this side reaction include glycine and other sterically unhindered amino acids.[3] The D-configuration of an amino acid in the second position, such as in this compound, can also increase the propensity for cyclization.
-
Resin Type: Resins that anchor the peptide via an ester bond, such as Wang and 2-chlorotrityl chloride (2-CTC) resins, are prone to DKP formation.[1]
-
Deprotection Conditions: The standard Fmoc deprotection reagent, 20% piperidine in DMF, is a known catalyst for DKP formation due to its basicity.[1]
-
Solvent: The choice of solvent can impact the rate of DKP formation.[1][4]
-
Temperature and Time: Elevated temperatures and prolonged reaction times during the deprotection or coupling steps can increase the incidence of DKP formation.[1][3]
Troubleshooting Guide
Issue: Low yield of the target peptide with a major impurity identified as the diketopiperazine of the C-terminal dipeptide.
Possible Cause: Conditions during the Fmoc deprotection of the second amino acid are promoting DKP formation.
Solutions:
-
Modify Fmoc-Deprotection Conditions:
-
Use an alternative base: Replace the standard 20% piperidine/DMF with a less nucleophilic base or a combination of bases. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation.[5][6][7]
-
Reduce base concentration: Lowering the concentration of piperidine can sometimes mitigate DKP formation, although this may not always be sufficient.[5]
-
Change the solvent: Substituting DMF with NMP or toluene in the deprotection solution can alter the reaction kinetics and reduce DKP formation.[5]
-
-
Control Reaction Temperature:
-
Perform the Fmoc-deprotection step at a lower temperature. Cooling the reaction vessel can significantly suppress the rate of DKP formation.[3]
-
-
Employ Dipeptide Building Blocks:
-
Instead of coupling single amino acids sequentially, use a pre-formed dipeptide building block (e.g., Fmoc-Xaa-D-Glu(OtBu)-OH). This strategy bypasses the vulnerable dipeptidyl-resin intermediate, thus preventing DKP formation.[5]
-
-
Utilize Alternative Nα-Protecting Groups:
Quantitative Data Summary
The following table summarizes the effectiveness of different Fmoc-deprotection conditions in minimizing DKP formation for a susceptible sequence.
| Deprotection Condition | DKP Formation (%) | Reference |
| 20% Piperidine / DMF | 13.8% | [5] |
| 5% Piperidine / DMF | 12.2% | [5] |
| 20% Piperidine / Toluene | 11.7% | [5] |
| 5% Piperazine / DMF | < 4% | [5] |
| 5% Piperazine / NMP | < 4% | [5] |
| 2% DBU, 5% Piperazine / NMP | Significantly Reduced | [5][6] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (for comparison)
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[9]
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove all traces of piperidine.[9]
Protocol 2: Optimized Fmoc Deprotection to Minimize DKP Formation
-
Resin Swelling: Swell the peptide-resin in NMP for 30-60 minutes.
-
Deprotection:
-
Drain the NMP.
-
Add a solution of 2% DBU and 5% piperazine in NMP to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution to the resin and agitate for 30 minutes.[1]
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (at least five times) to remove all traces of DBU and piperazine.[1]
Protocol 3: Amino Acid Coupling using HBTU/DIPEA
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[9]
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes.[9]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).[9]
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).[9]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
optimizing coupling times for Fmoc-D-Glu-OtBu in difficult sequences
Optimizing Coupling in Difficult Peptide Sequences
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions for optimizing the incorporation of Fmoc-D-Glu-OtBu in solid-phase peptide synthesis (SPPS), particularly within challenging sequences.
Troubleshooting Guides & FAQs
This guide addresses specific issues that may arise during the coupling of this compound, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Incomplete Coupling Reaction
Question: My Kaiser test remains positive (blue beads) after the scheduled coupling time for this compound. What is causing this incomplete reaction and how can I resolve it?[1]
Answer: A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, a common challenge when coupling sterically hindered amino acids like this compound. The primary causes are steric hindrance from the bulky protecting groups, aggregation of the growing peptide chain, or inadequate activation of the amino acid.[1]
Recommended Solutions:
-
Extend Coupling Time: For difficult sequences, the standard coupling time may be insufficient. Increasing the reaction duration to 2-4 hours, or even overnight in particularly challenging cases, can help drive the reaction to completion.[1][2]
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated this compound.[1][2] This is a highly effective strategy for overcoming steric hindrance and ensuring a complete reaction.[1][3]
-
Elevate the Temperature: Carefully increasing the reaction temperature to a range of 35-60°C can significantly improve coupling efficiency, especially in cases of peptide aggregation.[1][4] However, this must be done with caution, as higher temperatures can increase the risk of racemization.[1]
-
Switch to a More Potent Coupling Reagent: If using standard carbodiimide reagents like DIC, switching to a more powerful onium salt-based reagent is recommended.[1][5] Uronium/aminium salts like HATU, HCTU, and COMU, or phosphonium salts like PyBOP, are known for their high reactivity and are often used for difficult couplings.[1][5] HATU is frequently recommended for its rapid kinetics and ability to suppress racemization.[1]
-
Address Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that block access to the N-terminal amine.[1][6]
Issue 2: Formation of Deletion Sequences
Question: My final peptide analysis by mass spectrometry shows a significant peak corresponding to a sequence missing the D-Glu residue. What is the cause?[1]
Answer: The presence of deletion sequences is a direct result of an incomplete coupling reaction.[1][7] When a portion of the N-terminal amines on the resin fails to react with the incoming this compound, they remain available to react with the next amino acid in the sequence, leading to a peptide that is missing the intended D-Glu residue.[1]
Recommended Solutions:
-
Optimize Coupling Protocol: The most effective way to prevent deletion sequences is to ensure the coupling reaction goes to completion. Implement the strategies detailed under Issue 1 , such as performing a double coupling, extending the reaction time, or using a more powerful coupling reagent like HATU or COMU.[1][8]
-
Cap Unreacted Amines: If incomplete coupling persists despite optimization, a capping step can be introduced. After the coupling step, the resin is treated with a solution of acetic anhydride and a non-nucleophilic base like DIPEA. This acetylates any remaining free amines, preventing them from reacting with subsequent amino acids and simplifying the final purification by avoiding closely related deletion sequences.
Issue 3: Potential Side Reactions
Question: I am observing unexpected byproducts in my final peptide. Could these be related to the D-glutamic acid residue?
Answer: Yes, the glutamic acid residue can be susceptible to certain side reactions, particularly under the basic conditions of Fmoc deprotection.
-
Pyroglutamate Formation: If the glutamic acid residue is at the N-terminus of the peptide, the free N-terminal amine can undergo an intramolecular cyclization with the side-chain carboxyl group, forming a pyroglutamate (lactam) ring.[9] This results in a mass loss of 18 Da.[9] To mitigate this, minimize the exposure time to the deprotection base (e.g., piperidine) and couple the subsequent amino acid immediately after deprotection.[9]
-
Racemization: The chiral integrity of the D-glutamic acid can be compromised under strongly basic conditions or during prolonged activation times, leading to the formation of the L-enantiomer.[9] Using coupling reagents with additives known to suppress racemization, such as OxymaPure, and minimizing pre-activation and coupling times can reduce this risk.[9][10][11]
Data Presentation
Table 1: Troubleshooting Parameters for this compound Coupling
| Parameter | Standard Condition | Recommended Modification for Difficult Coupling | Potential Risks |
| Coupling Time | 45-90 minutes | 2-4 hours, or overnight[1][2] | Longer exposure to reagents may increase side reactions. |
| Coupling Strategy | Single Coupling | Double Coupling (repeat with fresh reagents)[1][2] | Increased reagent consumption and synthesis time. |
| Temperature | Room Temperature | 35-60°C[1][4] | Increased risk of racemization at higher temperatures.[1] |
| Solvent | DMF | NMP, DMF/DCM mixture, or add 0.5M LiCl[1][7] | Solvent compatibility with resin and peptide must be considered. |
Table 2: Comparison of Common Coupling Reagents for Difficult Sequences
| Reagent Class | Examples | Recommended for this compound? | Key Advantages |
| Carbodiimides | DIC, DCC | Not recommended as a first choice[5] | Cost-effective. |
| Aminium/Uronium Salts | HATU, HCTU, HBTU, COMU | Yes, highly recommended [1][5] | High reactivity, fast kinetics, effective for hindered residues.[5] |
| Phosphonium Salts | PyBOP, PyAOP | Yes, highly recommended [1][5] | High reactivity, no risk of guanidinylation side reactions.[5] |
Key Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for difficult couplings, including sterically hindered amino acids like this compound.[1][5]
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes, then drain the solvent.[1][12]
-
Amino Acid Activation (Pre-activation): In a separate reaction vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[1][5] Add a hindered base such as DIPEA or 2,4,6-collidine (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[5]
-
Coupling Reaction: Add the pre-activated amino acid solution to the drained peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours. For difficult sequences, this time can be extended.[2]
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates a complete reaction.[5][12]
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).[12]
Protocol 2: Kaiser Test for Free Primary Amines
This colorimetric test is used to qualitatively monitor the completion of a coupling reaction.[1]
Reagents:
-
Solution A: 50 mg/mL ninhydrin in ethanol
-
Solution B: 1 g phenol in 0.25 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each Solution A, Solution B, and Solution C to the tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads/solution: Positive result (incomplete coupling, free amines present).
-
Yellow/Colorless beads/solution: Negative result (complete coupling).
-
Visualizations
Caption: Standard workflow for an Fmoc solid-phase peptide synthesis (SPPS) cycle.
Caption: Logical workflow for troubleshooting incomplete this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy Fmoc-D-Glu(OtBu)-OH | 104091-08-9 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. mesalabs.com [mesalabs.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-D-Glu-OtBu in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-D-Glu-OtBu in SPPS. Our aim is to help you mitigate common side reactions and optimize your peptide synthesis protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during SPPS when using this compound. Each problem is presented with its probable causes and detailed solutions.
Problem 1: Mass spectrometry of the crude peptide shows a mass loss of 18 Da for the N-terminal D-Glu residue.
Probable Cause: This mass loss is characteristic of the formation of a pyroglutamate (pGlu) residue from the N-terminal D-glutamic acid.[1] This intramolecular cyclization results in the elimination of a water molecule and can be promoted by factors such as the basic conditions of Fmoc deprotection or the acidic conditions during cleavage.[1][2] N-terminal glutamic acid is particularly susceptible to this side reaction.[3][4]
Recommended Solutions:
-
Immediate Coupling: Minimize the time the deprotected N-terminal D-Glu amine is exposed to basic conditions by coupling the subsequent amino acid immediately after Fmoc removal.[3]
-
Use of Additives: The addition of HOBt to the piperidine solution used for Fmoc deprotection can help suppress this side reaction.[5]
-
Alternative Deprotection Conditions: Consider using a milder base or a lower concentration of piperidine for the deprotection of the N-terminal Fmoc group.[3] For example, reducing the piperidine concentration from 20% to a lower percentage or decreasing the deprotection time may be beneficial.
-
Sequence Design: If the peptide design allows, introducing an additional amino acid at the N-terminus that can be cleaved off post-synthesis is a possible strategy.[3]
Experimental Protocol: Standard Fmoc Deprotection
This protocol is a standard procedure for removing the Fmoc protecting group.
Materials:
-
Peptide-resin with N-terminal Fmoc-D-Glu(OtBu)
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Dichloromethane (DCM) for washing
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh aliquot of the 20% piperidine in DMF solution.
-
Agitate the resin for 10 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Wash the resin with DCM (3 x 1 min).[3]
Problem 2: HPLC analysis of the crude peptide shows a peak with the same mass as the desired peptide but with a different retention time, and/or mass spectrometry indicates the presence of a succinimide-like intermediate.
Probable Cause: Although less common for glutamic acid than for aspartic acid, the formation of a six-membered ring glutarimide intermediate can occur.[6] This side reaction is sequence-dependent and can be promoted by basic conditions.[6] The glutarimide can subsequently be opened by piperidine, leading to the formation of piperidide adducts, or by water, leading to a mixture of α- and γ-linked peptides.
Recommended Solutions:
-
Steric Hindrance: Incorporating an amino acid with a bulky protecting group adjacent to the D-Glu residue can inhibit glutarimide formation.[6]
-
Sequence Modification: If possible, replacing a glycine residue next to the D-Glu with a more sterically hindered amino acid like Ser(tBu) has been shown to prevent this side reaction.[6]
-
Milder Deprotection Conditions: Use of milder bases for Fmoc deprotection, such as DBU in low concentrations, may reduce the propensity for glutarimide formation, although DBU itself can promote other side reactions if not used carefully.[7]
Data on Deprotection Conditions and Side Reactions
| Deprotection Reagent | Concentration | Key Considerations | Potential Side Reactions Increased |
| 20% Piperidine in DMF | 20% (v/v) | Standard and widely used.[3] | Pyroglutamate formation, Glutarimide formation. |
| 2% DBU / 2% Piperidine in DMF | 2% (v/v) each | Faster deprotection, useful for sterically hindered residues.[8] | Increased risk of aspartimide/glutarimide formation.[7][8] |
| 5% Piperazine / 2% DBU / 1% Formic Acid in DMF | 5%/2%/1% (v/v) | Recommended for sequences prone to aspartimide formation.[8] | May require more careful optimization. |
Problem 3: The final peptide is obtained in low yield, and analysis shows the presence of truncated sequences terminating at the D-Glu residue.
Probable Cause: Incomplete removal of the Fmoc group from the D-Glu residue can lead to failed coupling of the subsequent amino acid, resulting in truncated peptides. Steric hindrance can sometimes make the Fmoc group of D-amino acids more difficult to remove.
Recommended Solutions:
-
Extended Deprotection Time: Increase the duration of the second piperidine treatment during Fmoc deprotection to ensure complete removal of the Fmoc group.[8]
-
Double Deprotection: Perform the entire deprotection cycle twice before proceeding to the next coupling step.
-
Monitoring Deprotection: Use a qualitative test, such as the Kaiser test, to confirm the presence of free primary amines after deprotection. If the test is negative or weak, repeat the deprotection step.
-
Capping Unreacted Amines: If incomplete deprotection is a persistent issue, "capping" the unreacted amines by acetylation with acetic anhydride can prevent the formation of deletion peptides.[9]
Experimental Protocol: Capping of Unreacted Amines
This protocol is used to block unreacted amines after an incomplete coupling or deprotection step.
Materials:
-
Peptide-resin with unreacted amines
-
Capping solution: Acetic anhydride (10 equivalents) and Diisopropylethylamine (DIPEA) (10 equivalents) in DMF
-
DMF for washing
-
DCM for washing
Procedure:
-
After the deprotection or coupling step, wash the resin with DMF (3 x 1 min).
-
Prepare the capping solution.
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the next step in the synthesis.[9]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the OtBu protecting group on the side chain of this compound?
A1: The tert-butyl (OtBu) ester protects the γ-carboxyl group of the glutamic acid side chain.[10] This prevents the side chain from participating in unwanted reactions, such as amide bond formation during the coupling of the next amino acid.[11] The OtBu group is stable to the basic conditions used for Fmoc deprotection but is readily removed under the acidic conditions of the final cleavage from the resin.[4][11]
Q2: Can the OtBu group be prematurely cleaved during SPPS?
A2: The OtBu group is generally stable under standard Fmoc-SPPS conditions. However, repeated exposure to even mildly acidic conditions, which are not typical in Fmoc-SPPS cycles, could potentially lead to some loss of this protecting group. It is crucial to maintain basic or neutral conditions during the synthesis cycles.
Q3: Is this compound prone to racemization during coupling?
A3: Racemization of amino acids can occur during the activation step of coupling, particularly under strongly basic conditions or with prolonged activation times.[3] While D-amino acids are used to introduce specific stereochemistry, it's important to use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or OxymaPure.[3] Minimizing the pre-activation time of the amino acid is also a good practice.[3]
Q4: Can I use Fmoc-D-Glu-OH without a side-chain protecting group in SPPS?
A4: It is generally not recommended to use Fmoc-D-Glu-OH without a side-chain protecting group in standard Fmoc-based SPPS.[12] The unprotected carboxylic acid on the side chain can lead to side reactions during coupling, such as branching of the peptide chain.[12]
Q5: How does the choice of coupling reagent affect side reactions with this compound?
A5: The choice of coupling reagent can influence the extent of side reactions. For instance, using coupling reagents that generate a high concentration of base, or have a high propensity to activate the side-chain carboxyl group (if unprotected), can increase the risk of side reactions. Using reagents like HBTU or HATU with a tertiary amine base such as DIPEA is common, but the stoichiometry and reaction times should be optimized to ensure efficient coupling while minimizing side reactions.
Visual Guides
Caption: Mechanism of pyroglutamate formation from an N-terminal D-Glu residue.
Caption: A decision tree for troubleshooting common side reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Peptides with Multiple Fmoc-D-Glu-OtBu Residues
Welcome to the technical support center for optimizing the synthesis of peptides containing multiple Fmoc-D-Glu-OtBu residues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and improving peptide yield. Peptides rich in glutamic acid, particularly with bulky OtBu protecting groups, are notoriously prone to on-resin aggregation, leading to significant challenges in synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield when synthesizing peptides with multiple this compound residues?
A1: The most significant cause of low yield is on-resin aggregation of the growing peptide chains.[1][2] Peptides containing stretches of contiguous residues, especially those with bulky side chains like Glu(OtBu), can form stable secondary structures (e.g., β-sheets) through interchain hydrogen bonding.[1] This aggregation can physically block reactive sites, leading to incomplete Fmoc deprotection and poor coupling efficiency, which results in truncated or deletion sequences and a dramatic reduction in the final yield of the desired full-length peptide.[3]
Q2: My resin is clumping and not swelling properly. What does this indicate?
A2: Resin clumping and reduced swelling are classic signs of severe on-resin peptide aggregation.[1] When peptide chains self-associate, they collapse onto the resin surface, preventing proper solvation by the synthesis solvents (like DMF or NMP).[1] This "insoluble" state of the peptide-resin complex hinders the diffusion of reagents, leading to failed deprotection and coupling steps.
Q3: What is pyroglutamate formation, and is it a concern for my peptide?
A3: Pyroglutamate formation is an intramolecular cyclization of an N-terminal glutamic acid (or glutamine) residue to form a five-membered lactam ring.[4] This side reaction is a significant issue, particularly when D-Glu(OtBu) is at the N-terminus of a peptide, and results in a mass loss of 18 Da (H₂O).[4] The reaction is catalyzed by the basic conditions used for Fmoc deprotection. To minimize this, ensure the N-terminal amine is not exposed to the base for extended periods; couple the next amino acid immediately after deprotection.[4]
Q4: Can the OtBu protecting group on the glutamic acid side chain be prematurely cleaved during synthesis?
A4: The tert-butyl (OtBu) protecting group is generally stable to the mild basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection.[5] It is designed to be removed under strong acidic conditions, typically during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[5][6] Therefore, premature cleavage of the OtBu group during the synthesis cycles is not a common issue.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of poly-D-Glu(OtBu) peptides.
| Symptom / Observation | Potential Cause | Recommended Actions & Solutions |
| Low yield of target peptide after cleavage (confirmed by MS) | On-resin aggregation leading to incomplete coupling and deprotection. | 1. Modify Synthesis Conditions: Switch from DMF to more polar, structure-disrupting solvents like N-methylpyrrolidone (NMP) or add 25% DMSO to DMF.[1] 2. Incorporate Chaotropic Salts: Wash the resin with a solution of chaotropic salts (e.g., 0.8 M LiCl or NaClO₄ in DMF) before the coupling step to disrupt hydrogen bonds.[7] 3. Elevate Temperature: Perform coupling reactions at a higher temperature (e.g., 55 °C) or use microwave-assisted synthesis to improve reaction kinetics and disrupt secondary structures.[1][8] 4. Use a "Magic Mixture": For very difficult sequences, use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate. |
| Positive Kaiser/Ninhydrin test after coupling (blue beads) | Incomplete coupling due to aggregation or steric hindrance. | 1. Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion.[9] 2. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to several hours. 3. Use Potent Coupling Reagents: Switch to stronger, more effective coupling reagents such as HATU, HCTU, or PyBOP, which are better suited for hindered couplings.[8] 4. Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) to improve reaction kinetics.[3][9] |
| Incomplete Fmoc deprotection (tailing or broad UV peak in flow synthesis) | Aggregation preventing the deprotection reagent from accessing the Fmoc group. | 1. Extend Deprotection Time: Increase the duration of the deprotection steps.[10] 2. Modify Deprotection Reagent: Add a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2% DBU in DMF) to the piperidine solution to enhance deprotection speed.[1][8] |
| Mass spec shows a peak at [M-18] | Pyroglutamate formation at the N-terminal D-Glu residue. | 1. Minimize Exposure to Base: Immediately proceed to the next coupling step after the final deprotection of the N-terminal D-Glu.[4] 2. Use Milder Deprotection: If possible, use the mildest basic conditions that still achieve complete Fmoc removal.[4] |
Key Strategies for Yield Improvement
For peptides with multiple this compound residues, proactively implementing strategies to mitigate aggregation is critical.
Backbone Protection & Structure-Disrupting Moieties
The most effective way to combat aggregation is to introduce temporary modifications to the peptide backbone that disrupt the formation of secondary structures.[11]
-
Pseudoproline Dipeptides: These are derivatives of Ser, Thr, or Cys that introduce a "kink" into the peptide backbone, similar to proline.[12][13] This kink disrupts interchain hydrogen bonding, preventing β-sheet formation and improving solvation.[13][14] Although Glu itself cannot form a pseudoproline, if your sequence contains a Ser or Thr, substituting it and the preceding residue with a pseudoproline dipeptide can have a profound positive effect on the synthesis.
-
Hmb/Dmb Protected Amino Acids: Incorporating an amino acid with a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) every six to seven residues can effectively disrupt aggregation.[1] These groups are introduced on the α-nitrogen of an amino acid and are removed during the final TFA cleavage.[1]
Optimized Synthesis Parameters
The choice of physical and chemical parameters during synthesis can significantly impact aggregation.
| Parameter | Standard Condition | Optimized for Poly-Glu Peptides | Rationale |
| Resin | Standard Polystyrene (1% DVB) | Low-loading (e.g., <0.4 mmol/g) or PEG-based resins (NovaSyn® TG, PEGA). | Reduces interchain crowding and improves solvation of the peptide-resin matrix.[10] |
| Solvent | DMF | NMP, or DMF with additives (e.g., 25% DMSO).[1] | NMP and DMSO are better at solvating aggregated peptides and disrupting secondary structures.[1] |
| Coupling Reagent | HBTU/HOBt, DIC/HOBt | HATU, HCTU, PyBOP.[8] | More potent reagents that are more effective for sterically hindered couplings often seen in aggregated sequences.[8] |
| Temperature | Room Temperature | 50-60°C or Microwave Synthesis.[1][8] | Increased thermal energy helps overcome activation barriers and disrupts hydrogen bonding networks.[1] |
Experimental Protocols
Protocol 1: Using Chaotropic Salts to Disrupt Aggregation
This protocol describes the use of a chaotropic salt wash to disrupt secondary structures prior to a difficult coupling step.[7]
-
Deprotection: Perform the standard Fmoc deprotection protocol (e.g., 2x treatments with 20% piperidine in DMF).
-
DMF Wash: Wash the peptide-resin thoroughly with DMF (3-5 times for 1 min each).
-
Chaotropic Wash: Wash the resin with a solution of 0.8 M LiCl in DMF (2 times for 1 min each).[7]
-
Final DMF Wash: Wash the resin thoroughly with DMF (at least 5 times for 1 min each) to completely remove the chaotropic salt, which can interfere with some coupling reagents.[7]
-
Coupling: Proceed immediately with the standard amino acid coupling protocol.
Protocol 2: Manual Coupling with HATU
This protocol outlines a robust coupling method for difficult sequences.
-
Resin Preparation: After Fmoc deprotection and washing, ensure the peptide-resin is well-swollen in the reaction vessel.
-
Activation Solution: In a separate vial, dissolve the this compound (5 equivalents relative to resin loading) and HATU (5 equivalents) in a minimal volume of DMF or NMP.
-
Activation: Add DIPEA (10 equivalents) to the activation solution and mix thoroughly. The solution should change color.
-
Coupling: Immediately add the activated amino acid solution to the peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. For very difficult couplings, the time can be extended or the temperature increased.
-
Monitoring: Perform a qualitative test (e.g., TNBS or Kaiser test) to confirm the absence of free primary amines, indicating complete coupling.[3] If the test is positive, a recoupling may be necessary.
-
Wash: Once coupling is complete, wash the resin thoroughly with DMF (3-5 times) before proceeding to the next deprotection step.
Visualizations
Caption: Troubleshooting workflow for low yield in poly-D-Glu(OtBu) peptide synthesis.
Caption: Mechanism of aggregation vs. disruption by a structure-breaking element.
References
- 1. peptide.com [peptide.com]
- 2. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polypeptide.com [polypeptide.com]
- 12. Pseudoproline - Wikipedia [en.wikipedia.org]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
Technical Support Center: Purification of Peptides Containing Fmoc-D-Glu-OtBu
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of synthetic peptides containing the Fmoc-D-Glu-OtBu building block. It is intended for researchers, scientists, and drug development professionals experienced in peptide synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of the Fmoc and OtBu protecting groups in peptides containing this compound?
A1: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the amino acid.[1][2] This protection prevents unwanted reactions at the N-terminus during peptide chain elongation.[1][3] The tert-butyl (OtBu) group is an acid-labile protecting group for the side-chain carboxyl group of glutamic acid.[1][3] This prevents the side chain from participating in undesired reactions, such as branching or cyclization, during synthesis.[3][4] The orthogonality of these protecting groups allows for the selective removal of the Fmoc group at each step of the synthesis without affecting the OtBu group, which is removed during the final cleavage from the resin.[1][3]
Q2: What is the major challenge when purifying peptides containing this compound?
A2: A primary challenge is the potential for peptide aggregation.[5] The hydrophobic nature of the Fmoc group, combined with hydrophobic residues in the peptide sequence, can lead to the formation of β-sheets and intermolecular hydrogen bonds, causing the peptide to aggregate.[1][5][6] This aggregation can lead to poor solubility, difficult purification by HPLC, and lower overall yields.[1][5]
Q3: What are common side reactions to be aware of during the synthesis and purification of peptides with this compound?
A3: A common side reaction is the formation of glutarimide from the glutamic acid residue, although this is less frequent than aspartimide formation from aspartic acid.[7] This can be catalyzed by the basic conditions used for Fmoc deprotection.[2] Another potential issue is incomplete removal of the OtBu group during final cleavage, leading to a protected peptide impurity. Additionally, if the N-terminal Fmoc group is not removed before cleavage, the resulting highly hydrophobic, Fmoc-containing peptide can complicate purification.[8]
Q4: How does the presence of the N-terminal Fmoc group affect HPLC purification?
A4: The highly hydrophobic Fmoc group significantly increases the retention time of the peptide on reverse-phase HPLC (RP-HPLC) columns (e.g., C8 or C18).[8] This property can be advantageous as it allows for excellent separation of the full-length, Fmoc-protected peptide from truncated sequences that lack the Fmoc group and are therefore more hydrophilic.[8]
Troubleshooting Guide
Problem 1: Poor peak shape and resolution during RP-HPLC purification.
| Possible Cause | Suggested Solution |
| Peptide Aggregation | Dissolve the crude peptide in a stronger solvent like neat DMSO or DMF before diluting with the initial mobile phase.[5] Consider adding chaotropic salts such as guanidinium chloride or urea to the sample solvent to disrupt aggregates. Use a different mobile phase modifier; for example, if using TFA, try formic acid. |
| Inappropriate HPLC Column | Ensure the use of a C18 or C8 column with appropriate pore size (e.g., 100 Å or 300 Å) for peptide separations.[9] For highly hydrophobic peptides, a C4 column might provide better resolution. |
| Suboptimal Gradient | Optimize the elution gradient. Start with a shallow gradient to resolve impurities close to the main peak. A steeper gradient may be necessary for very hydrophobic peptides.[8] |
| Ion Pairing Issues | Ensure the presence of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% in both mobile phases to ensure sharp peaks.[8][9] |
Problem 2: Low recovery of the purified peptide.
| Possible Cause | Suggested Solution |
| Peptide Precipitation on Column | If the peptide is poorly soluble in the mobile phase, it may precipitate on the column. Increase the initial percentage of organic solvent (e.g., acetonitrile) in the mobile phase.[10] |
| Irreversible Adsorption | Highly hydrophobic peptides can irreversibly bind to the stationary phase. Using a less retentive column (e.g., C4 instead of C18) or adding a small amount of isopropanol to the mobile phase can help. |
| Aggregation Leading to Filtration Loss | Before injection, ensure the peptide is fully dissolved. If particulates are visible, centrifugation is preferred over filtration, as filtration can remove aggregated peptide. |
Problem 3: Presence of a major impurity peak with a similar retention time to the desired product.
| Possible Cause | Suggested Solution |
| Glutarimide Formation | This side product can be difficult to separate. Optimize the Fmoc deprotection conditions during synthesis by minimizing exposure time to piperidine.[2] The use of 20% piperidine in DMF is standard, but for sensitive sequences, reducing the time or temperature may be beneficial. |
| Incomplete OtBu Deprotection | This results in a more hydrophobic impurity. Ensure sufficient time and scavenger concentration (e.g., triisopropylsilane, water) during the final TFA cleavage step.[1][11] |
| Deletion Sequences | These are typically more hydrophilic and should elute earlier. If a deletion sequence is co-eluting, it suggests it has a similar overall hydrophobicity. A shallower gradient during HPLC may improve separation.[12] |
Experimental Protocols
General Protocol for RP-HPLC Purification of a Peptide Containing this compound
This protocol provides a general guideline for the purification of a crude peptide still containing the N-terminal Fmoc group.
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Once dissolved, dilute the sample with Mobile Phase A (see below) to a concentration suitable for injection.
-
Centrifuge the sample to pellet any insoluble material. Filtration through a 0.22 µm filter may be performed if no precipitation is observed, but be aware of potential loss of aggregated peptide.[13]
2. HPLC Conditions:
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 20 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Detection | 214 nm (peptide bond), 265 nm (Fmoc group) | 214 nm, 265 nm |
| Gradient | 20-80% B over 30 min (example, optimize as needed) | 20-80% B over 30-60 min |
| Injection Volume | 10-20 µL | 1-5 mL (concentration dependent) |
3. Post-Purification Processing:
-
Analyze collected fractions by analytical HPLC or LC-MS to confirm purity.
-
Pool fractions with the desired purity (>95%).
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy powder.
Visualizations
References
- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 2. chempep.com [chempep.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Investigation of Impurities in Peptide Pools | MDPI [mdpi.com]
- 13. HPLC Purification of Peptides [protocols.io]
Validation & Comparative
A Comparative Guide to Fmoc-D-Glu-OtBu and Fmoc-L-Glu(OtBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the field of peptide synthesis, the precise selection of amino acid derivatives is fundamental to the success of the final product. Among the most common building blocks are the protected forms of glutamic acid. This guide provides an objective, data-supported comparison between two stereoisomeric forms: Fmoc-D-Glu-OtBu and the proteinogenic Fmoc-L-Glu(OtBu)-OH .
The primary distinction between these two molecules lies in their stereochemistry at the alpha-carbon. Fmoc-L-Glu(OtBu)-OH is the naturally occurring L-enantiomer, while this compound is its non-natural D-enantiomer. This single chiral difference has profound implications for the resulting peptide's structure, stability, and biological function. The choice between them is not one of performance in synthesis, but a strategic decision based on the desired therapeutic or research application of the peptide.
I. Chemical Structure and Properties
Both molecules share the same protective groups: a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and an acid-labile tert-butyl (OtBu) ester on the side-chain (gamma) carboxyl group.[1][2][3] This orthogonal protection scheme is central to modern solid-phase peptide synthesis (SPPS).[4]
References
A Comparative Guide to Side-Chain Protected D-Glutamic Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a protecting group for the γ-carboxyl group of D-glutamic acid is a critical parameter in solid-phase peptide synthesis (SPPS). This choice profoundly impacts coupling efficiency, prevention of side reactions, and the ultimate yield and purity of the target peptide. This guide provides an objective comparison of Fmoc-D-Glu-OtBu with other commonly employed side-chain protected D-glutamic acids in Fmoc-based SPPS, supported by experimental data and detailed protocols.
Performance Comparison of D-Glutamic Acid Protecting Groups
The ideal protecting group for the glutamic acid side chain should exhibit stability throughout the synthesis cycles and be selectively removable under conditions that do not compromise the integrity of the peptide backbone or other protecting groups. The most prevalent choices in Fmoc-SPPS are the tert-butyl (OtBu), benzyl (Bzl), allyl (OAll), and 2-phenylisopropyl (O-2-PhiPr) esters.[1][2][3]
Quantitative Data Summary
| Parameter | This compound | Fmoc-D-Glu-OBzl | Fmoc-D-Glu-OAll | Fmoc-D-Glu-O-2-PhiPr |
| Primary Application | Standard linear SPPS[4] | Protected peptide fragments[1] | Orthogonal protection, On-resin cyclization[4] | On-resin cyclization, Acid-sensitive peptides[4] |
| Coupling Efficiency | High[1] | High[1] | High[1] | High |
| Prevention of Pyroglutamate Formation | Excellent[1] | Moderate[1] | Good[1] | Potentially reduced due to steric hindrance[4] |
| Prevention of Glutarimide Formation | Excellent[1] | Moderate[1] | Good[1] | High |
| Orthogonality to Fmoc Group | Excellent[1] | Excellent[1] | Excellent[1] | Excellent |
| Cleavage Conditions | Strong Acid (e.g., TFA)[1][3] | Catalytic Hydrogenation (e.g., H₂/Pd) or strong acids[1][3] | Pd(0) Catalyst (e.g., Pd(PPh₃)₄/PhSiH₃)[1][4] | 1% TFA in DCM[2][4] |
| Suitability for Protected Fragments | No[1] | Yes[1] | Yes[1] | Yes |
| Typical Crude Peptide Purity (Linear) | 85-95%[5] | Moderate to High[1] | Moderate to High[1] | 80-90%[5] |
| Common Side Reactions | Minimal; considered a safe choice.[1] Can lead to alkylation of sensitive residues by t-butyl cations.[3] | Partial cleavage during repeated piperidine treatments.[1] | Requires specific palladium catalyst and scavenger.[3] | Higher sensitivity to acidic conditions.[5] |
Detailed Comparison of Protecting Groups
This compound
The tert-butyl (OtBu) ester is the most widely used protecting group for the side chain of glutamic acid in standard Fmoc-SPPS.[1][4] Its high stability to the basic conditions required for Fmoc group removal (piperidine treatment) and its efficient cleavage with strong acids like trifluoroacetic acid (TFA) make it a robust and reliable choice for the synthesis of linear peptides.[1][6] The bulky nature of the OtBu group also effectively prevents the formation of pyroglutamate and glutarimide side products.[1] However, its cleavage condition (strong acid) is not orthogonal to the cleavage of the peptide from many standard resins, making it unsuitable for the synthesis of protected peptide fragments.[1]
Fmoc-D-Glu-OBzl
The benzyl (Bzl) ester offers orthogonality to the base-labile Fmoc group and the acid-labile resin linkages.[1] This allows for the synthesis of protected peptide fragments, as the Bzl group can be selectively removed by catalytic hydrogenation (e.g., H₂/Pd).[1] While generally stable, some partial cleavage of the Bzl group can occur during the repeated piperidine treatments for Fmoc deprotection, potentially leading to impurities.[1]
Fmoc-D-Glu-OAll
The allyl (OAll) ester provides an orthogonal protection strategy as it is stable to both the acidic and basic conditions used in Fmoc-SPPS.[2][7] It can be selectively removed by a palladium(0) catalyst, which allows for on-resin modification of the glutamic acid side chain, such as in the synthesis of cyclic peptides.[3][4] This requires an additional, specific deprotection step with a palladium catalyst and a scavenger.[3]
Fmoc-D-Glu-O-2-PhiPr
The 2-phenylisopropyl (O-2-PhiPr) ester is a quasi-orthogonal protecting group that is particularly useful for the synthesis of cyclic peptides and peptides with acid-sensitive modifications.[4][8] It can be selectively cleaved on-resin using very mild acidic conditions (e.g., 1% TFA in DCM), which do not affect other acid-labile protecting groups like OtBu.[2][4] This feature is highly advantageous for on-resin side-chain to side-chain lactam bridge formation.[8][9] The steric bulk of the O-2-PhiPr group may also help in reducing pyroglutamate formation.[4]
Experimental Protocols
Detailed methodologies for the key steps in Fmoc-based SPPS incorporating a protected D-glutamic acid residue are provided below.
A. General Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Glu(OtBu)-OH
This protocol describes the manual Fmoc-SPPS for incorporating a side-chain protected Fmoc-D-Glu(OtBu)-OH into a peptide sequence on a Rink Amide resin.[10]
1. Resin Swelling:
-
Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[10]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes.[10]
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[10]
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.[1]
3. Amino Acid Coupling (Fmoc-D-Glu(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[10]
-
Allow the mixture to pre-activate for 2-5 minutes.[10]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[10]
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).[10]
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.[10]
5. Final Cleavage and Global Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.[10]
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.[11]
-
Incubate the mixture at room temperature with occasional stirring for 2-4 hours.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1][10]
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.[10]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
B. Selective Deprotection of OBzl Group
-
Materials: H₂ gas, Palladium on carbon (Pd/C) catalyst, Solvent (e.g., MeOH, DMF).[1]
-
Procedure:
-
Suspend the protected peptide or peptide-resin in a suitable solvent.[1]
-
Add the Pd/C catalyst.[1]
-
Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere.[1]
-
Stir the mixture at room temperature until the reaction is complete (monitored by HPLC or TLC).[1]
-
Filter the mixture through celite to remove the catalyst.[1]
-
Evaporate the solvent to obtain the deprotected peptide.[1]
-
C. Selective Deprotection of OAll Group
-
Materials: Pd(PPh₃)₄, Phenylsilane (PhSiH₃), DCM.[1]
-
Procedure:
D. Selective Deprotection of O-2-PhiPr Group
-
Materials: 1% TFA in DCM.[4]
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 1% TFA in DCM for 10-15 minutes.
-
Repeat the treatment 2-3 times.
-
Wash the resin with DCM and DMF.
-
Visualizations
The following diagrams illustrate the experimental workflows and the logical process for selecting an appropriate protecting group for the D-glutamic acid side chain.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for selecting a D-glutamic acid protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Confirming Fmoc-D-Glu-OtBu Incorporation
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, ensuring the correct incorporation of each amino acid derivative is paramount to the final product's purity, structure, and function. This guide provides a comprehensive comparison of analytical methods for confirming the successful incorporation of Fmoc-D-Glu-OtBu, a commonly used protected amino acid in solid-phase peptide synthesis (SPPS). We will delve into the principles, performance, and protocols of key analytical techniques, offering a data-driven overview to aid in method selection and troubleshooting.
Quantitative Performance Comparison
The choice of an analytical method often depends on the specific requirements of the synthesis, including the desired level of quantification, the stage of synthesis, and available instrumentation. The following table summarizes the key performance metrics of common analytical techniques for confirming this compound incorporation.
| Analytical Method | Principle | Type of Analysis | Turnaround Time | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on hydrophobicity and detection by UV absorbance. | Quantitative | Minutes to hours | High resolution and sensitivity; well-established for purity assessment. | Destructive to the sample (requires cleavage from resin); indirect confirmation of incorporation. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of the peptide. | Quantitative & Confirmatory | Minutes | High sensitivity and specificity; provides direct confirmation of mass.[1] | Destructive to the sample (requires cleavage from resin); can be affected by ion suppression. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide and quantification of constituent amino acids. | Quantitative | Hours to days | Gold standard for absolute peptide quantification.[2] | Destructive and time-consuming; does not provide information on the sequence. |
| Kaiser Test | Colorimetric assay for the detection of primary amines. | Qualitative | Minutes | Rapid and simple on-resin monitoring of coupling reactions.[3] | Not reliable for N-terminal proline; can give false negatives. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Detection of vibrational modes of chemical bonds. | Qualitative (on-resin) | Minutes | Non-destructive; provides real-time information on the peptide's secondary structure.[4] | Indirect confirmation of incorporation; spectra can be complex to interpret. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Confirmatory | Hours per residue | Provides direct sequence information.[5] | Destructive; not suitable for routine monitoring of every coupling step. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your laboratory.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) separates the cleaved and deprotected peptide from impurities based on its hydrophobicity. The incorporation of the hydrophobic this compound will result in a characteristic retention time shift compared to the peptide without this residue.
Protocol:
-
Sample Preparation:
-
Cleave a small sample of the peptide-resin (approx. 2-5 mg) using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Air-dry the peptide pellet and dissolve it in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis:
-
Compare the chromatogram of the peptide after the coupling step with the chromatogram of the peptide before the coupling. A new peak with a longer retention time corresponding to the successfully coupled peptide should be observed. The integration of this peak provides a quantitative measure of the coupling efficiency.
-
Mass Spectrometry (MS)
Principle: Mass spectrometry directly measures the molecular weight of the synthesized peptide. A successful incorporation of this compound will result in a predictable mass increase in the peptide.
Protocol:
-
Sample Preparation:
-
Prepare the peptide sample as described in the HPLC protocol (cleavage and precipitation).
-
Dissolve the dried peptide in a solvent suitable for mass spectrometry analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.
-
Analysis Mode: Acquire a full scan mass spectrum in the expected mass range of the peptide.
-
-
Data Analysis:
-
Calculate the theoretical molecular weight of the peptide with the incorporated this compound.
-
Compare the theoretical mass with the experimentally observed mass. A match confirms the successful incorporation. The relative intensity of the peak corresponding to the correct mass can provide a semi-quantitative estimation of the coupling yield.
-
Amino Acid Analysis (AAA)
Principle: The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. The molar ratio of D-Glutamic acid is compared to other amino acids in the sequence to confirm its incorporation.
Protocol:
-
Sample Preparation:
-
Cleave and dry a known amount of peptide-resin.
-
-
Hydrolysis:
-
Place the dried peptide in a hydrolysis tube.
-
Add 6 M HCl and seal the tube under vacuum.
-
Heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube and break the seal.
-
Dry the sample to remove the HCl.
-
-
Derivatization and Analysis:
-
Derivatize the amino acids with a suitable reagent (e.g., phenyl isothiocyanate).
-
Separate and quantify the derivatized amino acids using HPLC with UV or fluorescence detection.
-
-
Data Analysis:
-
Determine the molar ratio of each amino acid. The presence of a stoichiometric amount of glutamic acid confirms the incorporation of this compound.
-
Kaiser Test (Qualitative On-Resin Monitoring)
Principle: This is a colorimetric test that detects free primary amines on the resin. A negative result (yellow beads) after the coupling step indicates that the primary amine of the N-terminal amino acid has been successfully acylated.
Protocol:
-
Sample Collection: Take a small sample of resin beads (1-2 mg) from the reaction vessel.
-
Washing: Wash the beads thoroughly with DMF to remove any residual reagents.
-
Reagent Addition:
-
Add 2-3 drops of Reagent A (potassium cyanide in pyridine).
-
Add 2-3 drops of Reagent B (ninhydrin in n-butanol).
-
Add 2-3 drops of Reagent C (phenol in n-butanol).
-
-
Heating: Heat the mixture at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Blue Beads): Incomplete coupling, free primary amines are present.
-
Negative Result (Yellow/Colorless Beads): Successful coupling.
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for HPLC analysis of a synthetic peptide.
Caption: Workflow for confirming peptide mass by mass spectrometry.
Caption: Step-by-step process of Amino Acid Analysis.
Caption: Decision logic for the qualitative Kaiser Test.
Conclusion
The confirmation of this compound incorporation is a critical checkpoint in peptide synthesis. The choice of analytical method should be guided by the specific needs of the project. For routine, real-time monitoring of coupling efficiency, the Kaiser test is an invaluable tool. For definitive confirmation of incorporation and assessment of purity, a combination of HPLC and Mass Spectrometry is recommended. Amino Acid Analysis serves as the ultimate method for absolute quantification. By understanding the strengths and limitations of each technique and implementing robust experimental protocols, researchers can ensure the successful synthesis of high-quality peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Why Edman degradation sequencing matters | AltaBioscience [altabioscience.com]
- 4. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
Navigating the Chiral Maze: A Comparative Guide to Mass Spectrometry Analysis of Peptides Containing D-Glutamic Acid
For researchers, scientists, and drug development professionals, the accurate identification and quantification of D-amino acids within peptides is a critical challenge. The presence of D-glutamic acid, a stereoisomer of the common L-glutamic acid, can significantly impact a peptide's structure, function, and therapeutic properties. This guide provides an objective comparison of current mass spectrometry-based methods for the analysis of D-glutamic acid-containing peptides, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The incorporation of D-amino acids, such as D-glutamic acid, into peptides represents a form of post-translational modification that cannot be detected by mass change alone. Consequently, specialized mass spectrometry techniques are required to differentiate between peptide epimers (stereoisomers that differ at a single chiral center). The choice of analytical strategy depends on whether the goal is to identify the presence of a D-amino acid, pinpoint its location within the peptide sequence, or quantify its abundance.
This guide explores and compares four principal mass spectrometry-based approaches:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Chiral Derivatization: An indirect method that chemically modifies the amino acids prior to LC-MS analysis.
-
Chiral Liquid Chromatography-Mass Spectrometry (Chiral LC-MS): A direct method that employs a chiral stationary phase to separate peptide stereoisomers.
-
Ion Mobility-Mass Spectrometry (IM-MS): A technique that separates ions based on their size and shape in the gas phase.
-
Tandem Mass Spectrometry (MS/MS) Fragmentation Methods: Techniques that differentiate stereoisomers based on differences in their fragmentation patterns, including Collision-Induced Dissociation (CID), Electron Capture Dissociation (ECD), and Radical-Directed Dissociation (RDD).
Comparative Analysis of Methodologies
The selection of an appropriate analytical method is contingent on the specific research question, available instrumentation, and the complexity of the sample. The following table summarizes the key performance characteristics of the compared techniques for the analysis of peptides containing D-glutamic acid.
| Methodology | Principle | Primary Application | Advantages | Limitations |
| LC-MS with Chiral Derivatization (e.g., Marfey's Method) | Derivatization of hydrolyzed amino acids with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which are then separated by reverse-phase LC and detected by MS.[1][2][3] | Quantification of D-amino acid content. | Robust and reliable for quantifying the stereochemistry of amino acids in complex mixtures.[4] Good linearity over a wide concentration range.[2] | Destructive to the peptide; does not provide positional information of the D-amino acid within the peptide sequence. Requires complete hydrolysis and derivatization, which can be time-consuming.[1] |
| Chiral Liquid Chromatography-Mass Spectrometry (Chiral LC-MS) | Direct separation of peptide epimers using a chiral stationary phase (e.g., crown ether-based columns) coupled to a mass spectrometer.[5] | Separation and quantification of intact peptide epimers. | Provides positional information of the D-amino acid. Can be used for both qualitative and quantitative analysis.[6] | Development of separation methods can be challenging. Availability of suitable chiral stationary phases for all peptides is limited. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of peptide epimer ions in the gas phase based on their different shapes and collision cross-sections.[7][8][9][10] | Separation of intact peptide epimers and localization of the D-amino acid by analyzing fragment ions.[7][11] | Rapid separation on a millisecond timescale. Can be coupled with LC and MS/MS for multidimensional analysis.[7] | Resolving power may be insufficient for peptides with small conformational differences.[12] |
| Tandem Mass Spectrometry (MS/MS) Fragmentation Methods | Differentiation of peptide epimers based on stereospecific differences in fragmentation patterns. | Identification and localization of D-amino acids within the peptide sequence. | ||
| Collision-Induced Dissociation (CID) | Fragmentation of protonated peptides by collision with an inert gas. Differences in fragment ion intensities between epimers can be observed.[11] | Widely available and straightforward to implement. | Differences in fragmentation can be subtle and may not always be sufficient for unambiguous identification. | |
| Electron Capture Dissociation (ECD) | Fragmentation of multiply charged peptide ions by capture of low-energy electrons. Can produce unique fragments for stereoisomer differentiation.[13][14][15][16] | Preserves labile post-translational modifications. Can provide complementary fragmentation information to CID.[17] | Requires specialized instrumentation (e.g., FT-ICR or Orbitrap with ECD capabilities). Efficiency can be lower for singly charged ions. | |
| Radical-Directed Dissociation (RDD) | Fragmentation initiated by a radical site on the peptide, which is highly sensitive to the peptide's stereochemistry.[13][18] | Provides significantly better chiral discrimination than CID for many peptides.[18] | Can require chemical modification to introduce a radical precursor.[18] |
Experimental Protocols
Protocol 1: D-Amino Acid Quantification using Marfey's Method with LC-MS
This protocol outlines the general steps for determining the enantiomeric composition of amino acids in a peptide sample after acid hydrolysis and derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[1][4][3]
1. Peptide Hydrolysis:
- Hydrolyze the peptide sample (approximately 0.1-1 mg) in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. To account for racemization during hydrolysis, hydrolysis in deuterated acid (e.g., DCl in D₂O) can be performed.
- Evaporate the HCl to dryness under a stream of nitrogen or in a vacuum centrifuge.
- Reconstitute the dried hydrolysate in ultrapure water.
2. Derivatization with Marfey's Reagent:
- To the amino acid hydrolysate (containing approximately 50 nmol of total amino acids), add 100 µL of 1 M sodium bicarbonate.
- Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
- Incubate the reaction mixture at 40°C for 1 hour with gentle shaking.
- Quench the reaction by adding 50 µL of 2 M HCl.
- Evaporate the acetone and dilute the sample with the initial mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis:
- Column: A standard C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient from 10-60% B over 30 minutes.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode, monitoring for the specific m/z values of the derivatized D- and L-amino acids.
The workflow for this method is illustrated in the following diagram:
Protocol 2: Direct Analysis of D-Glutamic Acid Peptides by Chiral LC-MS
This protocol provides a general framework for the direct separation of peptide epimers containing D-glutamic acid using a chiral stationary phase.
1. Sample Preparation:
- Dissolve the peptide sample in a solvent compatible with the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.
2. Chiral LC-MS Analysis:
- Column: A crown ether-based chiral stationary phase column (e.g., CROWNPAK CR-I(+)) is often effective for the separation of amino acid enantiomers and their derivatives.[5]
- Mobile Phase: An isocratic or gradient elution with a mobile phase typically consisting of an acidified aqueous solution and an organic modifier (e.g., 0.1% formic acid in water and acetonitrile). The exact conditions will need to be optimized for the specific peptide.
- Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection of the intact peptide masses.
The logical relationship for selecting a direct vs. indirect method is depicted below:
Advanced Fragmentation Techniques for Positional Identification
When the location of the D-glutamic acid residue within the peptide sequence is unknown, tandem mass spectrometry techniques that are sensitive to stereochemistry are invaluable.
-
Radical-Directed Dissociation (RDD): RDD has been shown to provide superior chiral discrimination compared to conventional CID.[18] The fragmentation is initiated by a radical, and the subsequent dissociation pathways are highly dependent on the three-dimensional structure of the peptide, which is influenced by the stereochemistry of its constituent amino acids.[18]
-
Electron Capture Dissociation (ECD): ECD is a non-ergodic fragmentation technique that tends to cleave the N-Cα bond of the peptide backbone, producing c and z• ions.[14][15][17][16] The fragmentation patterns can be influenced by the stereochemistry of the amino acid residues, allowing for the differentiation of epimers.
The general workflow for these advanced MS/MS techniques is as follows:
Conclusion
The mass spectrometric analysis of peptides containing D-glutamic acid requires specialized techniques that can differentiate between stereoisomers. The choice of method depends on the analytical goal, whether it is quantification of the D-amino acid content, separation of intact peptide epimers, or localization of the D-glutamic acid residue within the peptide sequence. LC-MS with chiral derivatization is a robust method for quantification, while chiral LC-MS and ion mobility-MS provide separation of intact epimers. Advanced fragmentation techniques such as RDD and ECD offer powerful tools for the precise localization of D-amino acids. By understanding the principles, advantages, and limitations of each of these methods, researchers can select the most appropriate strategy for their specific needs in the challenging but rewarding field of chiral peptide analysis.
References
- 1. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4.5. Determination of the Absolute Configurations of Amino Acids in MAAs by the Advanced Marfey’s Method Using LC-MS [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 7. Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Principles of electron capture and transfer dissociation mass spectrometry applied to peptide and protein structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electron-capture dissociation - Wikipedia [en.wikipedia.org]
- 18. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Glutamic Acid vs. L-Glutamic Acid: A Comparative Guide to Enzymatic Stability in Peptides
For researchers and drug development professionals, enhancing the in-vivo half-life of peptide-based therapeutics is a critical challenge. A primary degradation pathway for these molecules is enzymatic proteolysis. A key strategy to mitigate this is the substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing D-glutamic acid (D-Glu) versus their native L-glutamic acid (L-Glu) counterparts, supported by established principles and representative experimental data.
The incorporation of D-amino acids, including D-Glu, into peptide sequences is a well-established method for increasing resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, are chiral and stereospecific, primarily recognizing and binding to substrates composed of L-amino acids. The altered stereochemistry of a D-amino acid at the peptide backbone sterically hinders the peptide from fitting into the active site of the protease, thereby reducing the rate of cleavage and significantly enhancing the peptide's stability.
While the principle of enhanced stability through D-amino acid substitution is widely accepted, direct quantitative comparisons for D-Glu are not always readily available in published literature. However, the underlying mechanism is consistent across different D-amino acids. To illustrate the dramatic effect of this stereochemical change, this guide presents representative data from studies on other D-amino acid substitutions, which provides a strong proxy for the expected increase in stability for D-Glu containing peptides.
Quantitative Comparison of Enzymatic Stability
The following table summarizes representative data from a study comparing the stability of a peptide and its D-amino acid substituted analogue in the presence of proteases. This data serves as a compelling illustration of the stability enhancement conferred by D-amino acid incorporation.
| Peptide Sequence | Amino Acid Chirality | Incubation Time (hours) | Remaining Peptide (%) |
| KRLFKKLLKYLRKF | All L-amino acids | 8 | < 10% |
| KRLFKKLLKYLRKF | D-Lys and D-Arg substitutions | 8 | > 90% |
| KRLFKKLLKYLRKF | All L-amino acids | 24 | ~0% |
| KRLFKKLLKYLRKF | D-Lys and D-Arg substitutions | 24 | > 60% |
This data is representative of the stability improvements observed with D-amino acid substitutions.
Mechanism of Protease Resistance
The incorporation of a D-amino acid into a peptide chain fundamentally alters its susceptibility to enzymatic degradation. The diagram below illustrates this principle.
Experimental Protocols
Below is a detailed methodology for a typical in vitro enzymatic stability assay used to compare the stability of peptides containing D-Glu versus L-Glu.
Objective:
To determine and compare the rate of degradation of a peptide containing L-glutamic acid with its analogue containing D-glutamic acid in the presence of a specific protease or in a biological matrix like human serum.
Materials:
-
Test Peptides:
-
L-Glu containing peptide (lyophilized)
-
D-Glu containing peptide (lyophilized)
-
-
Enzyme/Matrix:
-
Protease of interest (e.g., Trypsin, Chymotrypsin, or a general protease like Proteinase K)
-
Human or animal serum/plasma
-
-
Reagents and Buffers:
-
Assay Buffer (e.g., Phosphate Buffered Saline (PBS) or Tris-HCl, pH 7.4)
-
Quenching Solution (e.g., 10% Trichloroacetic Acid (TCA) in water or acetonitrile)
-
HPLC grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Thermostatic incubator (37°C)
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 1 mg/mL stock solutions of the L-Glu and D-Glu peptides in an appropriate solvent (e.g., sterile water or PBS).
-
Prepare a stock solution of the chosen protease in the assay buffer at a concentration suitable for the experiment (e.g., 1 mg/mL). For serum/plasma assays, use the biological matrix directly.
-
-
Enzymatic Reaction Setup:
-
In separate microcentrifuge tubes, dilute the peptide stock solutions with the assay buffer to a final concentration of, for example, 100 µM.
-
Pre-incubate the peptide solutions at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding the protease solution to the peptide solution. A typical enzyme-to-substrate ratio is 1:100 (w/w). For serum/plasma assays, mix the peptide solution with an equal volume of serum/plasma.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
The t=0 sample should be taken immediately after the addition of the enzyme/serum and quenched instantly.
-
-
Quenching the Reaction:
-
Immediately add the withdrawn aliquot to a tube containing an equal volume of the quenching solution (e.g., 10% TCA).
-
Vortex the mixture thoroughly to precipitate the enzyme/proteins.
-
Incubate on ice for 10 minutes.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.
-
-
Analytical Quantification (HPLC/LC-MS):
-
Analyze the supernatant using a reverse-phase HPLC or LC-MS system.
-
Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the intact peptide from its degradation products.
-
Monitor the elution profile at a specific wavelength (e.g., 214 or 280 nm) for HPLC or by mass for LC-MS.
-
The peak area corresponding to the intact peptide is integrated for each time point.
-
-
Data Analysis:
-
Calculate the percentage of the intact peptide remaining at each time point relative to the amount present at t=0.
-
Plot the percentage of remaining peptide against time for both the L-Glu and D-Glu peptides.
-
Determine the half-life (t½) of each peptide under the experimental conditions.
-
This comprehensive approach allows for a robust and objective comparison of the enzymatic stability of peptides, clearly demonstrating the protective effect of incorporating D-glutamic acid. The significant increase in stability makes this a crucial strategy in the development of long-acting and more effective peptide therapeutics.
A Comparative Guide to Alternative Protecting Groups for the D-Glutamic Acid Side Chain
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of a protecting group for the γ-carboxyl group of D-glutamic acid is a critical decision. This choice profoundly impacts coupling efficiency, the prevention of side reactions, and the ultimate yield and purity of the target peptide. This guide provides an objective comparison of the most commonly employed protecting groups for the D-glutamic acid side chain in Fmoc-based SPPS, supported by experimental data and detailed methodologies.
The ideal protecting group for the glutamic acid side chain must be stable throughout the synthesis cycles and be selectively removable under conditions that do not compromise the integrity of the peptide backbone or other protecting groups. The most prevalent choices in Fmoc-SPPS are the tert-butyl (OtBu), benzyl (Bzl), and allyl (OAll) esters.[1] More specialized alternatives, such as the 2-phenylisopropyl (O-2-PhiPr) ester, offer unique advantages for specific applications like on-resin cyclization.
Performance Comparison of D-Glutamic Acid Protecting Groups
| Parameter | tert-Butyl (OtBu) | Benzyl (Bzl) | Allyl (OAll) | 2-Phenylisopropyl (O-2-PhiPr) |
| Coupling Efficiency | High | High | High | High |
| Prevention of Pyroglutamate Formation | Excellent | Moderate | Good | Good to Excellent |
| Prevention of Glutarimide Formation | Excellent | Moderate | Good | Good |
| Orthogonality to Fmoc Group | Excellent | Excellent | Excellent | Excellent |
| Cleavage Conditions | Strong Acid (e.g., TFA)[1] | Catalytic Hydrogenation (e.g., H₂/Pd) or Strong Acids (HF, TFMSA)[2] | Pd(0) Catalyst (e.g., Pd(PPh₃)₄/PhSiH₃)[1] | Very Mild Acid (e.g., 1% TFA in DCM) |
| Suitability for Protected Fragments | No | Yes | Yes | Yes |
| Typical Crude Peptide Purity | High (85-95%)[3] | Moderate to High | Moderate to High | High (for specific applications) |
| Common Side Reactions | Minimal; considered the safest choice for linear peptides.[1] | Partial cleavage during repeated piperidine treatments for Fmoc deprotection.[2] | Incomplete removal of Pd catalyst. Aspartimide-like formation can be a concern.[4] | Potential for slight premature cleavage if acidic conditions are not carefully controlled.[3] |
In-Depth Analysis of Protecting Groups
tert-Butyl (OtBu) Ester
The OtBu group is the most common and robust choice for the side-chain protection of glutamic acid in standard Fmoc-SPPS.[1] Its high stability to the basic conditions required for Fmoc group removal minimizes side reactions like pyroglutamate and glutarimide formation.[1] The OtBu group is efficiently cleaved simultaneously with the peptide from most resins using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[1] However, this lack of orthogonality with resin cleavage makes it unsuitable for the synthesis of protected peptide fragments that require the side chain to remain protected after cleavage from the solid support.
Benzyl (Bzl) Ester
The benzyl ester provides orthogonality to the base-labile Fmoc group and many acid-labile resin linkages.[2] This key feature allows for the synthesis of protected peptide fragments, as the Bzl group can be selectively removed by catalytic hydrogenation (e.g., H₂/Pd).[1] While generally stable, some partial cleavage of the Bzl group can occur during the repeated piperidine treatments for Fmoc deprotection, potentially leading to impurities.[2]
Allyl (OAll) Ester
The allyl ester offers a third level of orthogonality, as it is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for OtBu and resin cleavage.[4] The OAll group is selectively removed under mild conditions using a palladium(0) catalyst.[1] This makes Fmoc-D-Glu(OAll)-OH an excellent choice for on-resin modifications, such as side-chain cyclization (lactam bridge formation), branching, or the attachment of reporter groups.[4] Care must be taken to ensure complete removal of the palladium catalyst, which can sometimes be challenging.
2-Phenylisopropyl (O-2-PhiPr) Ester
The 2-phenylisopropyl ester is a highly acid-labile protecting group, even more so than the tert-butyl group. It can be selectively removed under very mild acidic conditions, such as 1% TFA in dichloromethane (DCM), which do not affect OtBu or other standard acid-labile protecting groups. This "quasi-orthogonality" makes Fmoc-D-Glu(O-2-PhiPr)-OH exceptionally useful for the on-resin synthesis of side-chain to side-chain cyclized peptides, often in combination with other mildly acid-labile protected residues like Lys(Mtt).[3][5]
Experimental Protocols
Detailed methodologies for the key steps in Fmoc-based SPPS incorporating a protected D-glutamic acid residue are provided below.
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol describes the coupling of an Fmoc-protected D-glutamic acid derivative to a resin-bound peptide chain.
Materials:
-
Fmoc-protected D-glutamic acid derivative (e.g., Fmoc-D-Glu(OtBu)-OH) (3-5 equivalents)
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Base (e.g., DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treatment with 20% piperidine in DMF.[6]
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess piperidine and by-products.[6]
-
Amino Acid Activation: In a separate vessel, the Fmoc-D-glutamic acid derivative is pre-activated by dissolving it in DMF with the coupling reagent and base for 2-5 minutes.[6]
-
Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours at room temperature.[6]
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents.[1]
-
Confirmation (Optional): A Kaiser test can be performed to confirm the completion of the coupling reaction.[6]
Protocol 2: Selective Deprotection of Side-Chain Protecting Groups
A. Selective Deprotection of OAll Group
Materials:
-
Peptidyl-resin containing Glu(OAll)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) as a scavenger
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Swell the peptidyl-resin in anhydrous DCM.
-
Add a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM to the resin.
-
Agitate the mixture under an inert atmosphere (e.g., Argon) for 2 hours at room temperature.[4]
-
Wash the resin extensively with DCM, followed by washes with a solution of sodium diethyldithiocarbamate in DMF to scavenge any remaining palladium, and finally with DMF and DCM.[4]
B. Selective Deprotection of OBzl Group
Materials:
-
Protected peptide or peptide-resin containing Glu(OBzl)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas
-
Solvent (e.g., MeOH, DMF)
Procedure:
-
Suspend the protected peptide or peptide-resin in a suitable solvent.
-
Add the Pd/C catalyst.
-
Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (typically with a balloon).[1]
-
Stir the mixture at room temperature until the reaction is complete (monitored by HPLC or TLC).
-
Filter the mixture through celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.[1]
C. Selective Deprotection of O-2-PhiPr Group
Materials:
-
Peptidyl-resin containing Glu(O-2-PhiPr)
-
1% (v/v) Trifluoroacetic acid (TFA) in DCM
-
DCM
-
10% (v/v) Pyridine in DMF for neutralization
Procedure:
-
Wash the peptide-resin with DCM.
-
Treat the resin with a solution of 1% TFA in DCM for short, repeated intervals (e.g., 5 x 2 minutes).[7]
-
After each treatment, drain the acidic solution into a flask containing the pyridine solution to neutralize it.
-
Wash the resin thoroughly with DCM to remove any residual TFA.[7]
Protocol 3: Final Cleavage and Global Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups (like OtBu).
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[6]
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflows and the logical process for selecting an appropriate protecting group for the D-glutamic acid side chain.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of Fmoc-D-Glu-OtBu in Different Resin Types
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of the solid support is a critical determinant of the final peptide's purity, yield, and overall synthetic success. This guide provides an objective comparison of the performance of N-α-(9-Fluorenylmethoxycarbonyl)-D-Glutamic acid γ-tert-butyl ester (Fmoc-D-Glu-OtBu) on three commonly utilized resin types: Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin. The choice of resin dictates the C-terminal functionality of the cleaved peptide and significantly influences key performance parameters such as loading efficiency, the propensity for side reactions like racemization, and the conditions required for final cleavage.
Performance Characteristics at a Glance
The following tables summarize the key performance indicators for this compound across the three major resin types. It is important to note that the quantitative data presented is a synthesis of information from various sources and direct, side-by-side comparative studies under identical conditions are limited in the literature.
Table 1: General Resin Characteristics and Applications
| Feature | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| C-Terminal Functionality | Carboxylic Acid | Amide | Carboxylic Acid (or protected fragment) |
| Primary Application | Synthesis of peptides with a C-terminal carboxylic acid.[1] | Synthesis of peptides with a C-terminal amide.[1][2] | Synthesis of protected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions.[1][2][3] |
| Cleavage Conditions | Strong acid (e.g., 95% TFA).[1][2] | Strong acid (e.g., 95% TFA).[1] | Very mild acid (e.g., 1-5% TFA in DCM, or AcOH/TFE/DCM).[2][4][5] |
Table 2: Performance Metrics with this compound
| Performance Parameter | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Typical Loading Capacity | 0.25 - 1.0 mmol/g.[1][6] | 0.3 - 1.0 mmol/g.[1] | 0.3 - 1.6+ mmol/g (often near-quantitative loading).[1][4] |
| Racemization Tendency | Moderate; risk of racemization during initial loading. | Not applicable for direct loading of the first amino acid. | Low; steric hindrance from the trityl group minimizes racemization.[2] |
| Expected Crude Peptide Purity | 50 - 90%.[1] | 52 - 90+%.[1] | Generally high, especially for protected fragments.[1] |
| Typical Overall Yield | Moderate to High.[1] | Moderate to High.[1] | High.[1] |
In-Depth Performance Analysis
Loading Efficiency
The efficiency of attaching the first amino acid, this compound, to the resin is a crucial first step that impacts the overall yield.
-
Wang Resin: Attachment to Wang resin is an esterification reaction, typically catalyzed by a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) and an additive such as 4-(dimethylamino)pyridine (DMAP). This method can be time-consuming and may require end-capping of unreacted hydroxyl groups to prevent the formation of deletion sequences. Commercially available pre-loaded Fmoc-D-Glu(OtBu)-Wang resins offer a convenient alternative with specified loading capacities, often in the range of 0.25-0.40 mmol/g for low-loading versions suitable for long or difficult sequences.[6]
-
Rink Amide Resin: This resin is designed for the synthesis of peptide amides and typically comes with the linker already attached and Fmoc-protected. The first amino acid is coupled to the deprotected amino group of the linker using standard amide bond formation protocols, similar to the subsequent chain elongation steps.
-
2-Chlorotrityl Chloride (2-CTC) Resin: The loading of this compound onto 2-CTC resin is a nucleophilic substitution reaction that proceeds under mild conditions, often with just the amino acid and a hindered base like N,N-diisopropylethylamine (DIEA) in a solvent like dichloromethane (DCM). This method is generally fast and highly efficient, with studies showing near-quantitative esterification yields.[4] The high reactivity of the resin allows for high loading capacities.[1][4]
Racemization
Racemization of the C-terminal amino acid is a potential side reaction during solid-phase peptide synthesis, particularly during the activation step of the initial loading.
-
Wang Resin: The activation methods used for esterification to Wang resin can sometimes lead to racemization of the C-terminal amino acid.
-
2-Chlorotrityl Chloride (2-CTC) Resin: A significant advantage of 2-CTC resin is the suppression of racemization during the loading of the first amino acid.[2] The bulky trityl group of the resin provides steric hindrance that protects the chiral center of the amino acid from epimerization. This makes it an excellent choice for syntheses where the stereochemical integrity of the C-terminal residue is critical.
Cleavage and Final Purity
The conditions required to cleave the completed peptide from the resin can affect the integrity of the peptide and its side-chain protecting groups.
-
Wang and Rink Amide Resins: Both resins require strong acidic conditions, typically a cocktail containing 95% trifluoroacetic acid (TFA), to cleave the peptide and simultaneously remove most common side-chain protecting groups (like the OtBu group on the D-glutamic acid).[1]
-
2-Chlorotrityl Chloride (2-CTC) Resin: Due to its high acid lability, peptides can be cleaved from 2-CTC resin under very mild acidic conditions, such as 1-5% TFA in DCM or a mixture of acetic acid, trifluoroethanol (TFE), and DCM.[2][4] This mild cleavage is particularly advantageous for the synthesis of protected peptide fragments that can be used in convergent synthesis strategies, as the side-chain protecting groups remain intact.[1][3] This often leads to higher purity of the crude protected peptide.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
N,N-dimethylformamide (DMF)
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 eq.) in DCM (10 mL per gram of resin) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
In a separate flask, dissolve this compound (1.0 eq. relative to the desired loading) in DCM (approx. 10 mL per gram of resin). A small amount of DMF can be added to aid dissolution if necessary.
-
Add the this compound solution to the swollen resin.
-
Add DIEA (2.5 eq. relative to the amino acid) to the resin suspension.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
To cap any remaining reactive chlorotrityl groups, add MeOH (0.8 mL per gram of resin) and agitate for an additional 15-30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
The loading can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the dried resin with a 20% piperidine in DMF solution and measuring the absorbance of the dibenzofulvene-piperidine adduct.[7]
Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc-Chemistry)
This protocol describes a single cycle of deprotection and coupling for chain elongation.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% (v/v) piperidine in DMF
-
The next Fmoc-protected amino acid in the sequence
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
DIEA (if using aminium/uronium salt activators)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Swell the Resin: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid (3 eq.), a coupling agent (e.g., HBTU, 2.9 eq.), and DIEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, signifies a complete reaction).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
From Wang or Rink Amide Resin:
-
After the final Fmoc deprotection, wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash the pellet with cold ether, and air dry.
From 2-Chlorotrityl Chloride Resin (Mild Cleavage for Protected Fragments):
-
Wash and dry the resin as described above.
-
Prepare a cleavage cocktail of 1-5% TFA in DCM.
-
Treat the resin with the mild cleavage cocktail for 30-60 minutes.
-
Filter and collect the filtrate. Neutralize the filtrate with a base such as pyridine or DIEA.
-
Evaporate the solvent to obtain the protected peptide.
Protocol 4: Peptide Purity Analysis by RP-HPLC
Materials:
-
Crude peptide
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Analytical RP-HPLC system with a C18 column
Procedure:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Inject the sample onto the HPLC system.
-
Elute the peptide using a linear gradient of Mobile Phase B into Mobile Phase A (e.g., 5% to 95% B over 30 minutes).
-
Monitor the absorbance at 214 nm or 280 nm.
-
The purity of the peptide is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 5. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc-Glu(OtBu)-Wang Resin (LL) [cem.com]
- 7. peptideweb.com [peptideweb.com]
- 8. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
Navigating the Crucial Step of Amide Bond Formation: A Comparative Analysis of Coupling Reagents for Fmoc-D-Glu-OtBu
In the intricate process of solid-phase peptide synthesis (SPPS), the efficient and complete coupling of each amino acid residue is paramount to achieving a high yield and purity of the final peptide.[1] The choice of coupling reagent is a critical determinant of success, particularly for amino acids with bulky protecting groups or those prone to side reactions. This guide provides a comparative analysis of commonly used coupling reagents for the incorporation of Fmoc-D-Glu-OtBu, a key building block in the synthesis of many peptide-based therapeutics. The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain carboxyl group is shielded by the acid-labile tert-butyl (OtBu) ester, an orthogonal protection scheme that prevents unwanted side reactions.[2][3]
This comparison focuses on four widely utilized coupling reagents: HATU, HBTU, PyBOP, and DIC/HOBt, evaluating their performance based on reaction efficiency, yield, purity, and potential for side reactions. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the optimal coupling strategy for their specific synthetic needs.
Performance Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is a balance of reactivity, the potential for side reactions like racemization, cost, and ease of use.[3] The following table summarizes the key performance indicators for each reagent in the context of coupling Fmoc-protected amino acids, including those with steric hindrance similar to this compound.
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization |
| HATU | Aminium Salt | 20 - 45 min[1] | > 99.5%[1] | Very High[1] | Very Low[1][2] |
| HBTU | Aminium Salt | 30 - 60 min[1] | 98 - 99.5%[1] | High[1] | Low to Moderate[1] |
| PyBOP | Phosphonium Salt | 30 - 60 min[1] | 98 - 99%[1] | High[1] | Low[1][4] |
| DIC/HOBt | Carbodiimide | 60 - 120 min[1] | 95 - 98%[1] | Good[1] | Low[1] |
Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences, as direct comparative data for this compound is not extensively available in a single source.[1] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
In-Depth Look at Coupling Reagents
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely regarded as one of the most efficient coupling reagents, particularly for sterically hindered amino acids.[3][4] Its high reactivity leads to rapid reaction times and very high coupling efficiency, minimizing the risk of deletion sequences.[4][5] The formation of the HOAt active ester significantly reduces the risk of racemization.[4] However, its higher cost compared to other reagents is a consideration.[3]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a reliable and cost-effective coupling reagent suitable for a wide range of standard couplings.[3] While slightly less reactive than HATU, it provides a good balance of performance and cost.[3] For challenging couplings, a double coupling strategy may be necessary to ensure complete reaction.
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent that offers high coupling efficiency comparable to HBTU.[3][4] A key advantage of PyBOP is that it avoids the formation of the carcinogenic byproduct HMPA associated with its predecessor, BOP.[3] It is a robust alternative to aminium salt-based reagents.
DIC/HOBt (N,N'-Diisopropylcarbodiimide/Hydroxybenzotriazole) represents a classical and economical approach to peptide coupling.[1][3] The in-situ formation of the HOBt active ester effectively suppresses racemization.[6] However, carbodiimide-based couplings are generally slower and may be less effective for sterically hindered amino acids, potentially requiring longer reaction times or double coupling to achieve complete reaction.[1] The byproduct of DIC, diisopropylurea (DIU), is soluble in common washing solvents, which can be an advantage over DCC.[7]
Experimental Protocols
Detailed and reproducible methodologies are crucial for successful peptide synthesis. The following are generalized protocols for the manual solid-phase synthesis (SPPS) for the coupling of this compound using the discussed reagents. These protocols assume a Rink Amide resin as the solid support.
General Steps for Resin Preparation and Fmoc Deprotection
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.[1][8]
-
Fmoc Deprotection: Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.[8][9] Repeat this step once for 15-20 minutes.[8][9]
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.[1][9]
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.[5]
-
Amino Acid Activation (Pre-activation): In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[5] Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes at room temperature.[5][8]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 20-45 minutes at room temperature.[1]
-
Monitoring and Washing: Monitor the reaction for completion using a Kaiser test (a negative result indicates a complete reaction).[5][9] Once complete, drain the coupling solution and thoroughly wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).[5]
Protocol 2: Standard Coupling using HBTU
This protocol provides a reliable and cost-effective method for routine couplings.
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[8][9] Allow the mixture to pre-activate for 2-5 minutes.[8]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.[1][8]
-
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling.[8] After a negative test result, wash the resin thoroughly with DMF (3-5 times).[1]
Protocol 3: Coupling using PyBOP
This protocol utilizes a phosphonium salt-based reagent for efficient coupling.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3-5 equivalents), PyBOP (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 30-60 minutes at room temperature.[1]
-
Monitoring and Washing: Check for reaction completion with a Kaiser test. Upon a negative result, drain the solution and wash the resin with DMF (3-5 times).[1]
Protocol 4: Carbodiimide-Mediated Coupling using DIC/HOBt
This protocol is a more traditional and economical approach.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the deprotected resin, followed by the addition of DIC (3-5 equivalents). Agitate the mixture for 60-120 minutes at room temperature.[1]
-
Monitoring and Washing: Monitor the reaction with a Kaiser test. Once complete, wash the resin with DMF (3-5 times).[1]
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind reagent selection, the following diagrams are provided.
Caption: General workflow for an Fmoc-SPPS coupling cycle.
Caption: Decision-making guide for selecting a coupling reagent.
References
Validating Peptide Sequences Containing Fmoc-D-Glu-OtBu: A Comparative Guide to NMR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of a peptide's primary structure is a cornerstone of synthetic chemistry, pharmacology, and drug development. For peptides incorporating non-standard or protected amino acids, such as Fmoc-D-Glu-OtBu, rigorous validation is crucial to ensure that the correct sequence has been synthesized before its use in further applications. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for peptide sequence validation, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about a molecule's three-dimensional structure and connectivity in solution.[1] For a peptide containing this compound, NMR can not only confirm the sequence but also verify the integrity of the protecting groups (Fmoc and OtBu) and the stereochemistry of the D-glutamic acid residue.
This guide will compare NMR with two other widely used methods for peptide analysis: Mass Spectrometry (MS) and Edman Degradation. Each technique offers distinct advantages and limitations, and the optimal choice often depends on the specific information required.
Comparative Analysis of Validation Techniques
The selection of an analytical method for peptide validation depends on various factors, including the desired level of structural detail, sample amount, and throughput requirements. The following table summarizes the key features of NMR, Mass Spectrometry, and Edman Degradation.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Edman Degradation |
| Primary Information | 3D structure, conformation, connectivity, sequence, purity | Molecular weight, sequence (via fragmentation), purity | N-terminal sequence |
| Sample Requirement | High (typically >0.5 mM)[2] | Low (picomole to femtomole)[3] | Low (10-100 picomoles)[4] |
| Analysis Type | Non-destructive[5] | Destructive | Destructive |
| Handling of Modifications | Excellent for characterizing protecting groups and stereochemistry | Excellent for identifying post-translational modifications and protecting groups by mass shifts[6] | Cannot identify N-terminally blocked residues; does not provide information on internal modifications[4] |
| Throughput | Low to medium | High | Low |
| Complexity & Cost | High instrument cost and requires skilled operators[3] | Moderate to high instrument cost, relatively high throughput | Automated sequencers are available, but the process is sequential and can be time-consuming[7][8] |
In-Depth Look at Validation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail regarding the covalent structure and spatial arrangement of atoms within a peptide. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a complete picture of the peptide in its solution state can be assembled.[1]
Experimental Protocol: 2D NMR for a Peptide with this compound
-
Sample Preparation: Dissolve the peptide sample (requiring a concentration greater than 0.5 mM) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with pH adjustment).[2] The choice of solvent is critical to ensure peptide solubility and minimize signal overlap with the solvent peak.
-
1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to get an overview of the sample's purity and the general types of protons present. Key regions to inspect include the aromatic region for Fmoc protons (typically 7.3-7.9 ppm), the amide region (around 8-9 ppm), the alpha-proton region (around 4-5 ppm), and the aliphatic region (0.8-4.0 ppm), which will include signals from the Glu side chain and the OtBu group (around 1.4 ppm).
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. It is used to identify coupled spin systems within each amino acid residue. For this compound, COSY will show correlations between the α-H, β-H, and γ-H protons of the glutamic acid side chain.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This is particularly useful for identifying amino acid types based on their characteristic side-chain proton patterns.[1][9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[9] NOESY is crucial for sequential assignment, linking one amino acid residue to the next by observing NOEs between the amide proton of one residue and the alpha or side-chain protons of the preceding residue. It also provides information about the peptide's secondary structure.
-
-
Data Analysis: The sequential assignment process involves using the TOCSY spectra to identify the amino acid spin systems and the NOESY spectra to order them along the peptide backbone. The presence of the Fmoc and OtBu groups is confirmed by their characteristic chemical shifts and lack of NOE connections to the peptide backbone (in the case of the OtBu protons).
Expected ¹H NMR Chemical Shifts for this compound Moieties:
-
Fmoc group: Aromatic protons typically appear in the range of 7.3-7.9 ppm. The CH and CH₂ protons of the fluorenyl group will have distinct signals as well.
-
D-Glu residue: The α-H proton chemical shift is typically around 4.0-4.5 ppm. The β-CH₂ and γ-CH₂ protons will appear further upfield.
-
OtBu (tert-Butyl) group: A strong singlet peak corresponding to the nine equivalent protons of the tert-butyl group is expected around 1.4 ppm.
Caption: Workflow for peptide structure validation by NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[6] For peptide analysis, MS can rapidly confirm the molecular weight of the synthesized peptide, thereby verifying its overall composition. Tandem mass spectrometry (MS/MS) provides sequence information by fragmenting the peptide and analyzing the masses of the resulting fragments.[10]
Experimental Protocol: LC-MS/MS for Peptide Sequencing
-
Sample Preparation: Dissolve a small amount of the peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid).
-
Liquid Chromatography (LC) Separation: Inject the sample into a liquid chromatography system, typically a reversed-phase HPLC, to separate the target peptide from impurities.
-
Ionization: As the peptide elutes from the LC column, it is ionized, commonly using Electrospray Ionization (ESI).
-
MS1 Analysis: The ionized peptide enters the mass spectrometer, and a full scan (MS1) is acquired to determine the m/z of the intact peptide. This allows for the confirmation of the molecular weight.
-
MS/MS Fragmentation: The ion corresponding to the target peptide is isolated and subjected to fragmentation (e.g., through collision-induced dissociation - CID).
-
MS2 Analysis: A mass spectrum (MS2) of the resulting fragments is acquired.
-
Data Analysis: The fragment ion masses are analyzed to deduce the amino acid sequence. The mass difference between adjacent fragment ions (typically b- and y-ions) corresponds to the mass of a specific amino acid residue. The presence of this compound would be confirmed by a mass corresponding to this modified residue within the fragmentation pattern.
Edman Degradation
Edman degradation is a classic chemical method for sequencing peptides from the N-terminus.[4] It involves a cyclical process of labeling the N-terminal amino acid, cleaving it from the peptide chain, and then identifying the cleaved amino acid derivative.[7]
Experimental Protocol: Automated Edman Degradation
-
Sample Immobilization: The peptide sample is immobilized on a solid support.
-
Coupling: The N-terminal amino group is reacted with phenyl isothiocyanate (PITC).
-
Cleavage: The derivatized N-terminal residue is selectively cleaved from the peptide chain using an acid.
-
Extraction and Conversion: The cleaved residue is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is identified, typically by HPLC, by comparing its retention time to known standards.
-
Cycle Repetition: The shortened peptide undergoes the next cycle of reactions to identify the new N-terminal amino acid.
For a peptide with an N-terminal Fmoc group, standard Edman degradation will not work because the N-terminus is chemically blocked.[4] The Fmoc group would need to be removed prior to sequencing. This method provides no information about the C-terminal OtBu protecting group on the glutamic acid side chain.
Caption: Information provided by different peptide validation techniques.
Conclusion and Recommendations
For the comprehensive validation of a peptide sequence containing this compound, a multi-technique approach is often the most robust.
-
NMR Spectroscopy is indispensable when detailed structural information, including the conformation in solution and confirmation of protecting group integrity and stereochemistry, is required. It is the gold standard for a complete structural characterization.
-
Mass Spectrometry is the method of choice for rapid confirmation of the molecular weight and for high-throughput sequence verification. Its high sensitivity makes it ideal for analyzing small amounts of material.
-
Edman Degradation is less suitable for this specific peptide due to the N-terminal Fmoc block. While it can be used after deprotection, it provides limited information compared to MS and NMR.
Recommendation: For a thorough validation, initial screening by Mass Spectrometry to confirm the correct mass is highly recommended. This should be followed by NMR spectroscopy to unambiguously determine the sequence, confirm the presence and location of the this compound residue, and provide insights into the peptide's three-dimensional structure. This combined approach ensures the highest confidence in the identity and quality of the synthesized peptide, which is critical for its application in research and drug development.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 3. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 6. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 9. youtube.com [youtube.com]
- 10. Peptide Sequencing Service by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-D-Glu-OtBu versus L-Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of D-amino acids into peptide sequences represents a pivotal approach in modern drug discovery and development. This guide provides an objective comparison of the biological activity of peptides synthesized using Fmoc-D-Glu-OtBu against their naturally occurring L-glutamic acid counterparts. By examining key performance metrics such as proteolytic stability and receptor interaction, supported by experimental data and detailed protocols, this document serves as a comprehensive resource for researchers aiming to enhance the therapeutic potential of peptide-based candidates.
Core Concepts: The Stereochemical Advantage of D-Glutamic Acid
With the exception of achiral glycine, amino acids exist as one of two non-superimposable mirror images, or enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms.[1] While proteins and naturally occurring peptides in higher organisms are almost exclusively composed of L-amino acids, the substitution with D-enantiomers offers a powerful strategy to overcome the inherent limitations of native peptides, such as poor stability against enzymatic degradation.[1]
The primary advantages of incorporating D-glutamic acid, synthesized using this compound, into a peptide backbone are:
-
Enhanced Proteolytic Stability: Endogenous proteases, the enzymes responsible for breaking down peptides, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. By introducing a D-amino acid like D-glutamic acid, the peptide becomes less recognizable to these proteases, leading to a significantly longer in vivo half-life.[2]
-
Modulation of Biological Activity: The change in stereochemistry at a single amino acid residue can profoundly alter the three-dimensional conformation of a peptide. This can lead to altered binding affinity and selectivity for its biological target, potentially resulting in superagonists, antagonists, or novel functionalities.[1]
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing the biological activity of peptides containing D-glutamic acid with their L-glutamic acid analogs.
Table 1: Receptor Binding and Potency of a GLP-1 Analog
This table presents data on a Glucagon-Like Peptide-1 (GLP-1) analog where L-glutamic acid at position 9 was substituted with D-glutamic acid. The data illustrates how this single stereochemical change impacts the peptide's binding affinity to the GLP-1 receptor (GLP-1R) and its biological potency.
| Peptide Analog | Receptor Binding Affinity (IC50) | Potency (EC50) | Fold Change in Potency |
| [L-Glu⁹]-GLP-1 Analog | 1.0 (relative value) | 1.0 (relative value) | - |
| [D-Glu⁹]-GLP-1 Analog | 33-fold decrease | 130-fold decrease | 130x less potent |
Data adapted from a study on GLP-1 analogues.[3][4]
Interpretation: The substitution of L-Glu with D-Glu at position 9 in this GLP-1 analog resulted in a significant 130-fold decrease in potency, while the binding affinity was only moderately affected (a 33-fold decrease).[3][4] This suggests that while the D-enantiomer can still bind to the receptor, the resulting conformation is less effective at initiating the downstream signaling cascade.
Table 2: Proteolytic Stability of a Model Peptide
This table illustrates the expected outcome of substituting an L-amino acid with a D-amino acid on the peptide's half-life in human serum. While this is a general representation, it reflects the typical increase in stability observed.
| Peptide | Amino Acid at Position X | Half-life in Human Serum (t½) |
| Model Peptide A | L-Glutamic Acid | ~10 minutes |
| Model Peptide B | D-Glutamic Acid | > 240 minutes |
This is illustrative data based on the principle of increased proteolytic resistance of D-amino acid containing peptides.
Interpretation: Peptides containing D-amino acids are significantly more resistant to degradation by proteases found in serum. This enhanced stability is a key advantage for the development of peptide therapeutics with longer dosing intervals.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-Glu(OtBu)-OH
This protocol outlines the manual synthesis of a peptide containing a D-glutamic acid residue using the Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Fmoc-protected amino acids (including Fmoc-D-Glu(OtBu)-OH)
-
Coupling reagents (e.g., HCTU, DIC)
-
Activator base (e.g., DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for Fmoc-D-Glu(OtBu)-OH):
-
In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling completion with a Kaiser test (a negative result indicates a complete reaction).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This protocol describes a method to assess the enzymatic stability of the synthesized peptides in human serum.
Materials:
-
Synthesized peptides (L-Glu and D-Glu versions)
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in Acetonitrile (ACN))
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of each peptide in an appropriate solvent (e.g., water or PBS).
-
Incubation Mixture: In a microcentrifuge tube, add human serum to pre-warmed PBS (e.g., 90 µL serum + 100 µL PBS).
-
Initiate Reaction: Add a small volume of the peptide stock solution to the serum mixture to achieve the desired final concentration.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Enzyme Inactivation: Immediately add the aliquot to a tube containing an equal volume of the quenching solution to stop the enzymatic reaction and precipitate serum proteins.
-
Sample Preparation: Vortex the tube vigorously and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide at each time point. The half-life (t½) of the peptide is then calculated.
Visualizations
Signaling Pathway Diagram
Caption: Generalized GPCR signaling pathway activated by a peptide ligand.
Experimental Workflow Diagram
Caption: Workflow for comparing L-Glu and D-Glu containing peptides.
Conclusion
The incorporation of D-glutamic acid into peptides via this compound in solid-phase peptide synthesis is a robust strategy for enhancing their therapeutic properties. The primary and most predictable advantage is the significant increase in proteolytic stability, leading to a longer biological half-life. The impact on biological activity, however, is highly dependent on the specific peptide and the position of the D-amino acid substitution. As demonstrated by the GLP-1 analog data, a D-Glu substitution can modulate receptor binding and signaling, which necessitates careful empirical evaluation for each new peptide therapeutic. The experimental protocols provided herein offer a framework for the synthesis and comparative evaluation of D-amino acid-containing peptides, enabling researchers to rationally design next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-D-Glu-OtBu: A Step-by-Step Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like Fmoc-D-Glu-OtBu (N-α-Fmoc-D-glutamic acid γ-t-butyl ester) is a critical component of laboratory safety and environmental responsibility. While generally not classified as a hazardous substance, adherence to established protocols ensures a safe laboratory environment and compliance with regulatory standards.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Although this compound is a combustible solid, it is not classified as a dangerous good for transport.[2][3][4]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Use proper glove removal technique to avoid skin contact.
-
Respiratory Protection: In case of dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[1][2]
-
Body Protection: A lab coat or full suit should be worn.[1]
In the event of a spill, small leaks can be managed by using appropriate tools to place the spilled material into a suitable waste disposal container. For larger spills, a shovel can be used for containment and transfer.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated containers must be conducted in accordance with federal, state, and local environmental control regulations.[1][4] The responsibility for proper waste identification and disposal lies with the waste generator.[4]
1. Waste Identification and Segregation:
- Unused Product: Pure, unadulterated this compound should be collected in a clearly labeled, sealed container.
- Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, paper towels), contaminated PPE (such as gloves), and empty containers should be collected separately.
2. Container Management:
- Use a dedicated, well-labeled waste container for this compound waste.
- Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from heat or ignition sources.[1]
3. Disposal Route:
- Contact your institution's Environmental Health and Safety (EHS) office. This is the most critical step, as they will provide specific guidance based on your location's regulations.
- Licensed Waste Disposal Contractor: The collected waste will typically be handled by a licensed professional waste disposal service. They will transport the material to an approved waste disposal plant for appropriate treatment, which may include incineration.[5]
- Do not dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and is likely a violation of local regulations.[4]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Chemical Formula | C₂₄H₂₇NO₆ |
| Molecular Weight | 425.47 g/mol |
| Appearance | White powder |
| Melting Point | 80-96 °C |
| Storage Temperature | 2-8°C |
| Storage Class | 11 - Combustible Solids |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-Glu-OtBu
For researchers and scientists at the forefront of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Fmoc-D-Glu-OtBu, a key building block in peptide synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is non-negotiable. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure a safe laboratory environment.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles are required. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and dispose of contaminated gloves after use. |
| Skin and Body Protection | A laboratory coat is mandatory. For larger quantities or in case of a significant spill, a full suit may be necessary. |
| Respiratory Protection | In situations where dust may be generated, a NIOSH-approved N95 respirator or equivalent is required. |
Quantitative Data and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₂₄H₂₇NO₆[] |
| Molecular Weight | 425.47 g/mol [2][3][4] |
| Appearance | White to off-white or light yellow crystalline powder[] |
| Melting Point | 80-96 °C[2][3][5][6] |
| Storage Temperature | 2-8°C is recommended for optimal stability[][2][3][6] |
| Solubility | Soluble in DMF[5] |
| Occupational Exposure Limits (OELs) | No specific OELs have been established. Standard safe handling practices for chemical powders should be followed. |
Step-by-Step Operational and Disposal Plan
This procedural guide outlines the safe handling of this compound from receipt to disposal, ensuring operational safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product label matches the order information.
-
Store the container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[][2][3][6]
-
Keep the container tightly closed to prevent moisture ingress and contamination.
2. Handling and Weighing:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.
-
Before handling, ensure all required PPE is correctly worn.
-
To prevent dust generation, handle the powder gently. Use appropriate tools for weighing and transferring the substance.
-
Avoid direct contact with skin and eyes.
3. Spill Response:
-
In the event of a small spill, carefully sweep or vacuum the spilled material into a designated, labeled waste container. Avoid generating dust.
-
For a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection, before cleaning up the spill.
-
Use an inert absorbent material to contain and collect the spilled powder.
-
Thoroughly decontaminate the spill area with a suitable cleaning agent.
4. Disposal Plan:
-
All waste materials, including unused this compound, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Place all waste in a clearly labeled, sealed container.
-
Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations. Do not dispose of it down the drain.
Experimental Protocols: Fmoc Deprotection
This compound is a standard building block in Fmoc solid-phase peptide synthesis (SPPS). The Fmoc protecting group is typically removed using a solution of piperidine in N,N-dimethylformamide (DMF).
Materials:
-
Peptide-resin with N-terminal this compound
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF for washing
-
Dichloromethane (DCM) for washing
Procedure:
-
Swell the peptide-resin in DMF for approximately 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for about 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh aliquot of the 20% piperidine in DMF solution.
-
Agitate the resin for an additional 10 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 times for 1 minute each).
-
Wash the resin with DCM (3 times for 1 minute each).
-
The resin is now ready for the subsequent coupling step in the peptide synthesis sequence.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to final disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
